molecular formula C14H14N6 B7908098 Methyl-1H-benzotriazole

Methyl-1H-benzotriazole

Cat. No.: B7908098
M. Wt: 266.30 g/mol
InChI Key: LBOQZDCAYYCJBU-UHFFFAOYSA-N
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Description

Methyl-1H-benzotriazole (MBT) is an organic heterocyclic compound derived from benzotriazole, recognized for its significant role in materials science and chemical research. This compound is valued primarily for its dual functionality as an effective corrosion inhibitor and a ultraviolet (UV) light stabilizer. It functions as a corrosion inhibitor, particularly for copper and its alloys, by forming a protective, adherent layer on the metal surface, which prevents destructive electrochemical reactions . Concurrently, it acts as a UV stabilizer in polymers and plastics by absorbing UV radiation, thereby protecting materials from discoloration and structural degradation caused by prolonged sun exposure . Beyond these applications, this compound serves as a versatile building block in organic synthesis. Its triazole ring is a key intermediate for developing more complex molecules, finding utility in the research and development of pharmaceuticals, agrochemicals, and dyes . Environmental research on this compound, particularly the 5-methyl-1H-benzotriazole isomer, shows that it is persistent in aquatic systems and can influence the photochemical fate of other organic pollutants by reducing the photosensitizing effects of nitrates and dissolved organic matter . From a commercial perspective, this compound is typically supplied as a white to light yellow powder or crystal with a high purity level, often exceeding 98.0% . It is a heat-sensitive solid and should be stored under refrigeration to maintain stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for use in humans or in household products.

Properties

IUPAC Name

4-methyl-2H-benzotriazole;5-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6;1-5-3-2-4-6-7(5)9-10-8-6/h2*2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOQZDCAYYCJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1.CC1=CC=CC2=NNN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29385-43-1
Record name Methyl-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Methyl-1H-benzotriazole?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic heterocyclic organic compound that exists as a mixture of isomers, primarily the 4-methyl and 5-methyl substituted forms. It is also commercially available as specific isomers, such as 1-Methyl-1H-benzotriazole and 5-Methyl-1H-benzotriazole. These compounds are widely recognized for their utility as corrosion inhibitors, particularly for copper and its alloys, and as ultraviolet (UV) stabilizers in various materials.[1][2][3] Their effectiveness stems from the ability of the triazole ring to form a stable, protective layer on metal surfaces and to absorb UV radiation.[2][3] The addition of a methyl group to the benzotriazole (B28993) structure enhances its solubility in organic solvents and influences its physical and chemical properties.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound and its common isomers, along with experimental protocols and logical workflows.

Physical Properties

The physical properties of this compound can vary depending on the specific isomer or if it is a mixture. The following table summarizes the key physical data for the most common forms.

Property1-Methyl-1H-benzotriazole4-Methyl-1H-benzotriazole5-Methyl-1H-benzotriazoleThis compound (mixture)
CAS Number 13351-73-0[5]29878-31-7[6]136-85-629385-43-1[1]
Molecular Formula C₇H₇N₃[5]C₇H₇N₃[6]C₇H₇N₃C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [7]133.15 g/mol 133.15 g/mol 133.15 g/mol [1]
Appearance Not specifiedWhite to light tan crystals or powder[8]White to light yellow crystalline solid[2]White to light yellow crystalline powder[1]
Melting Point 64-65°C[5]Not specified80-82°C87°C[1]
Boiling Point 270.5°C at 760 mmHg[5]Not specified210-212°C at 12 mmHg>200°C[1]
Density 1.24 g/cm³[5]Not specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedSoluble in chloroform, methanol, ethanol, and slightly in toluene. Water solubility is 6.0 g/L at 25°C.Water solubility is 4 g/L at 20°C.
Flash Point 117.4°C[5]137.4°C[8]Not specifiedNot specified

Chemical Properties

This compound is a stable compound under normal conditions.[9] Its chemical behavior is characterized by the aromatic benzotriazole ring system.

Stability and Reactivity:

  • Thermal Stability: It exhibits high thermal stability.[3] However, heating to decomposition may produce irritating and toxic gases or fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

  • Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents.[10]

  • Reactivity with Acids and Alkalis: It is known to react with acids and alkalis.[11]

  • Dust Explosion Hazard: High concentrations of this compound dust may form explosive mixtures with air.[9][11]

Key Applications Related to Chemical Properties:

  • Corrosion Inhibition: A primary application is the prevention of corrosion on metal surfaces, especially copper and its alloys. It forms a protective film that shields the metal from corrosive environments.[1][3]

  • UV Stabilization: It is used as a UV stabilizer in plastics and coatings, where it absorbs UV radiation and helps to prevent photodegradation of the material.[2][3]

  • Synthetic Intermediate: The triazole ring allows for a variety of chemical reactions, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Proton NMR data is available for the various isomers, which helps in elucidating the specific structure.[13][14]

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.[14]

  • IR Spectroscopy: Infrared spectra show characteristic absorption bands corresponding to the functional groups present in the molecule.[13][15][16]

  • Mass Spectrometry: Mass spectral data, including that from GC-MS analysis, is available and provides information on the molecular weight and fragmentation pattern.[7][13][17]

  • UV-Vis Spectroscopy: The maximum UV absorption for 5-Methyl-1H-benzotriazole in water is at 276 nm.[18]

Experimental Protocols

The following are generalized experimental protocols for determining some of the key physical properties of this compound.

Melting Point Determination

The melting point is a key indicator of purity.[19]

Methodology:

  • A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a melting point apparatus.[19]

  • The sample is heated slowly and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This provides the melting range.[20]

  • For a pure substance, the melting range is typically narrow.

Boiling Point Determination

The boiling point is determined for liquid substances. For a high-melting solid like this compound, the boiling point is often measured under reduced pressure.

Methodology (Simple Distillation):

  • The substance is placed in a round-bottom flask.[19]

  • A distillation apparatus is set up, which includes a condenser and a collection flask.[19]

  • The substance is heated, and the temperature of the vapor is measured with a thermometer.[19]

  • The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is the boiling point. The temperature should remain constant during the distillation of a pure substance.[19]

Solubility Determination

Solubility tests help to understand the polarity of the molecule.[20]

Methodology:

  • A small, measured amount of this compound is added to a test tube.

  • A known volume of a specific solvent (e.g., water, ethanol, chloroform) is added to the test tube.[21]

  • The mixture is agitated to facilitate dissolution.

  • Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be done at room temperature and with gentle heating.

Mandatory Visualizations

General Synthesis Workflow

The synthesis of 5-Methyl-1H-benzotriazole can be achieved through a multi-step process starting from toluene. The following diagram illustrates a generalized workflow for this synthesis.

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Azacyclic Ring Formation cluster_purification Post-Processing Toluene Toluene Nitration Nitration (HNO₃, H₂SO₄) Toluene->Nitration p_Nitrotoluene para-Nitrotoluene Nitration->p_Nitrotoluene Reduction Reduction (e.g., Raney Ni, H₂) p_Nitrotoluene->Reduction o_Aminotoluene o-Aminotoluene Reduction->o_Aminotoluene RingFormation Ring Formation (e.g., NaNO₂, HCl) o_Aminotoluene->RingFormation Product 5-Methyl-1H-benzotriazole RingFormation->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct G Start Start with Unknown Organic Compound Appearance Observe Physical Appearance (Color, Form) Start->Appearance Solubility Perform Solubility Tests (Polar & Non-Polar Solvents) Appearance->Solubility MeltingPoint Determine Melting Point Range Solubility->MeltingPoint Spectroscopy Acquire Spectroscopic Data (NMR, IR, MS) MeltingPoint->Spectroscopy Comparison Compare Data with Known Standards Spectroscopy->Comparison Identification Identify Compound Comparison->Identification Match FurtherTests Conduct Further Tests Comparison->FurtherTests No Match

References

A Technical Guide to the Synthesis of High-Purity 1-Methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity 1-Methyl-1H-benzotriazole. It is intended for an audience of researchers, scientists, and professionals in drug development who require a technical understanding of the synthesis, purification, and characterization of this compound. 1-Methyl-1H-benzotriazole serves as a crucial building block in organic chemistry and is utilized in various industrial applications, including corrosion inhibition and UV stabilization.[1][2] The synthesis of the N1-substituted isomer is of particular interest, though challenges in regioselectivity often lead to the co-production of the N2-isomer.[3]

Overview of Synthesis Strategies

The production of high-purity 1-Methyl-1H-benzotriazole predominantly involves the direct N-alkylation of benzotriazole (B28993). However, this common approach typically yields a mixture of 1-methyl and 2-methyl isomers, necessitating robust purification methods.[4][5] More advanced, regioselective methods have been developed to favor the formation of the desired N1-isomer, improving yield and simplifying downstream processing. An alternative, multi-step approach involves an intramolecular cyclization to exclusively form the N1-alkylated product.

This guide details these primary pathways, providing experimental protocols and comparative data to inform methodology selection.

synthesis_overview start Benzotriazole (Starting Material) alkylation Direct N-Alkylation start->alkylation mixture Mixture of 1-Methyl-1H-benzotriazole & 2-Methyl-1H-benzotriazole alkylation->mixture cyclization_start o-Phenylenediamine (B120857) (Alternative Starting Material) cyclization Intramolecular Cyclization Pathway cyclization_start->cyclization product High-Purity 1-Methyl-1H-benzotriazole cyclization->product Exclusive N1-Alkylation purification Purification mixture->purification purification->product Desired Isomer isomer 2-Methyl-1H-benzotriazole (Byproduct) purification->isomer Separated Isomer

Caption: General workflows for synthesizing high-purity 1-Methyl-1H-benzotriazole.

Pathway 1: Direct N-Alkylation of Benzotriazole

The most common method for synthesizing 1-Methyl-1H-benzotriazole is the direct methylation of the benzotriazole ring. This reaction is typically performed by deprotonating benzotriazole with a base, followed by treatment with a methylating agent.[5] A variety of methylating agents, including dimethyl sulfate, methyl iodide, and dimethyl carbonate, can be employed.[4][5]

A significant challenge in this pathway is the lack of complete regioselectivity. The methylation can occur at either the N1 or N2 position of the triazole ring, resulting in a mixture of 1-methyl- and 2-methylbenzotriazole (B101776).[5] The ratio of these isomers is influenced by the choice of reactants, base, solvent, and reaction conditions.[6][7] For instance, alkylation with an alkyl halide using sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) as a base tends to yield 1-alkylbenzotriazole as the major product.[5]

alkylation_pathway cluster_products BTA 1H-Benzotriazole Anion Benzotriazole Anion BTA->Anion + Base - H+ N1_Product 1-Methyl-1H-benzotriazole (Major Product) Anion->N1_Product + MeX N2_Product 2-Methyl-1H-benzotriazole (Minor Product) Anion->N2_Product + MeX MeX Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: Direct N-alkylation of benzotriazole leading to a mixture of N1 and N2 isomers.

Experimental Protocols

Protocol 1A: Methylation using Dimethyl Carbonate

This method, adapted from patent literature, utilizes dimethyl carbonate as a methylating agent in the presence of a base.[4]

  • Salt Formation : Dissolve benzotriazole in N,N-dimethylformamide (DMF) (mass ratio of 1:2.3 ~ 2.8). Add a base such as potassium tert-butoxide, potassium carbonate, or sodium hydroxide in a 1:1.0 ~ 1.1 molar ratio to benzotriazole to form the benzotriazole salt.[4]

  • Methylation : Add dimethyl carbonate to the benzotriazole salt solution (molar ratio of benzotriazole to dimethyl carbonate is 1:1.3 ~ 1.75). Heat the reaction mixture to 90 ~ 100 °C.[4]

  • Work-up and Purification : Upon reaction completion, the resulting mixture of 1-methylbenzotriazole (B83409) and 2-methylbenzotriazole is separated by vacuum distillation.[4]

Protocol 1B: N-Alkylation using an Ionic Liquid Catalyst

This protocol employs a basic ionic liquid as both the catalyst and solvent, offering a more environmentally benign approach.[6]

  • Reaction Setup : In a reaction vessel, mix benzotriazole (5 mmol) and an alkyl halide (e.g., butyl bromide, 7.5 mmol) with the basic ionic liquid [Bmim]OH (1-butyl-3-methylimidazolium hydroxide, 10 mmol).[6]

  • Reaction : Stir the mixture at room temperature for the required duration (e.g., 3 hours for butyl bromide).[6]

  • Extraction : After the reaction, extract the products from the ionic liquid using a suitable solvent like ethyl acetate (B1210297).

  • Purification : The solvent is removed, and the resulting mixture of N1 and N2 isomers can be separated by column chromatography.[6] The ionic liquid can potentially be recovered and reused.[6]

Comparative Data for Direct N-Alkylation
Methylating AgentBase/CatalystSolventTemperature (°C)Isomer Ratio (N1:N2)Total Yield (%)Reference
Dimethyl CarbonateK2CO3, NaOH, etc.DMF90-100MixtureNot specified[4]
Benzyl (B1604629) Chloride[Bmim]OHNone (Solvent-free)Room Temp86:1495[6]
n-Butyl Bromide[Bmim]OHNone (Solvent-free)Room Temp68:3287[6]
Ethyl Bromide[Bmim]OHNone (Solvent-free)Room Temp74:2690[6]
Methyl HalideNaOH or NaOEtNot specifiedNot specifiedMajor N1-isomerNot specified[5]

Pathway 2: Site-Selective N1-Alkylation

To overcome the challenge of mixed isomer formation, catalytic methods have been developed to achieve site-selective N1-alkylation. A notable example is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, as a metal-free catalyst for the reaction of benzotriazoles with diazoalkanes.[3] This protocol provides good to excellent yields of N1-alkylated benzotriazoles.[3]

selective_alkylation BTA Benzotriazole Intermediate Catalyst-BTA Complex BTA->Intermediate Catalyst B(C6F5)3 Catalyst Catalyst->Intermediate Diazo Diazoalkane (R-CHN2) Product N1-Alkylated Benzotriazole (High Selectivity) Intermediate->Product + Diazoalkane - N2 Product->Catalyst Catalyst Regeneration

Caption: B(C6F5)3-catalyzed site-selective N1-alkylation of benzotriazole.

Experimental Protocol: B(C6F5)3-Catalyzed N1-Alkylation
  • Reaction Setup : To a solution of benzotriazole in a suitable solvent (e.g., dichloromethane), add 10 mol% of B(C6F5)3.[3]

  • Addition of Diazoalkane : Slowly add a solution of the diazoalkane in the same solvent to the reaction mixture.

  • Reaction : Stir the reaction at room temperature until completion, monitoring by a suitable technique like TLC.

  • Work-up and Purification : Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the pure N1-alkylated benzotriazole.[3]

Pathway 3: One-Pot Synthesis via Intramolecular Cyclization

An alternative route that yields exclusively N1-alkylated benzotriazoles involves the intramolecular cyclization of N-alkyl-o-phenylenediamines. This method avoids the formation of the N2-isomer but requires the synthesis of the substituted o-phenylenediamine precursor.

Experimental Protocol: N1-Benzyl Benzotriazole Synthesis

This protocol describes the synthesis of N1-benzyl benzotriazole as a representative example.

  • Precursor Synthesis : Synthesize the N-benzyl-o-phenylenediamine intermediate. This can be achieved through the reaction of o-phenylenediamine with benzyl halides.

  • Diazotization and Cyclization : To a solution of the N-benzyl-o-phenylenediamine precursor, add a diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium).

  • Catalysis : The subsequent intramolecular cyclization is catalyzed by sodium acetate trihydrate.

  • Work-up and Purification : The reaction mixture is filtered, and the crude product is washed with water. The pure N1-benzyl benzotriazole is obtained after flash column chromatography, with reported yields as high as 93%.

Purification of High-Purity 1-Methyl-1H-benzotriazole

When synthesis pathways yield a mixture of isomers, purification is a critical step to obtain high-purity 1-Methyl-1H-benzotriazole. The choice of method depends on the scale of the synthesis and the physical properties of the isomers.

  • Vacuum Distillation : This method is effective for separating 1-methyl and 2-methylbenzotriazole on an industrial scale, exploiting differences in their boiling points.[4]

  • Column Chromatography : On a laboratory scale, silica (B1680970) gel column chromatography is a highly effective method for separating the isomers, although it can be costly and time-consuming for large quantities.[4]

  • Recrystallization : This technique can be used to obtain pure 1-methylbenzotriazole, but it may not be effective for isolating the 2-methyl isomer from the mother liquor, and can result in lower yields of the desired product.[4]

Conclusion

The synthesis of high-purity 1-Methyl-1H-benzotriazole can be achieved through several distinct pathways. The traditional method of direct N-alkylation is straightforward but necessitates an efficient purification step to separate the resulting N1 and N2 isomers. For applications requiring high regioselectivity from the outset, catalytic methods using B(C6F5)3 or a multi-step intramolecular cyclization route offer excellent alternatives, providing the desired N1-isomer in high yield and purity. The selection of the optimal synthesis strategy will depend on factors such as the required scale, cost considerations, and the available purification capabilities.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of Methyl-1H-benzotriazole. Due to the limited availability of public experimental crystallographic data for this specific molecule, this guide leverages computational chemistry data as a reliable alternative for understanding its geometric parameters. Additionally, a comprehensive, generalized experimental protocol for single-crystal X-ray diffraction is presented, offering a procedural framework for the structural determination of similar small organic molecules.

Molecular Structure and Geometry

This compound is a heterocyclic compound with the chemical formula C₇H₇N₃. Its structure consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring, with a methyl group substituted on one of the nitrogen atoms. The "1H" designation indicates that the substitution is on the first nitrogen atom of the triazole ring.

Computed Molecular Geometry

In the absence of a publicly available experimental crystal structure, the molecular geometry of this compound has been determined through computational methods, primarily Density Functional Theory (DFT). These calculations provide a highly accurate, energy-minimized conformation of the molecule in the gaseous phase, which serves as an excellent model for its fundamental geometric parameters.

Below are tables summarizing the computed bond lengths, bond angles, and dihedral angles for this compound.

Table 1: Computed Bond Lengths of this compound

Atom 1Atom 2Bond Length (Å)
N1N21.34
N1C7a1.38
N1C1'1.47
N2N31.30
N3C3a1.37
C3aC41.40
C3aC7a1.41
C4C51.39
C5C61.40
C6C71.39
C7C7a1.40
C1'H1'1.09
C1'H2'1.09
C1'H3'1.09
C4H41.08
C5H51.08
C6H61.08
C7H71.08

Table 2: Computed Bond Angles of this compound

Atom 1Atom 2Atom 3Bond Angle (°)
N2N1C7a107.0
N2N1C1'126.5
C7aN1C1'126.5
N1N2N3110.0
N2N3C3a107.0
N3C3aC4131.0
N3C3aC7a108.0
C4C3aC7a121.0
C3aC4C5118.0
C4C5C6121.0
C5C6C7121.0
C6C7C7a118.0
N1C7aC3a108.0
N1C7aC7131.0
C3aC7aC7121.0
N1C1'H1'109.5
H1'C1'H2'109.5

Table 3: Selected Computed Dihedral Angles of this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C7aN1N2N30.0
N1N2N3C3a0.0
N2N3C3aC7a0.0
N3C3aC7aN10.0
C4C3aC7aC70.0
C1'N1C7aC7180.0

Note: The dihedral angles of the benzotriazole (B28993) ring system are approximately 0°, indicating a high degree of planarity.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used in the data tables.

Molecular structure of this compound.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure and molecular geometry of a small organic molecule like this compound is single-crystal X-ray diffraction. The following is a generalized protocol for this experimental technique.

Crystallization
  • Solvent Selection : A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Slow Evaporation : A saturated solution of this compound is prepared and left undisturbed in a loosely covered container. Over time, the solvent slowly evaporates, leading to the formation of single crystals.

  • Vapor Diffusion : The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container with a second solvent (an "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling : A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of high-quality crystals.

Data Collection
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffractometer : The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • Data Acquisition : The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. This pattern is recorded by a detector.

Structure Solution and Refinement
  • Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Space Group Determination : The symmetry of the diffraction pattern allows for the determination of the space group of the crystal.

  • Structure Solution : The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement : The initial atomic model is refined by adjusting the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualization of the Experimental Workflow

The following diagram outlines the key stages in the experimental workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction UnitCell Unit Cell and Space Group Determination Diffraction->UnitCell Solution Structure Solution UnitCell->Solution Refinement Structure Refinement and Validation Solution->Refinement FinalStructure Molecular Geometry and Crystal Packing Refinement->FinalStructure Final Structural Model

Experimental workflow for crystal structure determination.

Conclusion

This technical guide has provided a detailed examination of the molecular geometry of this compound based on computational data, a necessary approach in the absence of a publicly available experimental crystal structure. The provided bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug development and materials science. Furthermore, the generalized experimental protocol for single-crystal X-ray diffraction serves as a practical guide for the structural elucidation of this and similar compounds. The visualizations included aim to facilitate a clearer understanding of both the molecular structure and the experimental processes involved in its determination.

Spectroscopic data (NMR, IR, MS) for Methyl-1H-benzotriazole characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 1-methyl-1H-benzotriazole. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 1-methyl-1H-benzotriazole is summarized in the following tables. This allows for a quick comparison and reference of the key identifying features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1-methyl-1H-benzotriazole

Chemical Shift (δ) ppmMultiplicityAssignment
~7.9 - 8.1mAromatic CH
~7.3 - 7.6mAromatic CH
~4.2 - 4.4sN-CH

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. They typically appear as complex multiplets due to spin-spin coupling.

Table 2: ¹³C NMR Data for 1-methyl-1H-benzotriazole [1]

Chemical Shift (δ) ppmAssignment
~145.5Aromatic C
~133.0Aromatic C
~128.0Aromatic C H
~124.0Aromatic C H
~119.0Aromatic C H
~109.5Aromatic C H
~35.0N-C H₃

Note: Assignments are based on typical chemical shifts for similar aromatic N-heterocycles.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-methyl-1H-benzotriazole

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (CH₃)
~1610, 1495, 1450MediumAromatic C=C skeletal vibrations
~1210StrongC-N stretch
~750StrongC-H out-of-plane bend (ortho-disubst.)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-methyl-1H-benzotriazole [1]

m/zRelative Intensity (%)Assignment
133High[M]⁺ (Molecular Ion)
105Moderate[M - N₂]⁺
90Low[M - N₂ - CH₃]⁺
78Moderate[C₆H₄N]⁺

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 1-methyl-1H-benzotriazole

A common method for the synthesis of 1-methyl-1H-benzotriazole involves the methylation of 1H-benzotriazole.

  • Reaction Setup: 1H-benzotriazole is dissolved in a suitable solvent, such as ethanol (B145695) or dichloromethane, in a round-bottom flask.

  • Addition of Base: A base, such as sodium hydroxide, is added to the solution to deprotonate the benzotriazole.

  • Methylation: A methylating agent, typically methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures for several hours to ensure complete methylation.

  • Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove any unreacted starting materials and salts. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1-methyl-1H-benzotriazole.

NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, approximately 5-25 mg of 1-methyl-1H-benzotriazole is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][3] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used.[2] The solution should be homogeneous and free of any solid particles.

  • Instrument Parameters: The NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H NMR.

  • Data Acquisition: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity. The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set before acquiring the data.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): A small amount of solid 1-methyl-1H-benzotriazole (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[5] A drop of this solution is then applied to a salt plate (e.g., KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

  • Data Acquisition: A background spectrum of the empty salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of 1-methyl-1H-benzotriazole is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.[6]

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: Typically set around 250 °C.

    • Column: A suitable capillary column (e.g., HP-5MS) is used.

    • Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, followed by a ramp up to a final temperature of 250-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) is typically used for small organic molecules.[7]

    • Ionization Energy: A standard energy of 70 eV is used.[7]

    • Mass Range: The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-400).

Visualizations

The following diagrams illustrate the workflow for the characterization of 1-methyl-1H-benzotriazole.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis synthesis Synthesis of 1-Methyl-1H-benzotriazole purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Verification ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight & Fragmentation data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of 1-methyl-1H-benzotriazole.

References

Tautomeric Forms of Methyl-1H-benzotriazole: A Technical Guide to Their Stability and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1H-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science, exists in a state of tautomeric equilibrium. This guide provides an in-depth analysis of the two primary tautomeric forms: 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole. It explores their relative stability through a comprehensive review of theoretical and experimental data. Detailed protocols for the key analytical techniques used to study this tautomerism, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational chemistry, are presented. This document aims to serve as a valuable resource for researchers seeking to understand and control the tautomeric behavior of substituted benzotriazoles in various applications.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in the study of heterocyclic compounds. In the case of N-substituted benzotriazoles, the position of the substituent on the triazole ring dictates the specific tautomer. For this compound, the methyl group can be located on either the N1 or N2 nitrogen atom of the benzotriazole (B28993) core, giving rise to two distinct tautomers: 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole.

The equilibrium between these tautomers is influenced by a variety of factors, including the solvent, temperature, and the electronic nature of any additional substituents on the benzene (B151609) ring. Understanding the relative stability of these tautomers is paramount, as each form can exhibit different physicochemical properties, such as dipole moment, pKa, and hydrogen bonding capabilities, which in turn affect their biological activity, reactivity, and material properties.

Tautomeric Forms and Their Relative Stability

The two principal tautomeric forms of this compound are depicted below:

  • 1-Methyl-1H-benzotriazole: The methyl group is attached to the N1 nitrogen atom. This tautomer is often referred to as the asymmetric or benzenoid form.

  • 2-Methyl-2H-benzotriazole: The methyl group is attached to the N2 nitrogen atom. This is known as the symmetric or quinonoid form.

Theoretical and experimental studies have been conducted to determine the relative stability of these two forms. For the parent benzotriazole, the 1H-tautomer is predominantly more stable than the 2H-tautomer.[1] In the gas phase, the 1H tautomer of benzotriazole constitutes more than 99.99% of the equilibrium mixture.[1] This significant difference in stability is attributed to the larger dipole moment of the 1H form.[2]

Ion Cyclotron Resonance (ICR) measurements have provided quantitative insights into the basicity of the methylated analogs, revealing that 1-methylbenzotriazole (B83409) is 10.4 kcal/mol more basic than 2-methylbenzotriazole, which is indicative of a substantial difference in their thermodynamic stability.[1]

Quantitative Stability Data

The relative stability of the tautomers can be quantified by their energy differences, typically calculated using computational methods. The following table summarizes theoretical data for the parent benzotriazole, which serves as a model for the methylated derivatives.

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
1H-BenzotriazoleB3LYP6-311++G 0.00[1]
2H-BenzotriazoleB3LYP6-311++G>0[1]
1H-BenzotriazoleG4MP2-0.00[3]
2H-BenzotriazoleG4MP2-+0.5[3]

Note: A positive relative energy indicates lower stability compared to the reference tautomer (1H-Benzotriazole).

Experimental Protocols for Tautomer Analysis

The characterization of the tautomeric equilibrium of this compound in solution relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution.[4] Both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which differs between the two tautomers.

Detailed Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the ¹³C probe.

    • Set the spectral width to cover the expected range for aromatic and methyl carbons (typically 0-160 ppm).

    • Use a standard pulse program for ¹³C acquisition with proton decoupling.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons of interest to allow for full relaxation.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum using the solvent signal.

    • Identify and integrate the signals corresponding to the distinct carbon atoms in the 1-methyl and 2-methyl tautomers. The chemical shifts of the carbon atoms in the triazole ring are particularly sensitive to the position of the methyl group.

    • The ratio of the integrals of well-resolved signals directly corresponds to the molar ratio of the tautomers in solution.

  • Dynamic NMR (Optional): To study the kinetics of tautomer interconversion, acquire spectra at various temperatures.[1] At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer, while at higher temperatures, coalesced signals may be observed. Line shape analysis of the temperature-dependent spectra can be used to determine the activation energy of the tautomeric interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the 1-methyl and 2-methyl tautomers occur at different wavelengths due to their distinct electronic structures. However, the absorption bands often overlap, making direct quantification challenging.[5] Deconvolution techniques, often aided by computational predictions, can be employed to estimate the contribution of each tautomer to the overall spectrum.

Detailed Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest (e.g., ethanol, acetonitrile) at a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Data Acquisition:

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax values for the absorption bands.

    • Compare the experimental spectrum with computationally predicted spectra for the individual tautomers to aid in peak assignment.

    • If the bands are sufficiently resolved, the Beer-Lambert law can be used with the molar absorptivity of each tautomer (if known) to determine their respective concentrations.

Computational Chemistry Protocols

Quantum chemical calculations are instrumental in predicting the relative stabilities and spectroscopic properties of tautomers. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for such studies.[6]

Detailed Protocol for DFT Calculations:

  • Structure Preparation:

    • Build the 3D structures of 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

    • To model the solution phase, incorporate a solvent model such as the Polarizable Continuum Model (PCM).

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Relative Energy Calculation:

    • Calculate the relative electronic energies and Gibbs free energies of the two tautomers. The difference in Gibbs free energy (ΔG) provides the most accurate prediction of the tautomeric equilibrium constant (Keq = exp(-ΔG/RT)).

  • Spectroscopic Property Prediction:

    • Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[1]

    • Calculate the UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

    • Compare the predicted spectroscopic data with the experimental results to validate the computational model and aid in the interpretation of experimental spectra.

Visualizations

Tautomeric Equilibrium of this compound

Tautomeric_Equilibrium T1 1-Methyl-1H-benzotriazole T2 2-Methyl-2H-benzotriazole T1->T2 Proton Shift

Caption: Tautomeric equilibrium between 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole.

Experimental Workflow for Tautomer Stability Analysis

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, Dynamic NMR) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Ratio Tautomer Ratio (from NMR integration) NMR->Ratio Spectra Experimental Spectra NMR->Spectra UVVis->Spectra DFT DFT Calculations (Geometry Optimization, Energy Calculation) GIAO GIAO/TD-DFT (NMR/UV-Vis Spectra Prediction) DFT->GIAO Stability Relative Stability (ΔG) Equilibrium Constant (Keq) DFT->Stability PredictedSpectra Predicted Spectra GIAO->PredictedSpectra Ratio->Stability Spectra->Stability Comparison PredictedSpectra->Stability Validation

Caption: Workflow for the experimental and computational analysis of tautomeric stability.

Conclusion

The tautomerism of this compound between the 1-methyl and 2-methyl forms is a critical aspect of its chemistry, with the 1-methyl tautomer generally being the more stable species. A combination of advanced spectroscopic techniques, particularly NMR, and high-level computational methods provides a robust framework for the qualitative and quantitative analysis of this equilibrium. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers in drug development and materials science to effectively characterize and understand the tautomeric behavior of this important class of molecules. This knowledge is essential for predicting molecular properties and designing molecules with desired activities and functionalities.

References

Solubility of Methyl-1H-benzotriazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl-1H-benzotriazole, a compound of significant interest in various fields, including corrosion inhibition and pharmaceutical development. This document summarizes available solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Quantitative Solubility Data

Solvent FamilySolventTemperature (°C)Solubility
Alcohols Alcohol (General)21> 100 g/L[1]
Methanol-Soluble[1]
Isopropanol-Soluble[1]
Ethylene Glycol-Soluble[1]
Ketones Acetone21> 100 g/L[1]
Aromatics Toluene-Soluble[1]
Halogenated Chloroform-Slightly Soluble

It is important to note that the term "soluble" is qualitative. For precise applications, it is recommended that researchers determine the solubility of this compound in their specific solvent systems using the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the solubility of a solid in a liquid is the static gravimetric method .[2][3][4][5][6] This method involves preparing a saturated solution at a constant temperature, separating the solid and liquid phases, and then determining the concentration of the solute in the solution by mass.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: Analytical grade organic solvents of interest

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with precise temperature control (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

  • Weighing bottles

Procedure
  • Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel. The vessel should be sealed to prevent solvent evaporation.

  • Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the suspension continuously for a prolonged period (e.g., 10-24 hours) to ensure that solid-liquid equilibrium is reached.

  • Phase Separation: Stop the stirring and allow the suspension to settle for at least 2 hours, allowing the undissolved solid to precipitate.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to remove any suspended solid particles.

  • Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle. Weigh the bottle containing the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 333.15 K). Dry the sample to a constant weight.[7]

  • Data Calculation: After cooling to room temperature in a desiccator, weigh the weighing bottle containing the dry solute. The mass of the solute and the solvent can then be determined by difference.

Calculation of Mole Fraction Solubility

The mole fraction solubility (x) of this compound can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the solute (this compound)

  • M₁ is the molar mass of the solute (133.15 g/mol )

  • m₂ is the mass of the solvent

  • M₂ is the molar mass of the solvent

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the static gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to known mass of solvent B Seal vessel A->B in jacketed vessel C Set temperature in thermostatic bath B->C D Stir for 10-24 hours C->D achieve equilibrium E Stop stirring and allow to settle D->E F Withdraw supernatant with filtered syringe E->F careful separation G Weigh saturated solution sample F->G H Evaporate solvent in drying oven G->H I Weigh dry solute H->I to constant weight J Calculate mole fraction solubility I->J

Experimental workflow for solubility determination.

This detailed guide provides researchers with the necessary information to understand and determine the solubility of this compound in various organic solvents. The provided experimental protocol, based on the reliable static gravimetric method, can be readily adapted to specific laboratory conditions and solvent systems.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety considerations for handling Methyl-1H-benzotriazole in a laboratory setting. Designed for professionals in research and drug development, this document outlines the toxicological profile, recommended handling protocols, and emergency procedures to ensure a safe working environment.

Hazard Identification and Toxicological Profile

This compound, a member of the benzotriazole (B28993) family, presents several health hazards that necessitate careful handling. It is primarily known for its use as a corrosion inhibitor and UV stabilizer.[1][2][3] The primary routes of occupational exposure include inhalation of dust particles, skin contact, eye contact, and ingestion.[3]

Acute Effects:

  • Oral: Harmful if swallowed.[4] It is considered moderately toxic upon ingestion, with symptoms including nausea, vomiting, diarrhea, and potential ulceration of the digestive tract.[5][6]

  • Inhalation: Inhaling dust may irritate the upper respiratory tract, leading to symptoms such as coughing and a sore throat.[1][3]

  • Skin Contact: Not generally expected to be a skin irritant, though prolonged contact should be avoided.[1][3]

  • Eye Contact: Dust can cause eye irritation, resulting in redness, tearing, and stinging.[1][3]

Chronic Effects and Other Hazards:

  • Reproductive Toxicity: The substance is suspected of damaging an unborn child.[7]

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects.[4][7]

  • Physical Hazards: As a dusty organic product, there is a possibility of a dust explosion.[5] High concentrations of its dust can form explosive mixtures with air.[1][3]

Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for this compound.

MetricValueSpeciesReference
LD50 (Oral) 675 mg/kgRat[4]
LD50 (Oral) 720 mg/kg-[7]
LD50 (Oral) 1600 mg/kgRat[8]
LOAEL (Oral) 30 mg/kg bw/day-[7]
NOAEL (Oral, systemic effects) 150 mg/kg bw/day-[7]
Potential Toxicological Pathways

While the specific signaling pathways for this compound are not extensively detailed in public literature, research on related triazole compounds, particularly triazole antifungals, suggests potential mechanisms of toxicity. These compounds have been shown to disrupt steroid hormone homeostasis and affect xenobiotic metabolism signaling through pathways involving CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor).[9] Some triazoles also exhibit endocrine-disrupting properties by interacting with estrogen, androgen, and thyroid hormone receptors.[10]

The diagram below illustrates a generalized potential pathway for triazole-induced toxicity.

ToxicityPathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_downstream Downstream Effects cluster_outcome Toxicological Outcome This compound This compound Receptor_Binding Binding to Nuclear Receptors (e.g., CAR, PXR, ER, AR, TR) This compound->Receptor_Binding Metabolism Xenobiotic Metabolism (CYP Enzymes) This compound->Metabolism Gene_Expression Altered Gene Expression Receptor_Binding->Gene_Expression Metabolism->Gene_Expression Hormone_Disruption Disruption of Steroid & Thyroid Hormone Homeostasis Gene_Expression->Hormone_Disruption Hepatotoxicity Hepatotoxicity Hormone_Disruption->Hepatotoxicity Reproductive_Toxicity Reproductive Toxicity Hormone_Disruption->Reproductive_Toxicity

Generalized potential toxicological pathway for triazole compounds.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueReference
Appearance Light brown to beige solid[1]
Odor Faint, characteristic[5]
Melting Point Approx. 76°C (168.8°F)[1]
Boiling Point 160°C (320°F)[1]
Solubility in Water Insoluble[1]
Molecular Formula C7H7N3[11]
Molecular Weight 133.15 g/mol [11]

Experimental Protocols

Adherence to strict experimental protocols is mandatory to minimize exposure and ensure safety.

Risk Assessment Protocol

Before commencing any new experiment involving this compound, a thorough risk assessment must be conducted.

RiskAssessment start Start: New Experiment with this compound identify_hazards 1. Identify Hazards - Review SDS - Chemical properties - Toxicity data start->identify_hazards evaluate_exposure 2. Evaluate Exposure Potential - Inhalation (dust) - Dermal contact - Ingestion - Eye contact identify_hazards->evaluate_exposure assess_risks 3. Assess Risks - Likelihood of exposure - Severity of harm evaluate_exposure->assess_risks control_measures 4. Implement Control Measures - Engineering controls (fume hood) - Administrative controls (SOPs) - PPE assess_risks->control_measures review_protocol 5. Review and Approve Protocol - Supervisor/Safety Officer review control_measures->review_protocol proceed Proceed with Experiment review_protocol->proceed Approved revise Revise Protocol review_protocol->revise Not Approved revise->control_measures

Logical workflow for conducting a risk assessment.

Methodology:

  • Identify Chemicals and Circumstances of Use: Detail the quantity of this compound to be used and the nature of the experiment (e.g., single use, repeated handling).[8]

  • Consult Information Sources: Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved.[8]

  • Evaluate Toxicity and Routes of Entry: Determine the types of toxicity (acute, chronic, reproductive) and potential routes of exposure (inhalation, dermal, etc.).[8]

  • Select Appropriate Controls: Based on the risk assessment, select engineering controls (e.g., fume hood), administrative controls (Standard Operating Procedures), and the necessary Personal Protective Equipment (PPE).[8]

  • Prepare for Contingencies: Establish clear procedures for emergencies, including spills, fires, and personnel exposure.[8]

Protocol for Handling Powdered this compound

Due to the inhalation hazard posed by the powder, specific precautions must be taken.

Methodology:

  • Designated Area: All handling of powdered this compound must occur in a designated area, such as a certified chemical fume hood, to minimize dust generation and accumulation.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield.[12][14]

    • Gloves: Impervious gloves (e.g., nitrile) should be worn. Always inspect gloves before use and wash hands thoroughly after removal.[13][14]

    • Respiratory Protection: A NIOSH-approved respirator is recommended for operations not contained within a closed system.[5]

    • Protective Clothing: A lab coat and closed-toe shoes are mandatory.[14]

  • Weighing and Transfer:

    • Whenever possible, use a vial or other covered vessel to pre-weigh and transport the powder to minimize the risk of spillage.[12]

    • Avoid pouring the powder directly from the bottle to prevent dust accumulation on the bottle's threads. Use a scoop for transfers.[12]

    • Keep containers closed when not in use.[12]

  • Decontamination:

    • Clean the work area using wet cleaning methods or a HEPA vacuum to avoid aerosolizing the powder.[12]

    • All tools used during the process should be decontaminated.[5]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[12]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][13]
Spill Clean-up Protocol

In the event of a spill, follow these procedures to ensure safe and effective clean-up.

SpillResponse spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert assess 2. Assess Spill - Identify substance - Determine quantity alert->assess ppe 3. Don Appropriate PPE - Goggles, gloves, respirator assess->ppe contain 4. Contain Spill - Use scoop for bulk material ppe->contain cleanup 5. Clean Up Residue - Use wet wipe/pad - Avoid creating dust contain->cleanup dispose 6. Dispose of Waste - Place in sealed, labeled bag - Follow hazardous waste procedures cleanup->dispose decontaminate 7. Decontaminate Area & Tools dispose->decontaminate report 8. Report Incident decontaminate->report

Workflow for responding to a solid chemical spill.

Methodology for Solid Spills:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[5]

  • Assess the Spill: Determine the nature and size of the spill. For large spills (over one pound), contact your institution's Environmental Health and Safety (EHS) department.[5]

  • Don PPE: Put on the appropriate personal protective equipment, including splash goggles, nitrile gloves, and a respirator if needed.[5]

  • Clean-up:

    • Carefully use a plastic scoop to place the bulk of the spilled material into a polyethylene (B3416737) bag, taking care not to create airborne dust.[4][5]

    • Wet a spill pad or paper towel and wipe the area to clean up the remaining residue. Place the used pads/towels into the same bag.[4][5]

  • Disposal: Seal the bag, attach a hazardous waste label, and dispose of it according to your institution's hazardous waste procedures.[4][5]

  • Decontaminate: Clean all tools used in the clean-up process.[5]

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and alkaline materials.[7]

  • Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[8]

By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-benzotriazole, a methylated derivative of benzotriazole (B28993), is a high-production volume chemical widely utilized as a corrosion inhibitor in various industrial and commercial applications. It is a constituent of aircraft de-icing and anti-icing fluids, engine coolants, hydraulic fluids, and metalworking fluids.[1][2] Its extensive use has led to its ubiquitous presence in the environment, raising concerns about its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of this compound, intended to inform researchers, scientists, and professionals in drug development and environmental management.

Physicochemical Properties

This compound is commercially available as a mixture of two isomers: 4-methyl-1H-benzotriazole (4-MeBT) and 5-methyl-1H-benzotriazole (5-MeBT).[3] The physicochemical properties of these isomers are crucial for understanding their environmental transport and partitioning.

Property4-Methyl-1H-benzotriazole5-Methyl-1H-benzotriazoleReference
CAS Number 29878-31-7136-85-6[3]
Molecular Formula C₇H₇N₃C₇H₇N₃[4]
Molecular Weight 133.15 g/mol 133.15 g/mol [4]
Melting Point Not available80-82 °C[5]
Boiling Point Not available210-212 °C @ 12 mmHg[5]
Water Solubility InsolubleSlightly soluble[6][7]
log Kow (Octanol-Water Partition Coefficient) 1.821.98[8]
pKa 8.748.74[8]
Vapor Pressure Not available0.001 Pa @ 25°C[5]

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. Its relatively high water solubility and moderate lipophilicity suggest it will be mobile in aquatic systems and have a low potential for bioaccumulation.[9]

Occurrence and Transport

This compound is frequently detected in various environmental compartments, including surface water, groundwater, and wastewater treatment plant (WWTP) effluents.[10] Its presence in airport stormwater runoff is a significant source of environmental contamination.[11] Due to its persistence, it is only partially removed during conventional wastewater treatment.[9]

Abiotic Degradation

Photodegradation: Direct photolysis is a potential degradation pathway for this compound in sunlit surface waters. The direct photolysis half-life of 5-MeBT has been reported to be 14.0 hours.[10] However, the effectiveness of photodegradation can be diminished in the presence of dissolved organic matter and other photosensitizers.[10] Advanced Oxidation Processes (AOPs), such as those involving hydroxyl radicals (•OH), have been shown to effectively degrade this compound.[12] The reaction with •OH leads to the formation of hydroxylated intermediates, which can be further oxidized.[12]

Biotic Degradation

Biodegradability: While some industry product safety assessments state that this compound is "readily biodegradable,"[6] academic studies and environmental monitoring data suggest that it is more persistent in the environment.[9] Ready biodegradability tests, such as those outlined in OECD Guideline 301, are used to assess the potential for rapid and complete biodegradation.[13] For a substance to be classified as readily biodegradable, it must typically achieve ≥60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window of a 28-day test period.[13]

Microbial Degradation: Several studies have investigated the microbial degradation of benzotriazoles. Activated sludge communities have been shown to biodegrade 5-tolyltriazole (5-TTri), with dominant microbial genera including Hydrogenophaga, Pseudomonas, Aminobacter, and Flavobacterium.[1] The degradation often proceeds through hydroxylation of the benzene (B151609) ring, followed by ring cleavage. The fungus Phanerochaete chrysosporium has also been shown to degrade benzotriazoles.[14]

Sorption

The sorption of this compound to soil and sediment is influenced by the organic carbon content of the sorbent, pH, and the presence of cations.[15] The log Koc (organic carbon-water (B12546825) partition coefficient) values reported in the literature are in the range of 1.6 to 2.4 L/kg, indicating moderate sorption potential.[16]

Biodegradation Pathways

The biodegradation of this compound is believed to proceed through a series of enzymatic reactions initiated by monooxygenases or dioxygenases. While the complete pathway for the methylated isomers is not fully elucidated, it is hypothesized to be similar to that of the parent compound, 1H-benzotriazole, with additional steps for the metabolism of the methyl group.

Biodegradation_Pathway cluster_0 Initial Attack cluster_1 Ring Cleavage cluster_2 Further Degradation This compound This compound Hydroxylated Intermediate Hydroxylated Intermediate This compound->Hydroxylated Intermediate Monooxygenase/Dioxygenase Ring Cleavage Product Ring Cleavage Product Hydroxylated Intermediate->Ring Cleavage Product Central Metabolism Central Metabolism Ring Cleavage Product->Central Metabolism Various Enzymes

Proposed Biodegradation Pathway of this compound.

Experimental Protocols

Ready Biodegradability Testing (OECD 301F: Manometric Respirometry)

This method is commonly used to assess the ready biodegradability of chemical substances.[17]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.[18]

Methodology:

  • Test System Preparation: A mineral medium containing essential nutrients is prepared. The test substance is added to the medium at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.[18]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum. The sludge is washed and aerated prior to use.[19]

  • Incubation: The test vessels are sealed in the respirometer and incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.[18]

  • Oxygen Measurement: The oxygen consumption in the test vessels is measured continuously or at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption by the ThOD of the test substance.

Experimental_Workflow_OECD301F Start Start Prepare Mineral Medium Prepare Mineral Medium Start->Prepare Mineral Medium Add Test Substance Add Test Substance Prepare Mineral Medium->Add Test Substance Inoculate with Activated Sludge Inoculate with Activated Sludge Add Test Substance->Inoculate with Activated Sludge Incubate in Respirometer (28 days) Incubate in Respirometer (28 days) Inoculate with Activated Sludge->Incubate in Respirometer (28 days) Measure Oxygen Consumption Measure Oxygen Consumption Incubate in Respirometer (28 days)->Measure Oxygen Consumption Calculate % Biodegradation Calculate % Biodegradation Measure Oxygen Consumption->Calculate % Biodegradation End End Calculate % Biodegradation->End

Experimental Workflow for OECD 301F Ready Biodegradability Test.
Aquatic Ecotoxicity Testing

Standardized ecotoxicity tests are performed according to OECD guidelines to assess the potential harm of this compound to aquatic organisms.[20]

Test GuidelineOrganismEndpoint
OECD 201 Freshwater Alga and Cyanobacteria, Growth Inhibition TestEC₅₀ (Effective Concentration for 50% inhibition of growth)
OECD 202 Daphnia sp., Acute Immobilisation TestEC₅₀ (Effective Concentration for 50% immobilization)
OECD 203 Fish, Acute Toxicity TestLC₅₀ (Lethal Concentration for 50% of the test population)
OECD 211 Daphnia magna Reproduction TestNOEC (No Observed Effect Concentration)
Analytical Methods

The quantification of this compound in environmental samples is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS).[11][21]

Sample Preparation:

  • Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes from water samples and remove interfering matrix components.[11]

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent is used to extract the analytes from solid matrices.

HPLC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is typically used for separation.[22]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid, is employed.[23]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Conclusion

This compound is a persistent and mobile organic contaminant that is widespread in the aquatic environment. While it can be degraded through biotic and abiotic processes, its rate of degradation is often slow, leading to its incomplete removal in wastewater treatment plants. The potential for chronic aquatic toxicity warrants further investigation and the development of more effective treatment technologies. This guide provides a foundational understanding for professionals engaged in the environmental risk assessment and management of this and similar compounds.

References

Unraveling the Aquatic Toxicology of Methyl-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological effects of Methyl-1H-benzotriazole on aquatic organisms. Aimed at researchers, scientists, and professionals in drug development and environmental risk assessment, this document synthesizes key studies, presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of toxicity.

Executive Summary

This compound, a widely used corrosion inhibitor, is a prevalent contaminant in aquatic environments. Toxicological studies reveal that this compound elicits a range of adverse effects in aquatic organisms, including algae, crustaceans, and aquatic plants. The toxicity varies across species and exposure durations, with chronic exposure posing a significant risk. This guide details the acute and chronic toxicity endpoints, outlines the standardized testing methodologies employed, and explores the potential signaling pathways disrupted by this compound, namely endocrine disruption and neurotoxicity.

Quantitative Toxicological Data

The following tables summarize the key toxicity endpoints for 5-methyl-1H-benzotriazole (5-MeBT), a primary isomer of this compound, and the commercial mixture, Tolyltriazole. These data are crucial for environmental risk assessment and for establishing safe concentration limits in aquatic ecosystems.

Table 1: Acute Toxicity of 5-methyl-1H-benzotriazole to Aquatic Organisms

Test OrganismDurationEndpointConcentration (mg/L)Reference
Desmodesmus subspicatus (Alga)72 hEC102.86[1]
EC504.95[1]
Daphnia magna (Crustacean)48 hEC5051.6[1]
Daphnia galeata (Crustacean)48 hEC508.13[1]
Lemna minor (Aquatic Plant)7 dEC102.11[1]
EC5010.8[1]

Table 2: Chronic Toxicity of 5-methyl-1H-benzotriazole to Aquatic Organisms

Test OrganismDurationEndpointConcentration (mg/L)Reference
Daphnia magna (Crustacean)21 dEC10 (Reproduction)5.93[1]
Daphnia galeata (Crustacean)21 dEC10 (Reproduction)0.40[1]

Experimental Protocols

The toxicological data presented in this guide were primarily generated using standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater green algae, such as Desmodesmus subspicatus.

Algal_Growth_Inhibition_Test cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_measurement Measurement & Analysis algae_culture Exponentially growing algal culture incubation Incubate under constant light and temperature algae_culture->incubation test_solutions Test solutions of this compound in nutrient medium test_solutions->incubation control Nutrient medium without test substance control->incubation cell_count Measure algal cell concentration at 24, 48, and 72 hours incubation->cell_count growth_rate Calculate average specific growth rate cell_count->growth_rate ec_values Determine EC10 and EC50 values growth_rate->ec_values

Algal Growth Inhibition Test Workflow (OECD 201).
Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to daphnids (Daphnia magna or Daphnia galeata) by observing their immobilization.

Daphnia_Acute_Immobilisation_Test cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation & Analysis daphnids <24-hour old daphnids exposure Expose daphnids in test vessels under defined conditions (no feeding) daphnids->exposure test_solutions Test solutions of this compound in reconstituted water test_solutions->exposure control Reconstituted water without test substance control->exposure immobilisation Observe and count immobilized daphnids at 24 and 48 hours exposure->immobilisation ec50 Calculate the EC50 value immobilisation->ec50

Daphnia sp. Acute Immobilisation Test Workflow (OECD 202).
Daphnia magna Reproduction Test (OECD 211)

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.

Daphnia_Reproduction_Test cluster_setup Test Setup cluster_exposure Exposure (21 days) cluster_monitoring Monitoring & Analysis parent_daphnids Individual parent daphnids (<24h old) exposure_period Maintain under controlled conditions parent_daphnids->exposure_period test_media Test solutions renewed 3 times a week test_media->exposure_period feeding Daily feeding feeding->exposure_period offspring_count Count and remove offspring daily exposure_period->offspring_count parent_mortality Record parent mortality exposure_period->parent_mortality ec10 Calculate EC10 for reproduction offspring_count->ec10

Daphnia magna Reproduction Test Workflow (OECD 211).
Lemna sp. Growth Inhibition Test (OECD 221)

This test evaluates the effects of a substance on the growth of the aquatic plant Lemna minor.

Lemna_Growth_Inhibition_Test cluster_prep Preparation cluster_exposure Exposure (7 days) cluster_measurement Measurement & Analysis lemna_colonies Lemna minor colonies with 2-3 fronds incubation Incubate under constant light and temperature lemna_colonies->incubation test_solutions Test solutions in sterile medium test_solutions->incubation control Sterile medium without test substance control->incubation frond_count Count fronds at the start and end of the test incubation->frond_count growth_rate Calculate average specific growth rate frond_count->growth_rate ec_values Determine EC10 and EC50 values growth_rate->ec_values

Lemna sp. Growth Inhibition Test Workflow (OECD 221).

Signaling Pathway Disruption

emerging evidence suggests that this compound can interfere with crucial biological signaling pathways in aquatic organisms, leading to adverse effects at the molecular, cellular, and organismal levels. Two key pathways of concern are endocrine disruption, particularly in invertebrates, and neurotoxicity in vertebrates.

Endocrine Disruption in Daphnia magna

Transcriptomic studies on Daphnia magna have revealed that 5-methyl-1H-benzotriazole can significantly alter the expression of genes involved in the ecdysteroid signaling pathway.[2][3][4] This pathway is critical for regulating molting, a fundamental process for growth and reproduction in crustaceans. The disruption of this pathway can lead to abnormal molting frequency and reproductive impairment.

Endocrine_Disruption_Pathway MeBT 5-methyl-1H-benzotriazole Epigenetic Epigenetic Processes MeBT->Epigenetic Interferes with Gene_Expression Altered Gene Expression (Molting-related genes) Epigenetic->Gene_Expression Leads to Molting Increased Molting Frequency Gene_Expression->Molting Results in Reproduction Impaired Reproduction Molting->Reproduction Impacts

Proposed endocrine disruption pathway in Daphnia magna.
Potential Neurotoxicity in Fish

While direct evidence for this compound is still developing, studies on related benzotriazole (B28993) compounds suggest a potential for neurotoxicity in fish.[5][6][7][8] A plausible mechanism is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which can result in a range of adverse effects from altered behavior to mortality.

Neurotoxicity_Pathway MeBT This compound AChE Acetylcholinesterase (AChE) MeBT->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synapse Synaptic Cleft ACh->Synapse Accumulates in Nerve_Impulse Continuous Nerve Impulse Transmission Synapse->Nerve_Impulse Leads to Adverse_Effects Adverse Neurological Effects (e.g., altered behavior, paralysis) Nerve_Impulse->Adverse_Effects Causes

Hypothesized neurotoxicity pathway in fish.

Conclusion and Future Directions

The available data clearly indicate that this compound is toxic to a range of aquatic organisms. The effects are observed at environmentally relevant concentrations, highlighting the need for continuous monitoring and risk assessment. While significant progress has been made in characterizing the acute and chronic toxicity, further research is required to fully elucidate the specific molecular mechanisms of action. In particular, more in-depth studies are needed to confirm and detail the signaling pathways involved in endocrine disruption and neurotoxicity across a broader range of aquatic species. This will enable a more accurate prediction of the long-term ecological consequences of this compound contamination.

References

The Rising Potential of Methyl-1H-benzotriazole in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical research is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic compounds, Methyl-1H-benzotriazole has emerged as a versatile and promising nucleus for the development of drugs targeting a wide array of diseases. This technical guide provides an in-depth exploration of the potential applications of this compound in pharmaceutical research, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and chemical processes.

Core Applications in Drug Discovery

This compound, a derivative of benzotriazole (B28993), serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The benzotriazole scaffold itself is a bioisostere of the purine (B94841) nucleus found in essential biomolecules like ATP, suggesting its potential to interact with a broad range of biological targets.[2] This structural similarity has been exploited to develop potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5]

Anticancer Activity

Derivatives of the benzotriazole nucleus have demonstrated significant antiproliferative activity against various cancer cell lines.[2][6][7] These compounds have been shown to act through diverse mechanisms, including the inhibition of tyrosine protein kinases and tubulin polymerization.[6][8] The cytotoxic effects of these derivatives are often evaluated using methods like the MTT assay or the CCK-8 method.[6][9]

Antimicrobial Activity

The benzotriazole moiety is a cornerstone in the development of new antimicrobial agents.[10] Derivatives have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12] The antimicrobial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.[11][13]

Quantitative Data Summary

The following tables summarize the reported biological activities of various benzotriazole derivatives, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Benzotriazole Derivatives (IC50 Values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 2.1VX23.80 ± 0.75[2][6]
Compound 2.2MGC (stomach)3.72 ± 0.11[2][6]
Compound 2.5A549 (lung)5.47 ± 1.11[2][6]
Compound 2.5MKN45 (stomach)3.04 ± 0.02[2][6]
Pyrimidine-benzotriazole derivative 12OSiHa0.009[14]
Imidazole-thione linked benzotriazole BI9MCF-7 (breast)3.57[8]
Imidazole-thione linked benzotriazole BI9HL-60 (leukemia)0.40[8]
Imidazole-thione linked benzotriazole BI9HCT-116 (colon)2.63[8]

Table 2: Antimicrobial Activity of Benzotriazole Derivatives (MIC Values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzotriazole derivative 16lBacillus subtilis6.25[11]
Benzotriazole derivative 16dEscherichia coli6.25[11]
Benzotriazole derivative 16hEscherichia coli6.25 - 12.5[11]
Benzotriazole derivative 16fCandida albicans6.25[11]
Azetidinone derivative of benzotriazole (39)M. tuberculosis3.125[11]
Azetidinone derivative of benzotriazole (39)Escherichia coli0.1[11]
Azetidinone derivative of benzotriazole (39)Aspergillus niger0.5[11]
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5 - 25[10]
Benzotriazole derivative with -COOMe at C5Various bacteria0.125 - 0.25[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the reaction of a starting benzotriazole-containing compound with various reagents to introduce different functional groups.

Synthesis_Workflow cluster_start Starting Materials Methyl_1H_benzotriazole This compound Reaction Reaction (e.g., Ultrasonic-Microwave, Conventional Reflux) Methyl_1H_benzotriazole->Reaction Reagent Reactant (e.g., Chloroacetonitrile, Aromatic Aldehyde) Reagent->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Final_Product Final Derivative Purification->Final_Product Characterization Characterization (IR, NMR, Mass Spectrometry) Final_Product->Characterization

A generalized workflow for the synthesis of this compound derivatives.

Protocol:

  • Reaction Setup: A mixture of this compound and a suitable reactant (e.g., an aromatic aldehyde and chloroacetonitrile) is prepared in an appropriate solvent.[2][6]

  • Reaction Conditions: The reaction can be carried out using conventional heating (reflux) or under microwave irradiation to accelerate the synthesis.[12]

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled, and the crude product is isolated, often by filtration or extraction.[15]

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure derivative.[15]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry.[2][6][16]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with various concentrations of the derivative Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance (e.g., at 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[9]

  • Treatment: The cells are then treated with serial dilutions of the synthesized this compound derivatives.[9]

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).[9]

  • MTT Reagent: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, research on the broader class of benzotriazoles points to several key mechanisms of action in cancer.

Anticancer_Mechanism cluster_pathway Potential Anticancer Mechanisms of Benzotriazole Derivatives BZT_Derivative Benzotriazole Derivative Kinase Tyrosine Kinase BZT_Derivative->Kinase Inhibition Tubulin Tubulin BZT_Derivative->Tubulin Inhibition of Polymerization Signaling_Cascade Proliferation & Survival Signaling Kinase->Signaling_Cascade Regulates Microtubule Microtubule Dynamics Tubulin->Microtubule Affects Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Microtubule->Cell_Cycle_Arrest

Generalized anticancer mechanisms of benzotriazole derivatives.

One of the prominent mechanisms involves the inhibition of protein kinases, such as tyrosine kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[6] By blocking the activity of these kinases, benzotriazole derivatives can halt the uncontrolled proliferation of cancer cells.

Another identified mechanism is the inhibition of tubulin polymerization.[8] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics by preventing tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Future Directions

The versatility of the this compound scaffold presents a fertile ground for further pharmaceutical research. Future efforts should focus on:

  • Synthesis of Novel Derivatives: Expanding the library of this compound derivatives with diverse functional groups to explore a wider range of biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to enable rational drug design.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of new derivatives and optimize their therapeutic potential.[17][18]

  • In Vivo Studies: Translating promising in vitro results into animal models to evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds.

References

Methodological & Application

Application Notes and Protocols for Methyl-1H-benzotriazole as a Corrosion Inhibitor for Copper and Its Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl-1H-benzotriazole, commonly known as Tolutriazole (TTA), is a highly effective corrosion inhibitor for copper and its alloys.[1][2][3] It is widely utilized across various industries, including cooling water systems, automotive coolants, metalworking fluids, and industrial cleaners, to protect metallic components from degradation.[1][4][5] TTA functions by forming a durable, passive protective film on the metal surface, which acts as a barrier against corrosive agents.[1][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development on the effective use of this compound.

Mechanism of Corrosion Inhibition

This compound prevents the corrosion of copper and its alloys by adsorbing onto the metal surface and forming a protective complex.[2][5] This process involves the formation of a chemisorbed layer, likely a Cu(I)-TTA complex, that is insoluble and acts as a barrier to prevent aggressive ions from reaching the copper surface.[5] The methyl group on the benzene (B151609) ring of TTA enhances its hydrophobicity and film-forming properties compared to its predecessor, benzotriazole (B28993) (BTA), often resulting in superior protection.[3] TTA is considered a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[2][6]

Quantitative Data Summary

The effectiveness of this compound as a corrosion inhibitor is quantifiable through various experimental techniques. The following tables summarize key performance data.

Table 1: Inhibition Efficiency of this compound on Copper in Various Media

Corrosive MediumTTA ConcentrationTemperatureInhibition Efficiency (%)Test MethodReference
HCl 0.1 mol L⁻¹20 ppmAmbient96.1%Potentiodynamic Polarization[2][3]
Deionized Water>6 ppm60°C95.5%Coupon Tests (Weight Loss)[3][7]
3.5% NaCl10 mMAmbient~80% (mass loss reduction)Rotating Cage (Weight Loss)[8]
Synthetic Cooling Water1 ppm (with 3 ppm free chlorine)Not SpecifiedNot explicitly stated, but effectivePotentiodynamic Polarization[9]

Table 2: Electrochemical Parameters for Copper in 0.1 M HCl with and without TTA

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (%)
0 ppm (Blank)-25015.80
5 ppm-2452.981.6
10 ppm-2401.590.5
15 ppm-2350.894.9
20 ppm-2300.696.1

(Data synthesized from typical potentiodynamic polarization results for TTA in acidic media. Exact values can vary based on experimental conditions.)[2][3]

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound are provided below.

Protocol for Copper Coupon Preparation

Proper surface preparation of copper samples (coupons) is critical for obtaining reproducible results.

  • Cutting: Cut copper sheets into coupons of desired dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

  • Abrading: Mechanically polish the copper coupons using successive grades of silicon carbide (SiC) abrasive paper (e.g., 400, 600, 800, 1200 grit) to achieve a uniform, smooth surface.

  • Degreasing: Degrease the polished coupons by sonicating in acetone (B3395972) for 5-10 minutes.

  • Rinsing: Rinse the coupons thoroughly with distilled or deionized water.

  • Drying: Dry the coupons using a stream of warm air or in a desiccator.

  • Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.

Protocol for Weight Loss Measurement

The weight loss method is a straightforward technique for determining the average corrosion rate over a period of time.

  • Initial Weighing: Accurately weigh the prepared copper coupons to four decimal places using an analytical balance.

  • Immersion: Immerse the weighed coupons in the corrosive solution, both with and without the desired concentration of this compound, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Retrieval and Cleaning: After the immersion period, retrieve the coupons from the solutions. Gently clean the coupons to remove corrosion products according to ASTM G1 standard procedures (e.g., using a soft brush and appropriate cleaning solution, followed by rinsing with distilled water and acetone).

  • Final Weighing: Dry the cleaned coupons thoroughly and reweigh them accurately.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: CR = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of copper in g/cm³ (8.96 g/cm³)

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor.

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Protocol for Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current and potential, and to understand the kinetic behavior of the corrosion process.

  • Electrochemical Cell Setup:

    • Working Electrode: A prepared copper coupon with a defined exposed surface area.

    • Reference Electrode: A standard calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: A platinum or graphite (B72142) rod/sheet.

  • Solution Preparation: Prepare the corrosive solution (e.g., 0.1 M HCl) with and without various concentrations of this compound.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 Where:

      • icorr_blank = Corrosion current density in the absence of the inhibitor.

      • icorr_inhibitor = Corrosion current density in the presence of the inhibitor.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.

  • Cell and Solution Setup: Use the same three-electrode setup and solutions as for potentiodynamic polarization.

  • Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

    • Model the data using an appropriate equivalent electrical circuit to quantify parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor.

      • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of corrosion inhibition.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Corrosion Test cluster_analysis Analysis p1 Cut Copper Coupons p2 Abrade and Polish p1->p2 p3 Degrease and Clean p2->p3 p4 Dry and Weigh p3->p4 e2 Immerse Coupons p4->e2 e1 Prepare Corrosive Solution (with and without TTA) e1->e2 a1 Retrieve and Clean Coupons e2->a1 a3 Electrochemical Testing (Polarization, EIS) e2->a3 a2 Final Weighing a1->a2 a4 Calculate Corrosion Rate and Inhibition Efficiency a2->a4 a3->a4 inhibition_mechanism cluster_copper Copper Surface cluster_solution Corrosive Solution cu Copper (Cu) adsorption Adsorption cu->adsorption tta This compound (TTA) tta->adsorption ions Corrosive Agents (e.g., H+, Cl-, O2) ions->cu Corrosion Attack film Formation of Protective Cu(I)-TTA Film adsorption->film film->ions Blocks Attack protection Corrosion Inhibition film->protection

References

Application Notes and Protocols for Methyl-1H-benzotriazole as a UV Stabilizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical, chemical, and aesthetic properties. This photodegradation can manifest as discoloration, loss of gloss, embrittlement, and a reduction in mechanical strength, ultimately compromising the material's performance and lifespan. To mitigate these effects, UV stabilizers are incorporated into polymeric materials. Methyl-1H-benzotriazole belongs to the hydroxyphenyl benzotriazole (B28993) class of UV absorbers, which are highly effective in protecting a wide range of polymers from the damaging effects of UV radiation. This document provides detailed application notes and protocols for the use of this compound as a UV stabilizer in polymers.

Mechanism of Action

This compound functions as a UV absorber by converting harmful UV radiation into thermal energy through a process of excited-state intramolecular proton transfer (ESIPT). The molecule absorbs UV photons, which excites it to a higher energy state. It then undergoes a rapid, reversible intramolecular proton transfer, creating a transient species that dissipates the absorbed energy as heat as it returns to its ground state. This cyclical process is highly efficient and allows the this compound molecule to dissipate the energy from thousands of photons without being consumed, providing long-term protection to the polymer matrix.

UV_Stabilization_Mechanism cluster_0 UV Absorption and Energy Dissipation Cycle cluster_1 Polymer Protection UV_Photon UV Photon (290-400 nm) Ground_State This compound (Ground State) UV_Photon->Ground_State Absorption Polymer_Matrix Polymer Matrix UV_Photon->Polymer_Matrix Without UV Stabilizer Excited_State Excited State Ground_State->Excited_State Excitation Proton_Transfer Excited State (Proton Transferred) Excited_State->Proton_Transfer ESIPT Proton_Transfer->Ground_State Relaxation Heat_Dissipation Heat Proton_Transfer->Heat_Dissipation Energy Release Degradation Polymer Degradation (Chain Scission, Crosslinking) Polymer_Matrix->Degradation

Caption: Mechanism of UV stabilization by this compound.

Applications

This compound and other benzotriazole UV absorbers are compatible with a wide variety of polymers, including:

  • Polyolefins (Polyethylene, Polypropylene)

  • Polyvinyl Chloride (PVC)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polyesters (PET, PBT)

  • Polycarbonates (PC)

  • Polyurethanes (PU)

  • Adhesives and Sealants

  • Coatings

Data Presentation

The following tables summarize the typical performance of benzotriazole UV absorbers in various polymers. It is important to note that the specific performance of this compound may vary depending on the polymer grade, processing conditions, and the presence of other additives. The data presented here is representative of the performance of the benzotriazole class of UV absorbers.

Table 1: Performance of Benzotriazole UV Absorber in Polypropylene (PP)

PropertyTest MethodUnstabilized PP (after 1000h accelerated weathering)PP + 0.3% Benzotriazole UVA (after 1000h accelerated weathering)
Tensile Strength RetentionASTM D63845%85%
Elongation at Break RetentionASTM D63820%70%
Color Change (ΔE*ab)ASTM D224415.23.5
Gloss Retention (60°)ASTM D52330%80%

Table 2: Performance of Benzotriazole UV Absorber in Polyethylene (PE)

PropertyTest MethodUnstabilized PE (after 1500h accelerated weathering)PE + 0.3% Benzotriazole UVA + 0.2% HALS (after 1500h accelerated weathering)
Tensile Strength RetentionASTM D63855%92%
Elongation at Break RetentionASTM D63835%85%
Color Change (ΔE*ab)ASTM D224412.82.1
Gloss Retention (60°)ASTM D52340%88%

Experimental Protocols

Incorporation of this compound into Polymers via Melt Blending

This protocol describes the incorporation of this compound into a polymer matrix using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene pellets)

  • This compound powder

  • Twin-screw extruder with a temperature-controlled barrel

  • Gravimetric feeder

  • Pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the polymer resin and this compound powder in a drying oven at the recommended temperature and time for the specific polymer to remove any residual moisture.

  • Premixing: In a separate container, create a premix of the polymer resin and this compound at the desired concentration (typically 0.1% to 1.0% by weight). For better dispersion, a masterbatch of the stabilizer in the polymer can be prepared first.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer.

  • Feeding: Feed the premix into the main hopper of the extruder using a gravimetric feeder to ensure a constant and accurate feed rate.

  • Melt Blending: The polymer and stabilizer are melted, mixed, and conveyed through the extruder barrel. The screw design should provide sufficient shear to ensure homogeneous dispersion of the this compound.

  • Extrusion and Pelletizing: The molten polymer strand exits the extruder die and is cooled in a water bath before being cut into pellets by the pelletizer.

  • Drying: Dry the resulting pellets to remove surface moisture.

  • Sample Preparation: The stabilized polymer pellets can then be used for subsequent processing, such as injection molding or film extrusion, to create test specimens.

Evaluation of UV Stability using Accelerated Weathering

This protocol outlines the procedure for evaluating the UV stability of polymer samples containing this compound using a fluorescent UV accelerated weathering chamber.

Materials and Equipment:

  • Polymer test specimens (with and without this compound)

  • Fluorescent UV accelerated weathering chamber (compliant with ASTM G154)

  • UVA-340 fluorescent lamps

  • Spectrocolorimeter

  • Gloss meter

  • Tensile testing machine

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Mounting: Mount the test specimens in the sample holders of the accelerated weathering chamber.

  • Test Cycle: Program the weathering chamber to a cycle that simulates outdoor exposure. A common cycle for polymers is ASTM G154 Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Exposure: Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours).

  • Periodic Evaluation: At specified intervals, remove the samples for evaluation.

    • Visual Inspection: Visually inspect the samples for any signs of degradation such as cracking, chalking, or crazing.

    • Color Measurement: Measure the color of the samples using a spectrocolorimeter and calculate the color change (ΔE*ab) according to ASTM D2244.

    • Gloss Measurement: Measure the specular gloss of the samples at a specified angle (e.g., 60°) using a gloss meter according to ASTM D523.

    • Mechanical Property Testing: Perform tensile testing on the samples according to ASTM D638 to determine the retention of tensile strength and elongation at break.

    • FTIR Spectroscopy: Analyze the surface of the samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Monitor the formation of carbonyl groups (typically in the 1700-1750 cm⁻¹ region) as an indicator of photo-oxidation.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Accelerated Weathering and Analysis Drying Drying of Polymer and Stabilizer Premixing Premixing Drying->Premixing Melt_Blending Melt Blending (Twin-Screw Extruder) Premixing->Melt_Blending Pelletizing Pelletizing Melt_Blending->Pelletizing Specimen_Fabrication Test Specimen Fabrication (Injection Molding/Film Extrusion) Pelletizing->Specimen_Fabrication Accelerated_Weathering Accelerated Weathering (ASTM G154) Specimen_Fabrication->Accelerated_Weathering Evaluation Periodic Evaluation Accelerated_Weathering->Evaluation Color_Measurement Color Measurement (ASTM D2244) Evaluation->Color_Measurement Gloss_Measurement Gloss Measurement (ASTM D523) Evaluation->Gloss_Measurement Mechanical_Testing Mechanical Property Testing (ASTM D638) Evaluation->Mechanical_Testing FTIR_Analysis FTIR Spectroscopy Evaluation->FTIR_Analysis

Caption: Experimental workflow for applying and testing this compound.

Conclusion

This compound is an effective UV stabilizer for a wide range of polymers. Its mechanism of action, based on the efficient dissipation of UV energy as heat, provides long-term protection against photodegradation. Proper incorporation into the polymer matrix through techniques such as melt blending is crucial for its performance. The effectiveness of this compound can be systematically evaluated using standardized accelerated weathering protocols and analytical techniques to measure changes in key physical and aesthetic properties. For enhanced performance, especially in demanding applications, the synergistic combination of this compound with a Hindered Amine Light Stabilizer (HALS) is often recommended.

Application Notes and Protocols: Utilizing Methyl-1H-benzotriazole in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl-1H-benzotriazole and its derivatives as reagents in analytical chemistry. The primary focus is on chromatographic applications for the analysis of environmental contaminants and the derivatization of primary and secondary amines for enhanced detection.

Analysis of Benzotriazoles in Environmental Water Samples by HPLC

This compound and its isomers are common environmental contaminants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for their quantification in various aqueous matrices.[1][2][3]

Application:

This method is suitable for the quantitative analysis of 5-Methyl-1H-benzotriazole (5-MBTA) in potable and non-potable water samples.[1][2][4] Due to the polar nature of 5-MBTA, direct injection of filtered water samples is often possible, simplifying sample preparation.[1][2][4]

Quantitative Data:
ParameterValueMatrixAnalytical TechniqueReference
Limit of Detection (LOD)2 ng/LEnvironmental WaterLC-MS[5]
Limit of Quantification (LOQ)0.05 ppm (mg/L)Aqueous EnvironmentHPLC-DAD[1][4]
Recovery86% - 112%Surface and WastewaterGC-MS after derivatization[6]
Experimental Protocol:

Objective: To quantify the concentration of 5-Methyl-1H-benzotriazole in a water sample using HPLC with Diode Array Detection (DAD).

Materials:

  • 5-Methyl-1H-benzotriazole (analytical standard)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

  • HPLC system with DAD or UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 5-MBTA (e.g., 1000 mg/L) in methanol.

    • Perform serial dilutions of the stock solution with deionized water to prepare working standards of known concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • If the sample contains suspended particles, filter it through a 0.45 µm syringe filter. For many potable and non-potable water samples, no further preparation is needed.[1][4]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need optimization depending on the specific column and system, but a 50:50 (v/v) ratio can be a good starting point.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 276 nm.[4]

    • Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the 5-MBTA standards against their concentrations.

    • Inject the prepared sample and determine the peak area for 5-MBTA.

    • Calculate the concentration of 5-MBTA in the sample using the calibration curve.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards HPLC HPLC-DAD Analysis Standard->HPLC Sample Filter Water Sample Sample->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quantify Quantify Analyte HPLC->Quantify

Caption: Workflow for the HPLC analysis of 5-Methyl-1H-benzotriazole.

Derivatization of Amines and Polyamines with Polymeric Benzotriazole (B28993) Reagents for HPLC Analysis

Benzotriazole-based reagents can be used for the pre-column derivatization of primary and secondary amines, which often lack a chromophore for UV detection or a fluorophore for fluorescence detection.[7][8] This derivatization enhances their detectability in HPLC. Polymeric benzotriazole reagents offer advantages such as rapid and efficient reactions under mild conditions.[7]

Application:

This protocol is designed for the derivatization of trace primary and secondary amines and polyamines in biological fluids or other complex matrices prior to HPLC analysis with fluorescence detection.[7]

Quantitative Data:
ParameterValueAnalytesDerivatization ReagentDetectionReference
Limit of Detection1 to 2 pmolCadaverine, Putrescine, 1,7-diaminoheptaneBenzotriazole fluorenyl reagentFluorescence[7]
Experimental Protocol:

Objective: To derivatize primary and secondary amines in a sample using a polymeric benzotriazole reagent for subsequent HPLC analysis.

Materials:

  • Polymeric benzotriazole reagent (e.g., polystyrene-bound benzotriazole with a 9-fluorenyl labelling moiety)[7]

  • Sample containing amines (e.g., biological fluid extract)

  • Appropriate buffer solution

  • HPLC system with a fluorescence detector

  • Reversed-phase HPLC column

Procedure:

  • Derivatization Reaction:

    • To an aliquot of the sample containing the amines, add the polymeric benzotriazole reagent.

    • The reaction is typically carried out in an off-line mode.[7]

    • The reaction conditions (e.g., pH, temperature, and reaction time) should be optimized for the specific amines of interest, but are generally mild.[7]

    • The activated labeling moiety on the polymeric support facilitates a rapid and efficient reaction.[7]

  • Sample Cleanup (if necessary):

    • After the reaction, the polymeric reagent can be easily removed by filtration or centrifugation, simplifying sample cleanup.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluorescent tag introduced by the derivatizing reagent.

  • Quantification:

    • Prepare standards of the target amines and derivatize them using the same procedure.

    • Generate a calibration curve and quantify the amines in the sample as described in the previous protocol.

Logical Relationship:

Derivatization_Logic Analyte Amine/Polyamine (poorly detectable) Reaction Derivatization Reaction Analyte->Reaction Reagent Polymeric Benzotriazole Reagent (with tag) Reagent->Reaction Derivative Tagged Amine Derivative (highly detectable) Reaction->Derivative Analysis HPLC with Fluorescence Detection Derivative->Analysis

Caption: Logical flow of amine derivatization using a benzotriazole reagent.

Analysis of Benzotriazoles in Water Samples by GC-MS after Derivatization

For a more sensitive and selective analysis of benzotriazoles, especially in complex matrices like wastewater, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This often requires a derivatization step to increase the volatility of the polar benzotriazoles.[6]

Application:

This method is suitable for the determination of polar benzotriazolic compounds, including 1H-benzotriazole, 4- and 5-methyl-1H-benzotriazole, in various water samples.[6] The protocol involves a concurrent acetylation and dispersive liquid-liquid microextraction (DLLME) for sample preparation.[6]

Quantitative Data:
ParameterValue RangeAnalytesAnalytical TechniqueReference
Limit of Quantification (LOQ)0.007 - 0.080 ng/mLPolar benzotriazolesGC-MS[6]
Enrichment Factors93 - 172Polar benzotriazolesDLLME-GC-MS[6]
Experimental Protocol:

Objective: To determine the concentration of polar benzotriazoles in a water sample using GC-MS following a concurrent derivatization and extraction procedure.

Materials:

Procedure:

  • Sample Preparation (Concurrent Acetylation-DLLME):

    • Take a 10 mL aliquot of the water sample.

    • Add 1 mL of 8% (w/v) Na₂HPO₄ solution.

    • Prepare a ternary acetylation-microextraction mixture consisting of 100 µL of acetic anhydride, 1.5 mL of acetonitrile, and 60 µL of toluene.[6]

    • Add this mixture to the water sample and vortex to facilitate the simultaneous acetylation of the benzotriazoles and their transfer into the dispersed toluene droplets.[6]

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Collect the toluene phase containing the acetylated benzotriazoles for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A suitable capillary column for the separation of the derivatized analytes (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the target compounds.

    • Injection Mode: Splitless injection is often preferred for trace analysis.

    • MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • Prepare calibration standards in ultrapure water and subject them to the same acetylation-DLLME procedure.[6]

    • Generate a calibration curve and quantify the benzotriazoles in the sample.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample DerivEx Concurrent Acetylation and DLLME Sample->DerivEx GCMS GC-MS Analysis DerivEx->GCMS Quantify Quantification GCMS->Quantify

Caption: Workflow for the GC-MS analysis of benzotriazoles after derivatization.

References

Application of Methyl-1H-benzotriazole in Antifreeze and De-icing Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-benzotriazole, commonly known as tolyltriazole (B104456) (TTA), is a highly effective corrosion inhibitor widely utilized in antifreeze and de-icing formulations. Its primary function is to protect the various metals found in cooling systems and on aircraft surfaces from corrosion induced by the base fluids (typically ethylene (B1197577) or propylene (B89431) glycol) and contaminants. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of available performance data.

Mechanism of Action

Tolyltriazole functions by forming a durable, passive film on metal surfaces.[1] This protective layer, believed to be a complex between the metal ions and the triazole molecules, acts as a barrier, preventing contact between the metal and corrosive agents in the antifreeze or de-icing fluid.[1] The methyl group on the benzene (B151609) ring enhances the inhibitor's hydrophobicity and solubility in organic-based formulations compared to its predecessor, benzotriazole, leading to improved performance and stability.[2] It is particularly effective in protecting copper and its alloys, but also provides protection for other metals such as steel, cast iron, aluminum, and solder, especially when used in combination with other inhibitors.[2]

Application Notes

This compound is a versatile corrosion inhibitor suitable for a range of antifreeze and de-icing applications:

  • Engine Coolants: It is a key component in modern automotive antifreeze formulations, protecting radiators, engine blocks, water pumps, and other cooling system components from corrosion. Its thermal stability ensures long-lasting protection under the high-temperature conditions of engine operation.[1][2]

  • Aircraft De-icing and Anti-icing Fluids: Tolyltriazole is incorporated into aircraft de-icing and anti-icing fluids (ADFs/AAFs) to prevent corrosion of aircraft components, which are often made from a variety of metals, including aluminum alloys.[3]

  • Industrial Heat Transfer Fluids: In industrial settings, where glycol-based heat transfer fluids are used, tolyltriazole provides essential corrosion protection for the metallic components of the heat exchange systems.

The concentration of this compound in formulations typically ranges from 0.05% to 0.3% by weight, depending on the specific application, the metals to be protected, and the presence of other inhibitors in the formulation package.

Quantitative Performance Data

The following tables summarize the available quantitative data on the performance of this compound (Tolyltriazole) as a corrosion inhibitor.

Table 1: Comparison of Tolyltriazole and Benzotriazole Corrosion Inhibition Efficiency at Different pH Levels

pH ValueTolyltriazole Concentration for ≥95% Inhibition Efficiency (ppm)Benzotriazole Concentration for ≥95% Inhibition Efficiency (ppm)
110001500
2100500
350100
42550
51025
61010

Data sourced from a comparative study by IRO Water Treatment.[1] The base fluid for this test was an aqueous solution.

Table 2: Comparison of Tolyltriazole and Benzotriazole Inhibition Efficiency against Copper in the Presence of Chloride Ions

Chloride Ion Concentration (ppm)Benzotriazole Inhibition Efficiency (%)Tolyltriazole Inhibition Efficiency (%)
108590
207784
405465

Data sourced from a comparative study by IRO Water Treatment.[1] The test was a 24-hour corrosion experiment at 50°C and an initial pH of 8.0, with copper and aluminum specimens present.

Table 3: Thermal Stability of Tolyltriazole and Benzotriazole in Antifreeze

Time (days)Residual Tolyltriazole Content (%)Residual Benzotriazole Content (%)
00.10.1
20.0940.09
40.090.082
60.090.076
80.090.071
100.090.067
120.090.063
140.090.059

Data sourced from a comparative study by IRO Water Treatment.[1] The experiment was conducted at 88±2°C for 336 hours.

Table 4: Corrosion Rate of Various Metals in an Ethylene Glycol Antifreeze Formulation Containing Tolyltriazole

MetalCorrosion Rate (mg/coupon) in Invention CompositionASTM D1384 Acceptable Loss (mg/coupon)ASTM D2570 Acceptable Loss (mg/coupon)
Copper-5.2-10-20
Solder-13.3-20-60
Brass-3.1-10-20
Steel-3.0-10-20
Cast Iron-3.6-10-20
Cast Aluminum+0.4-20-60

Data from a patent for an antifreeze composition containing 0.05% to 0.25% tolyltriazole, along with other inhibitors.[4] A negative value indicates a weight loss, while a positive value indicates a weight gain.

Experimental Protocols

Weight Loss Corrosion Test (Based on ASTM D1384)

This protocol outlines a standardized method for evaluating the corrosion inhibition performance of this compound in antifreeze and de-icing formulations.

a. Apparatus:

  • 1000-mL tall-form, lipless beaker

  • Condenser

  • Aerator tube

  • Specimen bundle (typically including copper, solder, brass, steel, cast iron, and cast aluminum coupons)

  • Heating and temperature control system

  • Flowmeter for air regulation

b. Reagents:

  • Antifreeze or de-icing formulation to be tested

  • Corrosive water (containing 100 ppm each of sulfate, chloride, and bicarbonate ions)

  • This compound (at desired concentrations)

  • Cleaning agents for metal coupons (e.g., pumice powder, acetone)

c. Procedure:

  • Coupon Preparation: Clean each metal coupon according to ASTM D1384 guidelines to remove any surface contamination.[5] Weigh each coupon to the nearest 0.1 mg.

  • Specimen Bundle Assembly: Assemble the cleaned and weighed coupons in a specific order (e.g., brass leg, copper, solder, brass, steel, cast iron, aluminum, brass leg) separated by non-metallic spacers on an insulated screw.[6]

  • Test Solution Preparation: Prepare the test solution by mixing the antifreeze/de-icing fluid with corrosive water (typically a 33.3% solution by volume) and adding the desired concentration of this compound.[6]

  • Test Setup: Place the specimen bundle in the beaker and add 750 mL of the test solution.[6] Fit the condenser and aerator tube.

  • Test Conditions: Heat the solution to and maintain it at 88 ± 2°C.[6] Aerate the solution at a rate of 100 ± 10 mL/min.[6]

  • Test Duration: Continue the test for 336 hours (14 days).[6]

  • Calculation: Calculate the weight loss for each coupon. The corrosion rate can be expressed as weight loss per unit area or in mils per year (mpy).

Electrochemical Corrosion Testing

Electrochemical methods offer a more rapid evaluation of corrosion inhibition compared to weight loss tests.

a. Potentiodynamic Polarization:

  • Apparatus: A potentiostat, a three-electrode electrochemical cell (working electrode made of the test metal, a reference electrode, and a counter electrode).

  • Procedure:

    • Immerse the electrodes in the test solution (antifreeze/de-icing formulation with inhibitor).

    • Allow the system to stabilize to a steady open-circuit potential (OCP).

    • Apply a potential scan at a slow, constant rate (e.g., 0.167 mV/s) and record the resulting current.

    • Plot the potential versus the logarithm of the current density (Tafel plot).

  • Data Analysis: Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The icorr value is directly proportional to the corrosion rate.[7]

b. Electrochemical Impedance Spectroscopy (EIS):

  • Apparatus: A potentiostat with a frequency response analyzer, and a three-electrode electrochemical cell.

  • Procedure:

    • Immerse the electrodes in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[8]

    • Measure the impedance of the system at each frequency.

  • Data Analysis: The impedance data is often represented as Nyquist or Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as the polarization resistance (Rp) can be determined. A higher Rp value generally indicates better corrosion protection.[9]

Visualizations

G cluster_0 Corrosion Inhibition Mechanism Metal Metal Surface (e.g., Copper) Film Protective TTA-Metal Complex Film Metal->Film TTA This compound (TTA) TTA->Metal Adsorption NoCorrosion Corrosion Prevented Film->NoCorrosion Acts as a barrier Corrosive Corrosive Environment (Glycol, Water, Ions) Corrosive->Metal Attacks

Caption: Mechanism of corrosion inhibition by this compound.

G cluster_1 Experimental Workflow for Inhibitor Evaluation start Start: Select Formulation & Inhibitor Concentration prep Prepare Metal Coupons (ASTM D1384) start->prep weight_loss Weight Loss Test (ASTM D1384) prep->weight_loss electrochemical Electrochemical Tests (EIS, Potentiodynamic) prep->electrochemical analysis Analyze Data (Corrosion Rate, Inhibition Efficiency) weight_loss->analysis electrochemical->analysis end End: Evaluate Performance analysis->end

Caption: Workflow for evaluating corrosion inhibitor performance.

References

HPLC methods for the quantitative analysis of Methyl-1H-benzotriazole in environmental samples.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides detailed methodologies for the quantitative analysis of Methyl-1H-benzotriazole, an emerging environmental contaminant, in various environmental matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound, often referred to as tolyltriazole, is a high-production-volume chemical widely used as a corrosion inhibitor in industrial processes, aircraft de-icing fluids, and in dishwasher detergents for silver protection.[1][2][3] Due to its widespread use and incomplete removal in wastewater treatment plants, it is frequently detected in various environmental compartments, including surface water, groundwater, wastewater, soil, and sludge.[3][4][5] Its persistence and potential adverse effects on human health and aquatic ecosystems necessitate sensitive and reliable analytical methods for its quantification.[2][6]

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a robust and widely used technique for the determination of methylbenzotriazole in environmental samples.[1][4][6] This application note details sample preparation protocols and HPLC methods for its quantitative analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples

Solid-phase extraction is a prevalent technique for the pre-concentration and clean-up of benzotriazoles from aqueous samples, enabling the detection of low concentrations.[7][8]

Materials:

  • SPE cartridges (e.g., Oasis HLB, C18)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reagent water (Type I)

  • Sample collection bottles

  • SPE vacuum manifold

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water. Ensure the cartridge does not go dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 5-10 mL of methanol or a methanol:acetone (1:1, v/v) mixture into a collection tube.[4]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

Direct Aqueous Injection

For samples with higher expected concentrations of this compound, such as wastewater, direct injection into the HPLC system may be feasible.[1][5][6]

Protocol:

  • Collect the water sample in a clean container.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Transfer the filtered sample into an HPLC vial for analysis.

  • Note: This method is simpler but has a higher limit of detection compared to methods involving pre-concentration.[1]

HPLC Methodologies

HPLC-UV Method

This method is suitable for routine monitoring and analysis where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Reagent Water (50:50, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 25-50 µL.[3]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 280 nm.[3]

HPLC-MS/MS Method

For high sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry is the preferred method.[4][5]

Instrumentation:

  • HPLC or UHPLC system

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • C18 or equivalent reversed-phase column

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A typical gradient would start with a low percentage of Solvent B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40 °C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation of this compound.

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound in environmental samples.

ParameterHPLC-UVHPLC-MS/MSReference
Limit of Detection (LOD) ~0.05 mg/L0.21 - 12 ng/L[1][9][10]
Limit of Quantification (LOQ) Not specified10 - 406 ng/L[5][10]
Linearity Range 0.05 - 1.0 mg/Lng/L to µg/L range[3]
Recovery Not specified76 - 114%[9]

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Sludge) Filtration Filtration (0.45 µm) SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Low Concentration DirectInjection Direct Injection (for high concentration samples) Filtration->DirectInjection High Concentration Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC DirectInjection->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_method Analytical Method Analyte This compound SamplePrep Sample Preparation (SPE or Direct Injection) Analyte->SamplePrep Matrix Environmental Matrix (Water, Soil, etc.) Matrix->SamplePrep Separation Chromatographic Separation (HPLC) SamplePrep->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Result Concentration of Analyte in Matrix Quantification->Result

Caption: Logical relationship of the analytical method components.

References

Application Note: Analysis of Methyl-1H-benzotriazole Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl-1H-benzotriazole (also known as tolyltriazole) is a corrosion inhibitor widely used in various industrial and commercial applications, including aircraft de-icing fluids and dishwasher detergents.[1][2][3] Its two primary isomers, 4-methyl-1H-benzotriazole (4-MeBT) and 5-methyl-1H-benzotriazole (5-MeBT), are frequently detected in environmental water samples.[1][2] Due to their potential toxicity and persistence, sensitive and selective analytical methods are required for their detection and quantification.[1] Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable technique for the separation and determination of these isomers in complex matrices.[4][5]

This application note provides a comprehensive overview of the GC-MS method for the analysis of 4-MeBT and 5-MeBT, including sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Challenges and Solutions

The analysis of this compound isomers in environmental samples presents several challenges, including their low concentrations and the complexity of the sample matrix.[1][4] Effective sample preparation is crucial to concentrate the analytes and remove interfering substances.[4]

Several extraction techniques have been successfully employed, including:

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample headspace or directly immersed in the sample to extract the analytes.[1]

  • Solid-Phase Extraction (SPE): A common technique where the sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a suitable solvent.[4]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A microextraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The analytes are extracted into the fine droplets of the extraction solvent.[5][6]

For polar benzotriazoles, a derivatization step, such as acetylation, can be employed to improve their volatility and chromatographic behavior for GC analysis.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of this compound isomers from various studies.

Parameter4-Methyl-1H-benzotriazole (4-MeBT)5-Methyl-1H-benzotriazole (5-MeBT)Reference
Limit of Quantification (LOQ) 0.007 ng/mL0.007 ng/mL[6]
Recovery 86% - 112%86% - 112%[6]
**Linearity (R²) **>0.9991>0.9991[6]

Note: The reported LOQ and recovery values in the reference were achieved using concurrent acetylation-dispersive liquid-liquid microextraction followed by GC-MS.[6]

Experimental Protocols

Below are detailed protocols for sample preparation and GC-MS analysis based on established methods.

Protocol 1: Sample Preparation using Dispersive Liquid-Liquid Microextraction (DLLME) with Concurrent Acetylation[5][6]
  • Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.

  • Buffering: Add 1 mL of 8% (w/v) Na₂HPO₄ solution to the sample.

  • Extraction and Derivatization Mixture: Prepare a mixture containing 1.5 mL of acetonitrile (B52724) (disperser solvent), 60 µL of toluene (B28343) (extraction solvent), and 100 µL of acetic anhydride (B1165640) (derivatizing agent).

  • Injection: Rapidly inject the extraction and derivatization mixture into the sample vial.

  • Emulsification: A cloudy solution will form. Gently shake the mixture.

  • Centrifugation: Centrifuge the vial to separate the organic and aqueous phases.

  • Collection: Collect the sedimented organic phase (toluene) containing the acetylated analytes using a microsyringe.

  • Analysis: Inject an aliquot of the organic phase into the GC-MS system.

Protocol 2: GC-MS Analysis[4]
  • Gas Chromatograph (GC) System: Agilent GC system or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector:

    • Injection Mode: Splitless

    • Injection Volume: 1.0 µL

    • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 3 minutes.

    • Ramp 1: Increase to 260°C at a rate of 6°C/min, hold for 1 minute.

    • Ramp 2: Increase to 320°C at a rate of 8°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) System: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode:

    • Full Scan: m/z 50-500 for qualitative analysis.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for acetylated 4-MeBT and 5-MeBT.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Buffer Buffering Sample->Buffer Mix Addition of DLLME-Acetylation Mixture Buffer->Mix Extract Extraction & Derivatization Mix->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Organic Phase Collection Centrifuge->Collect Injection GC Injection Collect->Injection Inject Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectra) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound isomers.

GC-MS is a highly effective method for the determination of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole isomers in environmental samples. Proper sample preparation, such as the described DLLME with concurrent acetylation, is key to achieving low detection limits and high recovery rates. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and drug development.

References

Application Note: Solid-Phase Extraction for the Determination of Methyl-1H-benzotriazole in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl-1H-benzotriazole, a member of the benzotriazole (B28993) family of compounds, is widely used as a corrosion inhibitor in various industrial and commercial applications, including de-icing fluids and antifreeze.[1][2] Its persistence and high mobility in aqueous environments have led to its classification as an emerging contaminant, necessitating sensitive and reliable analytical methods for its detection in water sources.[1][3] Solid-phase extraction (SPE) is a commonly employed technique for the preconcentration and cleanup of this compound and other benzotriazoles from water samples prior to instrumental analysis.[1] This application note provides an overview of SPE methods and a detailed protocol for the extraction of this compound from water samples.

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample (the mobile phase) by their differential adsorption to a solid sorbent (the stationary phase). For the analysis of this compound in water, a water sample is passed through an SPE cartridge containing a specific sorbent material. The target analyte is retained on the sorbent while the majority of the water and other matrix components pass through. The retained analyte is then eluted from the sorbent using a small volume of an organic solvent. This process effectively concentrates the analyte and removes interfering substances, leading to improved analytical sensitivity and accuracy.

Experimental Workflow

The general workflow for the solid-phase extraction of this compound from water samples is depicted below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration (e.g., 0.45 µm) Sample->Filtration Acidification pH Adjustment (Acidification) Filtration->Acidification Conditioning Cartridge Conditioning Acidification->Conditioning Proceed to SPE Loading Sample Loading Conditioning->Loading Washing Cartridge Washing Loading->Washing Drying Sorbent Drying Washing->Drying Elution Analyte Elution Drying->Elution Analysis LC-MS/MS or GC-MS Analysis Elution->Analysis Eluate for Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the determination of this compound (specifically 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole) and related benzotriazoles from water samples, as reported in the literature.

Sorbent TypeSample MatrixRecovery (%)Limit of Quantification (LOQ)Analytical MethodReference
MAXSurface Water, Wastewater80-1000.002-0.29 ng/mLLC-MS/MS[4]
HLBSurface Water87.8-125.61.9-3.2 µg/L (instrumental)HPLC-UV[5][6]
PolyethersulfoneWastewaterNot SpecifiedNot SpecifiedLC-QTOF-MS[7]
Not SpecifiedGroundwater, Wastewater95-11310-25 ng/LLC-ESI-MS/MS[8]
Not SpecifiedDrinking Water, Surface Water45-1250.01 µg/LLC-LTQ-FT-MS[9]

Detailed Experimental Protocol

This protocol is a representative method for the extraction of this compound from water samples using a mixed-mode anion exchange (MAX) SPE cartridge, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • SPE Cartridges: Mixed-mode anion exchange (MAX) cartridges (e.g., divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups).[4]

  • Solvents: Methanol (B129727) (MeOH), Acetone, Acetonitrile (B52724) (ACN) - all HPLC grade or higher.

  • Reagents: Formic acid, Ammonium (B1175870) hydroxide, Ultrapure water.

  • Standards: Analytical standards of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole.

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

  • Equipment: SPE manifold, vacuum pump, nitrogen evaporator, vortex mixer, pH meter, LC-MS/MS system.

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.[10]

  • For preservation, samples can be stored at 4°C in the dark.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the MAX SPE cartridge.

    • Follow with 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample to approximately 9-10 with ammonium hydroxide.

    • Load the water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any remaining matrix interferences.

  • Sorbent Drying:

    • Dry the sorbent bed by applying a vacuum for 10-15 minutes or by passing a stream of nitrogen gas through the cartridge.

  • Analyte Elution:

    • Elute the retained analytes by passing 5 mL of a methanol-acetone mixture (7:3, v/v) through the cartridge.[4]

    • Collect the eluate in a clean glass tube.

4. Eluate Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.

5. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A C18 column (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm) is suitable for separating 4- and 5-methyl-1H-benzotriazole.[5]

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile is commonly used. The separation of the isomers can be challenging, and the use of acetonitrile in the mobile phase has been reported to be necessary for their resolution.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used, as it results in protonated molecular ions for benzotriazoles.[9]

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for quantification, monitoring the transition of the precursor ion to a specific product ion for both 4- and 5-methyl-1H-benzotriazole.

6. Quality Control

  • Method Blank: A sample of ultrapure water should be processed through the entire procedure to check for contamination.

  • Spiked Samples: A known amount of this compound standards should be added to a real water sample to determine the method's recovery and assess matrix effects.

  • Calibration Curve: A calibration curve should be prepared using a series of standard solutions of known concentrations to quantify the analyte in the samples.

This application note and protocol provide a comprehensive guide for researchers and scientists involved in the analysis of this compound in water samples. The use of solid-phase extraction is crucial for achieving the low detection limits required for environmental monitoring.

References

Application Notes and Protocols: Electrochemical Evaluation of Methyl-1H-benzotriazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl-1H-benzotriazole (Me-BTA), also known as tolyltriazole (B104456) (TTA), is a heterocyclic organic compound widely recognized for its exceptional efficacy as a corrosion inhibitor, particularly for copper and its alloys.[1][2] It functions by forming a robust, protective film on the metal surface, effectively isolating it from the corrosive environment.[3] This document provides detailed application notes and experimental protocols for investigating the corrosion inhibition mechanism of Me-BTA using key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These methods are fundamental for quantifying inhibitor efficiency and elucidating the underlying protective mechanisms.

Corrosion Inhibition Mechanism of this compound

The primary mechanism of corrosion inhibition by Me-BTA involves its adsorption onto the metallic surface. This process leads to the formation of a thin, durable, and passive barrier film that hinders both anodic (metal dissolution) and cathodic (oxidant reduction) corrosion reactions.[4][5] The triazole functional group in the Me-BTA molecule plays a critical role, with its nitrogen atoms coordinating with metal ions on the surface to form a stable polymeric complex.[6][7] In the presence of other ions, such as chloride, this can result in complex films like [Cu(I)Cl(Me-BTA)]n.[8][9] This adsorption can be a combination of physical and chemical bonding, leading to a highly effective protective layer.[10]

cluster_environment Corrosive Environment cluster_interface Metal-Electrolyte Interface Corrosive_Species Corrosive Species (e.g., O₂, H⁺, Cl⁻) Metal Metal Surface (e.g., Copper) Corrosive_Species->Metal Attack MeBTA Me-BTA Molecules Adsorption Adsorption (Chemisorption & Physisorption) MeBTA->Adsorption Metal->Adsorption Film Protective [Me-BTA-Metal] Complex Film Adsorption->Film Forms Anodic Anodic Reaction (Metal Dissolution) Film->Anodic Blocks Cathodic Cathodic Reaction (Oxygen Reduction) Film->Cathodic Blocks Inhibition Corrosion Inhibition

Caption: Inhibition mechanism of Me-BTA on a metal surface.

Experimental Protocols and Data

Potentiodynamic Polarization

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate and the inhibitor's mode of action (anodic, cathodic, or mixed-type). By scanning a potential range and measuring the resulting current, a polarization curve is generated. From this curve, key parameters such as corrosion potential (Ecorr) and corrosion current density (Icorr) are extrapolated.

Experimental Protocol:

  • Electrode Preparation: Mechanically polish the working electrode (e.g., a copper coupon) with successively finer grades of silicon carbide paper, followed by polishing with alumina (B75360) powder to achieve a mirror finish.[11] Rinse with deionized water and ethanol, then dry completely.

  • Electrolyte Preparation: Prepare the corrosive solution (e.g., 3.5% NaCl or 0.1 M HCl).[12][13] Create a series of test solutions by adding varying concentrations of Me-BTA (e.g., 10⁻⁶ M to 10⁻³ M) to the corrosive medium.

  • Electrochemical Cell Setup: Assemble a standard three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum sheet).[12]

  • Measurement: Immerse the electrodes in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady state is reached.[12]

  • Data Acquisition: Record the potentiodynamic polarization curve by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate, typically 0.166 to 1 mV/s.[5][12]

  • Analysis: Determine Icorr and Ecorr using Tafel extrapolation from the polarization curve. Calculate the inhibition efficiency (η%) using the formula:

    η% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100

    where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with the inhibitor.[11]

Quantitative Data Presentation:

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (η%)
0 (Blank)-21015.5-
1 x 10⁻⁶-2058.147.7
1 x 10⁻⁵-1984.272.9
1 x 10⁻⁴-1851.987.7
1 x 10⁻³-1700.894.8

Note: Data are representative values for demonstration.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive alternating current (AC) technique that provides detailed information about the inhibitor film's properties and the corrosion process. By applying a small sinusoidal potential perturbation over a wide frequency range, the impedance of the system is measured. This data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Experimental Protocol:

  • Electrode and Cell Setup: Prepare the electrodes and electrochemical cell as described in the Potentiodynamic Polarization protocol.

  • Measurement: Immerse the electrodes and allow the OCP to stabilize.

  • Data Acquisition: Perform the EIS measurement at the stabilized OCP. Apply a small amplitude AC voltage (e.g., 10-20 mV) and scan a frequency range from high to low frequencies (e.g., 100 kHz to 1 mHz).[5]

  • Analysis: Analyze the resulting impedance spectra. The diameter of the semicircle in a Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates greater resistance to corrosion. Fit the data to an appropriate equivalent circuit to obtain quantitative values for Rct and Cdl.

  • Efficiency Calculation: Calculate the inhibition efficiency (η%) from the Rct values:

    η% = [(Rct_inh - Rct_blank) / Rct_inh] x 100

    where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is the charge transfer resistance with the inhibitor.

Quantitative Data Presentation:

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (η%)
0 (Blank)850150-
1 x 10⁻⁶1,8009552.8
1 x 10⁻⁵4,5006081.1
1 x 10⁻⁴11,0003592.3
1 x 10⁻³25,0002096.6

Note: Data are representative values for demonstration.

Overall Experimental Workflow

The systematic study of Me-BTA's inhibition mechanism follows a structured workflow, from initial material preparation to final data interpretation. This ensures reproducibility and comprehensive analysis.

Prep_Material 1. Material Preparation (e.g., Polishing Copper Electrode) Prep_Solution 2. Electrolyte Preparation (Corrosive Medium +/- Me-BTA) Prep_Material->Prep_Solution Assembly 3. Electrochemical Cell Assembly Prep_Solution->Assembly Stabilization 4. OCP Stabilization (Wait for Steady State) Assembly->Stabilization Measurement 5. Electrochemical Measurement (EIS or Potentiodynamic Polarization) Stabilization->Measurement Acquisition 6. Data Acquisition Measurement->Acquisition Analysis 7. Data Analysis (Tafel Fit or Equivalent Circuit Fit) Acquisition->Analysis Interpretation 8. Results & Interpretation (Calculate η%, Determine Mechanism) Analysis->Interpretation

Caption: Standard workflow for electrochemical inhibitor testing.

References

Application Notes and Protocols for Methyl-1H-benzotriazole in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-benzotriazole, also known as tolyltriazole, is a highly effective corrosion inhibitor widely used in the formulation of metalworking fluids (MWFs). Its primary function is to protect non-ferrous metals, particularly copper and its alloys, from corrosion induced by the aqueous environment of the fluid. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of quantitative data to guide researchers and formulators in the effective use of this compound.

Mechanism of Action

This compound functions by forming a robust, passive protective film on the metal surface. This film is created through a chemisorption process where the nitrogen atoms in the triazole ring coordinate with copper ions on the metal surface. This forms a stable, polymeric complex that acts as a barrier, preventing corrosive agents in the metalworking fluid from reaching the metal. The addition of a methyl group to the benzotriazole (B28993) ring enhances its hydrophobicity, leading to a more persistent and effective protective layer.

Applications in Metalworking Fluids

This compound is a versatile additive compatible with various types of metalworking fluids, including:

  • Soluble Oils: Emulsifiable oil-in-water formulations.

  • Semi-Synthetics: A blend of mineral oil and synthetic components in water.

  • Synthetics: Oil-free, water-based fluids.

It is typically incorporated into the metalworking fluid concentrate at concentrations ranging from 0.05% to 0.5% by weight, depending on the desired level of protection and the specific fluid formulation.

Data Presentation

The following tables summarize the quantitative data on the performance of metalworking fluids formulated with and without this compound.

Table 1: Corrosion Inhibition Performance on Copper

FormulationThis compound Conc. (%)Corrosion Rate (mg/dm²/day)Inhibition Efficiency (%)
Baseline MWF015.8-
MWF + TTA0.11.292.4
MWF + TTA0.250.894.9
MWF + TTA0.50.596.8

Table 2: Lubricity Performance (Four-Ball Wear Test)

FormulationThis compound Conc. (%)Coefficient of FrictionWear Scar Diameter (mm)
Baseline MWF00.120.65
MWF + TTA0.250.100.52

Table 3: Biostability Performance

FormulationThis compound Conc. (%)Initial Microbial Count (CFU/mL)Microbial Count after 14 days (CFU/mL)
Baseline MWF010³>10⁶
MWF + TTA0.2510³10⁴
MWF + TTA + Biocide0.2510³<10³

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established ASTM standards and can be adapted for specific research needs.

Corrosion Inhibition Testing

This protocol is based on ASTM G31: Standard Guide for Laboratory Immersion Corrosion Testing of Metals .[1][2][3][4][5]

Objective: To determine the corrosion rate of copper coupons immersed in metalworking fluids with and without this compound.

Materials:

  • Copper coupons (e.g., C11000, approximately 50 x 25 x 3 mm)

  • Metalworking fluid formulations (baseline and with varying concentrations of this compound)

  • Glass beakers (250 mL)

  • Abrasive paper (e.g., 120-grit silicon carbide)

  • Acetone (B3395972)

  • Analytical balance (accurate to 0.1 mg)

  • Constant temperature bath

Procedure:

  • Coupon Preparation:

    • Abrade all surfaces of the copper coupons with 120-grit abrasive paper.

    • Clean the coupons by sonicating in acetone for 5 minutes.

    • Dry the coupons and store them in a desiccator.

    • Weigh each coupon to the nearest 0.1 mg and record the initial weight.

  • Immersion Test:

    • Place 200 mL of the test metalworking fluid into a 250 mL beaker.

    • Suspend a prepared copper coupon in the fluid using a non-metallic hook or thread, ensuring it is fully immersed and not in contact with the beaker walls or bottom.

    • Cover the beaker to minimize evaporation.

    • Place the beaker in a constant temperature bath maintained at a specified temperature (e.g., 40 °C) for a set duration (e.g., 7 days).

  • Post-Test Evaluation:

    • After the immersion period, carefully remove the coupon from the fluid.

    • Gently clean the coupon with a soft brush under running water to remove loose corrosion products.

    • Chemically clean the coupon to remove adherent corrosion products (e.g., immerse in 10% sulfuric acid for 2-3 minutes), rinse with deionized water, and dry with acetone.

    • Weigh the cleaned coupon to the nearest 0.1 mg and record the final weight.

  • Calculation of Corrosion Rate:

    • Calculate the weight loss (ΔW) by subtracting the final weight from the initial weight.

    • Calculate the corrosion rate in mg/dm²/day using the formula: Corrosion Rate = ΔW / (A * T) where A is the total surface area of the coupon in dm² and T is the immersion time in days.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_base - CR_inhib) / CR_base] * 100 where CR_base is the corrosion rate of the baseline fluid and CR_inhib is the corrosion rate of the fluid with the inhibitor.

Lubricity Testing

This protocol is based on ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) .[6][7][8][9]

Objective: To evaluate the anti-wear properties of metalworking fluids by measuring the wear scar diameter on steel balls.

Materials:

  • Four-ball wear tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Metalworking fluid formulations

  • Heptane (B126788)

  • Microscope with a calibrated scale

Procedure:

  • Apparatus Setup:

    • Thoroughly clean the test cup, ball pot, and steel balls with heptane and allow them to dry.

    • Place three new steel balls in the ball pot and lock them in place.

    • Fill the ball pot with the test metalworking fluid until the balls are fully submerged.

    • Place a fourth new steel ball in the chuck of the test machine.

  • Test Execution:

    • Assemble the ball pot into the test machine.

    • Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm).

    • Set the test temperature (e.g., 75 °C) and duration (e.g., 60 minutes).

    • Start the test.

  • Measurement and Analysis:

    • At the end of the test, disassemble the apparatus and clean the three lower balls with heptane.

    • Measure the diameter of the wear scars on each of the three lower balls in two perpendicular directions using the microscope.

    • Calculate the average wear scar diameter for each fluid.

    • The coefficient of friction can be continuously monitored during the test if the equipment allows.

Biostability Testing

This protocol is based on ASTM E2275: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance .[10][11][12][13]

Objective: To assess the resistance of metalworking fluids to microbial growth.

Materials:

  • Metalworking fluid formulations

  • Inoculum of mixed bacteria and fungi (can be sourced from a spoiled metalworking fluid or a standard culture collection)

  • Sterile flasks or beakers

  • Incubator

  • Plate count agar (B569324) (for bacteria) and Sabouraud dextrose agar (for fungi)

  • Sterile dilution blanks

Procedure:

  • Preparation of Test Fluids:

    • Prepare the metalworking fluid dilutions in sterile containers.

  • Inoculation:

    • Inoculate each fluid with a known concentration of the microbial suspension (e.g., to achieve an initial concentration of 10³-10⁴ CFU/mL).

  • Incubation:

    • Incubate the flasks at a suitable temperature (e.g., 25-30 °C) with gentle agitation or aeration to simulate fluid circulation.

  • Microbial Enumeration:

    • At regular intervals (e.g., day 0, 7, and 14), take an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile dilution blanks.

    • Plate the dilutions onto the appropriate agar plates (plate count agar for bacteria, Sabouraud dextrose agar for fungi).

    • Incubate the plates under appropriate conditions (e.g., 35 °C for 48 hours for bacteria, 25 °C for 5-7 days for fungi).

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the colony-forming units per milliliter (CFU/mL) for each fluid at each time point.

    • Compare the microbial growth in the baseline fluid to the fluids containing this compound and/or biocides.

Visualizations

Mechanism of Protective Film Formation

The following diagram illustrates the proposed mechanism of how this compound forms a protective film on a copper surface.

G cluster_0 Metalworking Fluid cluster_1 Copper Surface cluster_2 Protective Film Formation MWF This compound (Tolyltriazole) Adsorption Adsorption of Tolyltriazole MWF->Adsorption Diffusion to surface Corrosive_Agents Corrosive Agents (O₂, H₂O, Cl⁻) Cu_Surface Copper (Cu) Corrosive_Agents->Cu_Surface Corrosion Blocked Cu_Ions Copper Ions (Cu⁺) Cu_Surface->Cu_Ions Oxidation Complexation Chelation with Cu⁺ ions Cu_Ions->Complexation Adsorption->Complexation Film Formation of a dense, hydrophobic polymeric [Cu(I)-Tolyltriazole]n film Complexation->Film Film->Cu_Surface Protection

Mechanism of Tolyltriazole Film Formation
Experimental Workflow for Corrosion Inhibition Testing

The following diagram outlines the logical flow of the corrosion inhibition testing protocol.

G start Start prep Prepare Copper Coupons (Abrade, Clean, Weigh) start->prep immerse Immerse Coupons in Test Fluids prep->immerse incubate Incubate at Controlled Temperature and Duration immerse->incubate remove Remove and Clean Coupons incubate->remove weigh Weigh Cleaned Coupons remove->weigh calculate Calculate Corrosion Rate and Inhibition Efficiency weigh->calculate end End calculate->end

Corrosion Inhibition Test Workflow
Logical Relationship of Metalworking Fluid Components

This diagram shows the relationship between the base fluid, additives including this compound, and the overall performance characteristics.

G mwf Metalworking Fluid Base Fluid (Oil/Water) Additives additives This compound Lubricity Additives Biocides Emulsifiers Other Additives mwf:Additives->additives performance Performance Characteristics Corrosion Protection Lubricity Biostability Emulsion Stability additives:f0->performance:f1 additives:p1->performance:f2 additives:p2->performance:f3 additives:p3->performance:f4

Metalworking Fluid Formulation Logic

References

Application Notes and Protocols: Synthesis of Organic Compounds Using 1-Methyl-1H-benzotriazole as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-benzotriazole is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. While it is widely recognized for its applications in corrosion inhibition and UV stabilization, its utility as a synthetic precursor is of significant interest to researchers in medicinal chemistry and drug development. The benzotriazole (B28993) moiety can be strategically introduced into organic molecules and subsequently manipulated, often acting as an excellent leaving group, to facilitate the formation of a diverse range of chemical structures.

This document provides detailed application notes and experimental protocols for the use of 1-Methyl-1H-benzotriazole in the synthesis of various organic compounds. The primary focus is on the activation of 1-Methyl-1H-benzotriazole to a more reactive intermediate, 1-(chloromethyl)-1H-benzotriazole, and its subsequent application in nucleophilic substitution reactions.

Key Synthetic Applications

The primary synthetic strategy involves the conversion of 1-Methyl-1H-benzotriazole into a reactive electrophile, which can then be used to introduce the methyl-benzotriazolyl-methyl group onto a variety of nucleophiles. The benzotriazolyl group can then act as a leaving group in subsequent transformations.

Diagram: General Synthetic Pathway

G A 1-Methyl-1H-benzotriazole B 1-(Hydroxymethyl)-1-methyl-1H-benzotriazole A->B  Formaldehyde C 1-(Chloromethyl)-1-methyl-1H-benzotriazole (Reactive Intermediate) B->C  Thionyl Chloride E Substituted Product (Nu-CH2-Methylbenzotriazole) C->E  Nucleophilic Substitution D Nucleophile (Nu-H) D->E F Final Product E->F  Further Transformations (e.g., displacement of benzotriazole)

Caption: General workflow for the activation of 1-Methyl-1H-benzotriazole and its use in synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-(Chloromethyl)-1H-benzotriazole

This protocol describes the synthesis of the key reactive intermediate, 1-(chloromethyl)-1H-benzotriazole. While the direct methylation of 1-(chloromethyl)-1H-benzotriazole is not commonly reported, this protocol for the parent compound is the established route to this class of reagents.[1] A similar two-step procedure starting from 1-Methyl-1H-benzotriazole is proposed for the synthesis of 1-(chloromethyl)-1-methyl-1H-benzotriazole.

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole

  • Reaction: 1H-Benzotriazole + Formaldehyde → 1-(Hydroxymethyl)-1H-benzotriazole

  • Procedure: A mixture of 1H-benzotriazole, 37% aqueous formaldehyde, and toluene (B28343) is heated under a Dean-Stark trap to remove water.

Step 2: Synthesis of 1-(Chloromethyl)-1H-benzotriazole

  • Reaction: 1-(Hydroxymethyl)-1H-benzotriazole + Thionyl Chloride → 1-(Chloromethyl)-1H-benzotriazole

  • Procedure: To the toluene solution of 1-(hydroxymethyl)benzotriazole from Step 1, thionyl chloride is added, and the mixture is heated under reflux for 2 hours.[2] The resulting solution of 1-(chloromethyl)benzotriazole in toluene can be used directly in subsequent reactions. Alternatively, the product can be isolated. To 12 g of 1-hydroxymethylbenzotriazole kept at ice-bath temperature, 40 ml of thionyl chloride is added dropwise. The mixture is then stirred and refluxed for 90 minutes. Excess thionyl chloride is removed by distillation. After cooling, the product is collected and can be recrystallized from benzene. A yield of 78% has been reported for this procedure.[3]

Protocol 2: Synthesis of N-Substituted Amines using 1-(Chloromethyl)-1H-benzotriazole

This protocol details the synthesis of N-substituted amines through the reaction of 1-(chloromethyl)-1H-benzotriazole with various primary and secondary amines. The benzotriazole moiety serves as a good leaving group in subsequent reactions if desired.

  • Reaction: 1-(Chloromethyl)-1H-benzotriazole + R¹R²NH → 1-((R¹R²N)methyl)-1H-benzotriazole + HCl

  • General Procedure: In a round-bottom flask, 1-(chloromethyl)-1H-benzotriazole (1.0 eq) and the desired amine (1.1 eq) are dissolved in a suitable solvent such as DMF. A base like potassium carbonate (1.5 eq) is added to the mixture. The reaction is then stirred at room temperature or heated, and the progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization.

Table 1: Synthesis of N-Substituted Amines

EntryAmineProductYield (%)
1Benzylamine1-((Benzylamino)methyl)-1H-benzotriazole75
2Phenylhydrazine1-((2-Phenylhydrazinyl)methyl)-1H-benzotriazole82
3Morpholine4-((1H-Benzotriazol-1-yl)methyl)morpholine78

Data adapted from various sources describing the synthesis of similar compounds.

Protocol 3: Barbier-type Reaction of 1-(Chloromethyl)-1H-benzotriazole with Carbonyl Compounds

This protocol describes the samarium diiodide-mediated Barbier-type reaction of 1-(chloromethyl)-1H-benzotriazole with aldehydes and ketones to produce β-hydroxyalkyl-benzotriazoles.

  • Reaction: 1-(Chloromethyl)-1H-benzotriazole + R¹C(=O)R² + SmI₂ → 1-(2-hydroxy-2,2-R¹,R²-ethyl)-1H-benzotriazole

  • General Procedure: A solution of samarium diiodide (SmI₂) in THF is prepared. To this solution, a mixture of 1-(chloromethyl)-1H-benzotriazole (1.0 eq) and the carbonyl compound (1.2 eq) in THF is added dropwise at room temperature under an inert atmosphere. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of potassium carbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[4]

Table 2: Barbier-type Reaction with Carbonyl Compounds

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1-(2-Hydroxy-2-phenylethyl)-1H-benzotriazole85
2Cyclohexanone1-((1-Hydroxycyclohexyl)methyl)-1H-benzotriazole78
3Acetophenone1-(2-Hydroxy-2-phenylpropyl)-1H-benzotriazole82

Yields are representative for this type of reaction.

Diagram: Barbier-type Reaction Workflow

G A 1-(Chloromethyl)-1H-benzotriazole D Reaction Mixture A->D B Carbonyl Compound (Aldehyde or Ketone) B->D C Samarium Diiodide (SmI2) in THF C->D  Mediator E β-Hydroxyalkyl-benzotriazole D->E  Barbier Reaction

Caption: Workflow for the SmI₂-mediated Barbier-type reaction.

Application in Drug Development

The synthetic routes described above provide access to a variety of molecules containing the benzotriazole scaffold. These compounds are of interest in drug discovery as the benzotriazole moiety is present in several biologically active molecules. The ability to easily introduce and potentially modify or remove the benzotriazole group makes 1-Methyl-1H-benzotriazole a strategic building block for the synthesis of compound libraries for screening and lead optimization.

Conclusion

1-Methyl-1H-benzotriazole, particularly through its activated chloromethyl derivative, is a valuable and versatile building block in organic synthesis. The protocols provided herein offer a starting point for the synthesis of a range of nitrogen-containing compounds and β-hydroxyalkyl-benzotriazoles. These methods are amenable to the generation of diverse molecular architectures relevant to the fields of pharmaceutical and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Troubleshooting & Optimization

How to optimize the concentration of Methyl-1H-benzotriazole for maximum corrosion inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Methyl-1H-benzotriazole for maximum corrosion inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit corrosion?

A1: this compound (also known as Tolyltriazole) is an organic compound widely used as a corrosion inhibitor, particularly for copper and its alloys.[1][2] It functions by adsorbing onto the metal surface and forming a protective, thin barrier film.[3][4][5] This film is a complex formed between the metal ions (e.g., copper) and the benzotriazole (B28993) molecules, which is insoluble in many aqueous and organic solutions, thus isolating the metal from the corrosive environment.[1][3][6] The nitrogen atoms in the triazole ring play a crucial role by donating lone pair electrons to form coordinate bonds with the metal atoms.[7]

Q2: What is a typical starting concentration for this compound?

A2: The optimal concentration of this compound can vary significantly depending on the metal, the corrosive environment, and operating conditions such as temperature and flow. However, a common concentration range to start experiments is between 0.1 mM and 10 mM.[8][9] For many applications, significant inhibition is observed at concentrations as low as 100 to 200 ppm.[10] It is always recommended to perform a concentration optimization study for your specific system.

Q3: How do I dissolve this compound for my experiments?

A3: this compound is slightly soluble in water but readily soluble in hot water, methanol, and acetonitrile.[11][12] To prepare aqueous solutions, you can use sonication for 10-15 minutes or gentle heating with stirring.[11][12][13] If solubility in your specific aqueous medium is an issue, using a co-solvent may be necessary, but ensure the co-solvent does not interfere with the corrosion process.[13]

Q4: What factors can influence the inhibition efficiency of this compound?

A4: Several factors can impact the performance of this compound:

  • Concentration: Inhibition efficiency generally increases with concentration up to an optimal point, after which it may plateau.

  • pH: The pH of the corrosive medium can affect the protonation state of the molecule and the stability of the protective film.[7]

  • Temperature: Higher temperatures can sometimes decrease inhibition efficiency.[14]

  • Flow Rate: In dynamic systems, high flow rates can increase mass transfer of corrosive species or potentially damage the protective inhibitor film.[9]

  • Presence of other ions: Certain ions in the solution can either enhance (synergism) or interfere with the inhibitor's function.

  • Metal Surface Condition: The cleanliness and preparation of the metal surface are critical for proper film formation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible corrosion rate measurements.
Possible Cause Solution
Inconsistent Metal Sample Preparation Ensure all metal coupons are prepared with a consistent procedure for polishing, cleaning, and drying.
Variable Experimental Conditions Use a thermostated water bath to maintain a constant temperature. Ensure consistent stirring or flow rates and control the aeration of the solution.[13]
Electrode and Instrument Issues Check all electrode connections to ensure they are secure. Calibrate or replace the reference electrode if necessary. Review instrument settings to ensure they are appropriate for your system.[13]
Inhibitor Solution Instability Prepare fresh inhibitor solutions before each experiment. If using a stock solution, ensure it is stored properly and has not degraded.[13]
Issue 2: Low inhibition efficiency at expected optimal concentrations.
Possible Cause Solution
Poor Inhibitor Film Formation Ensure the metal surface is thoroughly cleaned and free of contaminants before immersion in the inhibitor solution. Allow sufficient immersion time for the protective film to form.
Incorrect pH of the Medium Measure and adjust the pH of your corrosive solution. The optimal pH for benzotriazole derivatives can vary.
Inhibitor Degradation High temperatures or the presence of strong oxidizing agents can degrade the inhibitor. Verify the stability of this compound under your experimental conditions.
Flow-induced Film Removal In dynamic systems, the protective film may be sheared off at high flow velocities. Consider testing at different flow rates to find the operational limit.[9]
Issue 3: Noisy or uninterpretable electrochemical data (EIS, Potentiodynamic Polarization).
Possible Cause Solution
External Electromagnetic Interference Use a Faraday cage to shield the electrochemical cell from external noise.[13]
Unstable Open Circuit Potential (OCP) Allow the system to stabilize at OCP for a sufficient period (e.g., 30-60 minutes) before starting the measurement.[13]
Poor Electrode Connections Ensure all connections to the working, reference, and counter electrodes are secure and have low resistance.[13]
Instrument Limitations For highly corrosive systems with low impedance, ensure your potentiostat is capable of accurately measuring in that range.[13]

Data Presentation

Table 1: Example of Concentration Effect of Benzotriazole Derivatives on Inhibition Efficiency.

InhibitorConcentration (mM)Inhibition Efficiency (%)MethodMetalCorrosive MediumReference
Benzotriazole1.097Potentiodynamic PolarizationCopper1 M HNO₃[8]
Benzotriazole10~80Weight LossCopper3.5% NaCl (dynamic flow)[9]
5-methyl-1H-benzotriazoleOptimal80ElectrochemicalLow Carbon Steel1 M HCl[14]
Benzotriazole0.199.8Weight LossCopper-Nickel Alloy1.5 M HCl[14]

Experimental Protocols

Weight Loss Method (Gravimetric)

This method determines the average corrosion rate over a period of time by measuring the mass loss of a metal coupon.

Methodology (based on ASTM G31): [15][16][17]

  • Sample Preparation:

    • Prepare metal coupons of known dimensions.

    • Polish the coupons with successively finer grades of abrasive paper, then wash with distilled water and a suitable solvent (e.g., acetone).

    • Dry the coupons in a desiccator and weigh them accurately to the nearest 0.1 mg.

  • Immersion Test:

    • Immerse the prepared coupons in the corrosive solution with and without various concentrations of this compound.

    • Maintain a constant temperature and other experimental conditions throughout the test duration (e.g., 24 hours to 7 days).[18]

  • Post-Test Analysis:

    • After the immersion period, remove the coupons from the solution.

    • Carefully clean the coupons to remove corrosion products using an appropriate chemical cleaning solution that does not attack the base metal.

    • Rinse with distilled water and solvent, dry in a desiccator, and re-weigh.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):

    • Calculate the mass loss (Δm).

    • Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (k * Δm) / (A * t * ρ) where k is a constant (8.76 x 10⁴), Δm is the mass loss in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.[19]

    • Calculate the Inhibition Efficiency (IE) in percent: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[20]

Methodology:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., graphite (B72142) or platinum).

    • Fill the cell with the corrosive solution (with or without inhibitor).

  • Measurement:

    • Immerse the electrodes and allow the system to stabilize at the Open Circuit Potential (OCP) for about 30-60 minutes.

    • Scan the potential in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E) to obtain Tafel plots.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[21]

    • Calculate the Inhibition Efficiency (IE) in percent: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100[22]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.[23][24][25]

Methodology:

  • Electrochemical Cell Setup:

    • Use the same three-electrode setup as for PDP.

  • Measurement:

    • After the system stabilizes at OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10-50 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[23]

    • Measure the impedance response of the system.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • The R_ct value is inversely proportional to the corrosion rate.

    • Calculate the Inhibition Efficiency (IE) in percent: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100[21]

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor This compound (Inhibitor) Protective_Film Protective Cu-Inhibitor Complex Film Inhibitor->Protective_Film Adsorption & Complexation Corrosive_Species Corrosive Species (e.g., O₂, H⁺, Cl⁻) Metal Metal (e.g., Copper) Corrosive_Species->Metal Corrosion Attack (Anodic/Cathodic Reactions) Protective_Film->Metal Blocks Attack Experimental_Workflow A 1. Metal Coupon Preparation C 3. Immersion / Electrochemical Cell Setup A->C B 2. Prepare Corrosive Solution +/- Inhibitor B->C D 4. Run Experiment (Weight Loss / EIS / PDP) C->D E 5. Data Collection D->E F 6. Calculation of Corrosion Rate & Inhibition Efficiency E->F G 7. Analyze Results & Optimize Concentration F->G

References

Common byproducts in Methyl-1H-benzotriazole synthesis and methods for their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl-1H-benzotriazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproduct formed during the methylation of 1H-benzotriazole is the isomeric 2-methyl-2H-benzotriazole. The reaction typically yields a mixture of both the 1-methyl and 2-methyl isomers. The ratio of these isomers can be influenced by the choice of methylating agent, solvent, and reaction conditions.[1][2] Other potential impurities may include unreacted 1H-benzotriazole and residual reagents from the synthesis.

Q2: How can I identify the presence of the 2-methyl-2H-benzotriazole byproduct?

A2: The presence of the 1-methyl and 2-methyl isomers can be confirmed and quantified using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • ¹H NMR Spectroscopy: The two isomers exhibit distinct chemical shifts for the methyl protons and the aromatic protons.

    • 1-Methyl-1H-benzotriazole: The ¹H NMR spectrum will show characteristic signals for the methyl group and the four aromatic protons in a complex pattern.

    • 2-Methyl-2H-benzotriazole: This isomer has a more symmetrical structure, resulting in a simpler aromatic proton signal pattern (typically two multiplets). The methyl proton signal will also have a different chemical shift compared to the 1-methyl isomer.

Q3: What methods are available for the removal of the 2-methyl-2H-benzotriazole byproduct?

A3: The primary methods for separating the isomeric mixture of 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole are:

  • Vacuum Distillation: This method takes advantage of the different boiling points of the two isomers.[1]

  • Recrystallization: This technique relies on the differential solubility of the isomers in a particular solvent.[1]

  • Column Chromatography: This chromatographic method separates the isomers based on their different affinities for the stationary phase.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1-Methyl-1H-benzotriazole Isomer

Possible Cause: The ratio of 1-methyl to 2-methyl isomer is highly dependent on the reaction conditions.

Solutions:

  • Choice of Methylating Agent: Different methylating agents can influence the isomer ratio. While dimethyl sulfate (B86663) and methyl iodide are commonly used, dimethyl carbonate in the presence of a suitable base has been reported to provide a good yield of the 1-methyl isomer.[1]

  • Reaction Solvent: The polarity of the solvent can affect the site of methylation. Experiment with different solvents to optimize the yield of the desired isomer.

  • Base: The choice of base used for the deprotonation of benzotriazole (B28993) can impact the regioselectivity of the methylation.

Issue 2: Difficulty in Separating the 1-Methyl and 2-Methyl Isomers

Challenge: Incomplete separation by recrystallization.

Possible Cause: The solubilities of the two isomers in the chosen solvent may be too similar.

Solutions:

  • Solvent Screening: Test a variety of solvents with different polarities. A mixture of solvents, such as ethanol (B145695) and petroleum ether, has been shown to be effective for the recrystallization of 1-methyl-1H-benzotriazole.[1]

  • Fractional Crystallization: This technique involves multiple, sequential crystallization steps to gradually enrich the desired isomer.

Challenge: Co-elution of isomers during column chromatography.

Possible Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the isomers.

Solutions:

  • Mobile Phase Optimization: Adjust the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems include mixtures of petroleum ether and ethyl acetate.

  • Stationary Phase: While silica (B1680970) gel is commonly used, other stationary phases with different selectivities could be explored.

Data Presentation

Table 1: Isomer Ratios and Yields in the Synthesis of this compound using Dimethyl Carbonate

StepProductIsomer Ratio (1-methyl : 2-methyl)Yield
Initial ReactionMixture of isomers63.0 : 37.0 to 64.6 : 35.495.8% to 99.1% (total)
After Vacuum Distillation2-Methyl-1H-benzotriazole (distillate)-27.9% to 36.4% (crude)
After Recrystallization1-Methyl-1H-benzotriazole (residue)100% pure53.2% to 59.2% (pure)

Data sourced from patent CN102977042B.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Dimethyl Carbonate

This protocol is adapted from patent CN102977042B.[1]

Materials:

  • 1H-Benzotriazole

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl carbonate

  • Anhydrous sodium sulfate

  • Ethanol

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 119 g (1 mol) of 1H-benzotriazole in 275 g of DMF.

  • With stirring at room temperature, add 44.0 g (1.1 mol) of sodium hydroxide. Continue stirring until the benzotriazole is completely converted to its sodium salt (monitor by TLC).

  • Heat the mixture to 90°C and add 144 g (1.6 mol) of dimethyl carbonate dropwise. Maintain the reaction at this temperature until the benzotriazole salt is fully consumed (monitor by TLC).

  • Perform vacuum distillation to remove the DMF solvent.

  • To the distillation residue, add 275 g of water to dissolve the inorganic salts. Allow the mixture to separate into layers and collect the organic phase.

  • Dry the organic phase with anhydrous sodium sulfate and filter. The filtrate contains a mixture of 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole.

Protocol 2: Separation of 1-Methyl and 2-Methyl Isomers

This protocol is a continuation of Protocol 1, adapted from patent CN102977042B.[1]

Procedure:

  • Vacuum Distillation: Subject the filtrate from Protocol 1 to vacuum distillation. Collect the fraction at 137–145 °C (50 KPa) to obtain crude 2-methyl-2H-benzotriazole.

  • Recrystallization: The residue from the vacuum distillation contains crude 1-methyl-1H-benzotriazole. Dissolve this residue in a minimal amount of a hot mixed solvent of ethanol and petroleum ether (1:80 v/v).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystals of pure 1-methyl-1H-benzotriazole by filtration.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude mixture of 1-methyl- and 2-methyl-benzotriazole

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of ethyl acetate) and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure isomers. The 1-methyl isomer is generally more polar and will elute after the 2-methyl isomer.

  • Solvent Evaporation: Combine the fractions containing the pure 1-methyl-1H-benzotriazole and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification start 1H-Benzotriazole + Base + Methylating Agent in DMF reaction Reaction at 90°C start->reaction 1. React mixture Mixture of 1-Methyl and 2-Methyl Isomers reaction->mixture 2. Obtain distillation Vacuum Distillation mixture->distillation 3. Separate recrystallization Recrystallization distillation->recrystallization Residue pure_2_methyl Crude 2-Methyl-2H-benzotriazole distillation->pure_2_methyl Distillate pure_1_methyl Pure 1-Methyl-1H-benzotriazole recrystallization->pure_1_methyl Crystals

Caption: Workflow for the synthesis and purification of 1-Methyl-1H-benzotriazole.

ChromatographyWorkflow start Crude Isomer Mixture load Load onto Silica Gel Column start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Petroleum Ether) load->elute_nonpolar collect_2_methyl Collect Fractions of 2-Methyl-2H-benzotriazole elute_nonpolar->collect_2_methyl increase_polarity Gradually Increase Solvent Polarity (add Ethyl Acetate) elute_nonpolar->increase_polarity elute_polar Continue Elution increase_polarity->elute_polar collect_1_methyl Collect Fractions of 1-Methyl-1H-benzotriazole elute_polar->collect_1_methyl

Caption: General workflow for column chromatography separation of isomers.

References

Strategies to improve the solubility of Methyl-1H-benzotriazole in non-polar solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of Methyl-1H-benzotriazole in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in non-polar solvents like hexane (B92381) or toluene?

A1: The solubility challenge stems from a fundamental principle of chemistry: "like dissolves like." this compound is a molecule with significant polarity due to its benzotriazole (B28993) ring system containing three nitrogen atoms. While the methyl group adds some non-polar character, the molecule's overall nature is polar. Non-polar solvents, such as hexane and toluene, lack the polar functional groups necessary to form strong intermolecular interactions with this compound, leading to poor solvation and low solubility.[1][2] The parent compound, benzotriazole, is known to be soluble in polar organic solvents like alcohol and chloroform (B151607) but has very low solubility in non-polar solvents like 1,2-dichloroethane (B1671644).[3][4][5]

Q2: What are the primary strategies to enhance the solubility of this compound in a non-polar solvent system?

A2: Several strategies can be employed, ranging from simple physical modifications to more complex formulation approaches:

  • Temperature Adjustment: For most solid solutes, solubility increases with temperature.[1][3] Heating the solvent during dissolution can significantly increase the amount of this compound that can be dissolved. However, be aware that the compound may precipitate out of the solution upon cooling.

  • Co-solvency: This is one of the most effective and widely used techniques.[6][7] It involves adding a small volume of a miscible or partially miscible solvent (a "co-solvent") that has high solubility for the compound. This co-solvent acts to reduce the overall polarity of the solvent system, making it more favorable for the solute.[7] Common co-solvents for this purpose could include ethanol, isopropanol, or THF, depending on the primary non-polar solvent.

  • Surfactant-Mediated Solubilization (Micellar Solubilization): If the application can tolerate it, the use of surfactants can create micelles in the non-polar solvent. These micelles are microscopic aggregates that can encapsulate the more polar this compound molecules in their cores, effectively dispersing them throughout the solvent.[8][9] This is technically creating a microemulsion or a stable dispersion rather than a true solution.

  • Solid Dispersions: This advanced technique involves dispersing the compound at a molecular level within a solid carrier matrix. The matrix is then dissolved in the non-polar solvent. While more complex, this method can achieve significant solubility enhancement.[10]

Q3: How do I select the most appropriate solubilization strategy for my experiment?

A3: The choice of strategy depends on the specific requirements of your application, such as the desired concentration, tolerance for additives, and the nature of the downstream process. The following decision guide can help you select a suitable starting point.

G start Start: Poor Solubility of this compound q1 Can your system tolerate additives? start->q1 temp Strategy: Increase Temperature q1->temp No q2 Is a true solution required or is a stable dispersion acceptable? q1->q2 Yes end_no_add Application is limited to the intrinsic solubility at elevated temperature. temp->end_no_add cosolvent Strategy: Use a Co-solvent q2->cosolvent True Solution surfactant Strategy: Use a Surfactant (Micellization) q2->surfactant Dispersion OK end_cosolvent Proceed with co-solvent screening and optimization. cosolvent->end_cosolvent end_surfactant Proceed with surfactant screening to form a stable microemulsion. surfactant->end_surfactant

Caption: Decision guide for selecting a solubility enhancement strategy.

Quantitative Data

SolventTemperature (K)Mole Fraction Solubility (x₁) of Benzotriazole
Moderately Polar
Methanol298.150.3715
Ethanol298.150.3344
2-Propanol298.150.2715
Acetone298.150.4578
Ethyl Acetate298.150.2987
Less Polar / Non-polar
Toluene298.150.1257
1,2-Dichloroethane298.150.0571

Note: This data is for the parent compound Benzotriazole and should be used as a directional guide. Experimental determination for this compound is strongly recommended.

Troubleshooting Guide

Encountering issues during your solubilization experiments is common. This guide provides solutions to specific problems you might face.

G start Problem Encountered q1 Is the compound precipitating out of solution? start->q1 q2 Is the solution cloudy or hazy? start->q2 precip_cool Precipitation occurs upon cooling q1->precip_cool Yes, after heating precip_add Precipitation occurs after adding co-solvent q1->precip_add Yes, with co-solvent sol_hazy Possible incomplete dissolution or presence of impurities. Solution: 1. Increase mixing time/energy (sonication). 2. Filter the solution through a 0.22 µm filter. 3. Verify purity of the compound. q2->sol_hazy Yes sol_cool Solution: Maintain elevated temperature during experiment OR select a different solvent/co-solvent system. precip_cool->sol_cool sol_add Solution: 1. Decrease solute concentration. 2. Increase co-solvent percentage. 3. Try a different co-solvent with better solubilizing power. precip_add->sol_add

Caption: Troubleshooting workflow for common solubility issues.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Selected non-polar solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The goal is to ensure undissolved solid remains after equilibration.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a constant-temperature chamber (e.g., 25°C). Equilibrate for 24-48 hours. A longer time may be needed to ensure equilibrium is reached.

  • Sampling: After equilibration, let the vials stand for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound in the sample using a validated analytical method.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor used.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a framework for systematically testing the effect of a co-solvent.

Materials:

  • All materials from Protocol 1

  • A co-solvent (e.g., ethanol, THF) that is miscible with the primary non-polar solvent.

Methodology:

  • Prepare Solvent Blends: Create a series of solvent blends with varying percentages of the co-solvent in the primary non-polar solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Determine Solubility: For each solvent blend, perform the Equilibrium Solubility Determination as described in Protocol 1.

  • Data Analysis: Plot the determined solubility of this compound as a function of the co-solvent percentage. This will reveal the optimal concentration of the co-solvent for maximizing solubility.

  • Select Optimal Blend: Choose the solvent blend that provides the desired solubility while using the minimum amount of co-solvent necessary to avoid potential interference with downstream applications.

References

Addressing interference issues in the analytical detection of Methyl-1H-benzotriazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference issues during the analytical detection of Methyl-1H-benzotriazole.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound, focusing on chromatographic and mass spectrometric issues.

1. Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Symptom Potential Cause Recommended Solution
Peak Tailing Interaction with active silanol (B1196071) groups on the column- Use a column with high-purity silica. - Add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase. - Decrease the mobile phase pH to suppress silanol ionization.
Column overload- Reduce the injection volume or dilute the sample. - Use a column with a larger internal diameter.
Peak Fronting Sample solvent stronger than the mobile phase- Dilute the sample in the initial mobile phase.
Column overload- Reduce the amount of sample injected.
Broad Peaks Column contamination or degradation- Flush the column with a strong solvent. - Replace the column if flushing does not improve peak shape.
High dead volume in the HPLC system- Check and tighten all fittings. - Use tubing with a smaller internal diameter.

2. Inaccurate Quantification and Poor Reproducibility

Symptom Potential Cause Recommended Solution
Signal Suppression or Enhancement Matrix effects from co-eluting compounds- Improve sample cleanup using Solid-Phase Extraction (SPE). - Use matrix-matched calibration standards. - Employ the standard addition method. - Utilize an isotopically labeled internal standard for correction.[1]
Inconsistent Recoveries Suboptimal SPE procedure- Ensure proper conditioning and equilibration of the SPE cartridge. - Optimize the pH of the sample; for benzotriazoles, a pH of 2 has been shown to improve recovery.[2] - Use a stronger elution solvent if the analyte is strongly retained.
False Positive Results (in MS/MS) In-source fragmentation of a co-eluting, non-isobaric compound- Optimize chromatographic separation to resolve the analyte from the interfering compound. - Utilize high-resolution mass spectrometry to differentiate between the analyte and the interference based on accurate mass. - A known interference for benzotriazole (B28993) in urine samples is folic acid.[3]

3. Co-elution of Isomers

A significant challenge in the analysis of this compound is the co-elution of its isomers, 4-Methyl-1H-benzotriazole and 5-Methyl-1H-benzotriazole, due to their similar physicochemical properties.[2][4]

Symptom Potential Cause Recommended Solution
Single, unresolved peak for both isomers Insufficient chromatographic resolution- Column Selection: Employ a C18 or a phenyl-based stationary phase column, which have shown good selectivity for these isomers.[4] - Mobile Phase Optimization: A gradient elution with an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically required.[4] For MS-compatible methods, formic acid can be used as a mobile phase additive instead of phosphoric acid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variable retention times for this compound?

A1: The most frequent cause of shifting retention times is an inconsistent mobile phase composition. A small variation of 1% in the organic solvent concentration can lead to a significant change in retention time. It is recommended to prepare the mobile phase gravimetrically for better accuracy. Temperature fluctuations can also affect retention, so using a column oven is advised.

Q2: How can I minimize matrix effects when analyzing complex samples like wastewater?

A2: For complex matrices, a robust sample preparation method is crucial. Solid-Phase Extraction (SPE) is highly effective. Using a mixed-mode SPE cartridge can provide enhanced selectivity by combining reversed-phase and ion-exchange mechanisms, which helps in removing acidic interferences.[6] Additionally, using an isotopically labeled internal standard, such as Benzotriazole-d4, can effectively compensate for signal suppression or enhancement.[1]

Q3: My recoveries for this compound are low and inconsistent after SPE. What should I check?

A3: Low and inconsistent recoveries are often due to an unoptimized SPE protocol. Here are a few things to verify:

  • Cartridge Activation and Equilibration: Ensure the SPE cartridge is properly activated with an organic solvent (e.g., methanol) and then equilibrated with acidified water before loading the sample.

  • Sample pH: The recovery of benzotriazoles is highly dependent on the sample pH. Adjusting the sample to a pH of 2 has been demonstrated to significantly improve recoveries compared to neutral pH.[2]

  • Elution Solvent: If the analyte is not being fully eluted, you may need a stronger elution solvent. A mixture of methanol and acetone (B3395972) has been shown to be effective.[6]

Q4: I am observing a peak at the expected retention time and m/z for this compound, but the quantifier/qualifier ion ratio is incorrect. What could be the issue?

A4: An incorrect ion ratio is a strong indicator of an interference. This can be due to a co-eluting isobaric compound (a compound with the same mass) or, in some cases, a non-isobaric compound that produces an in-source fragment with the same nominal mass as your analyte.[3] To resolve this, you should first try to improve your chromatographic separation. If that is not successful, using high-resolution mass spectrometry can help to confirm the identity of your analyte based on its exact mass.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of this compound and related compounds.

Table 1: Solid-Phase Extraction (SPE) Recovery Rates

Analyte Matrix SPE Sorbent pH Recovery (%)
BenzotriazolesDrinking and Surface WaterOasis HLB250-110
BenzotriazolesDrinking and Surface WaterOasis HLBNeutral<50
BenzotriazolesSurface Water and EffluentsMAX (Mixed-Mode)-80-100
This compoundUltrapure, Drinking, and Surface Water--45-125

Table 2: Limits of Quantification (LOQs)

Analyte Matrix Analytical Method LOQ
This compoundSurface and WastewaterLC-QTOF-MS0.005 - 0.1 ng/mL
BenzotriazolesSurface, Urban, and Industrial WastewaterLC-MS/MS0.002 - 0.29 ng/mL
This compoundDrinking and Surface WaterLC-Orbitrap MS0.01 µg/L
5-Methyl-1H-benzotriazoleAqueous EnvironmentHPLC-DAD0.05 ppm

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.

  • Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to pH 2 using an appropriate acid (e.g., hydrochloric acid).

  • Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., Benzotriazole-d4) to the sample.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or a similar reversed-phase or mixed-mode sorbent) with methanol followed by acidified water (pH 2).

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent or acidified water to remove polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile, methanol, or a mixture of methanol and acetone).[6]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

2. HPLC-MS/MS Analysis

This is a representative method and should be adapted for the specific instrument being used.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).[1][7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 50 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, monitoring for the precursor ion and at least two product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection sample Water Sample ph_adjust Adjust to pH 2 sample->ph_adjust add_is Add Internal Standard ph_adjust->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing & Quantification lc_ms->data_proc

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Inaccurate Quantification? check_matrix Suspect Matrix Effects? start->check_matrix Yes end Accurate Quantification start->end No use_is Use Isotopically Labeled Internal Standard check_matrix->use_is Yes improve_spe Optimize Sample Cleanup (SPE) check_matrix->improve_spe Yes matrix_matched Prepare Matrix-Matched Calibration Curve use_is->matrix_matched std_addition Use Standard Addition Method matrix_matched->std_addition std_addition->end improve_spe->end

Caption: Decision tree for troubleshooting inaccurate quantification.

References

Technical Support Center: Long-Term Stability of Methyl-1H-benzotriazole in Industrial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of Methyl-1H-benzotriazole (also known as Tolyltriazole) in various industrial formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound (a mixture of 4-methyl and 5-methyl isomers, commonly referred to as tolyltriazole) is a corrosion inhibitor and UV stabilizer. It is widely used in industrial formulations such as antifreeze, coolants, metalworking fluids, lubricants, and aircraft deicing fluids to protect metals, particularly copper and its alloys, from corrosion.

Q2: What is the general stability of this compound under normal conditions?

This compound is considered stable under normal conditions of use and storage.[1] It exhibits excellent thermal and oxidative stability.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures can promote the degradation of this compound.[2] In a study comparing its thermal stability to benzotriazole (B28993) in antifreeze at 88±2°C over 336 hours, tolyltriazole (B104456) demonstrated better thermal stability.[3]

Q4: What is the effect of pH on the stability and solubility of this compound?

The solubility of tolyltriazole in aqueous solutions is low but can be enhanced by the addition of sodium hydroxide, indicating that it is more soluble in alkaline conditions.[4] However, precipitation can occur if the temperature is lowered.[4] The corrosion inhibition efficiency of tolyltriazole is also influenced by the pH of the environment.[3]

Q5: Is this compound susceptible to degradation by UV light?

While tolyltriazole is used as a UV stabilizer in some applications, prolonged exposure to UV radiation can lead to its degradation.[5][6] The degradation process can be complex, involving photocatalysis.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Formulations
  • Question: I am observing precipitation of this compound in my aqueous formulation upon cooling. How can I resolve this?

  • Answer: this compound has low solubility in water, which decreases at lower temperatures.[4]

    • Short-term solution: Try re-dissolving the precipitate by gently heating the solution.

    • Long-term solution:

      • Consider adjusting the pH of your formulation. Tolyltriazole is more soluble in alkaline solutions, so a slight increase in pH (using a compatible base like sodium hydroxide) might improve its stability in the solution.[4]

      • Investigate the use of a co-solvent. A mixed solvent system could potentially improve the solubility and prevent precipitation.[4] The choice of co-solvent will depend on the specific requirements of your formulation.

Issue 2: Inconsistent Corrosion Inhibition Performance
  • Question: My formulation containing this compound is showing variable corrosion inhibition. What could be the cause?

  • Answer: Several factors can affect the performance of this compound:

    • Concentration: Ensure the concentration of tolyltriazole in your formulation is within the recommended range for your application. Depletion of the inhibitor over time can lead to reduced performance.

    • pH: The effectiveness of tolyltriazole as a corrosion inhibitor is pH-dependent.[3] Monitor and control the pH of your system to ensure it is in the optimal range for corrosion inhibition.

    • Contamination: The presence of certain contaminants can interfere with the formation of the protective film on the metal surface. For example, high concentrations of chloride ions can be aggressive towards copper and may require higher concentrations of the inhibitor.[3]

    • Oxidizing Agents: Strong oxidizing agents can degrade tolyltriazole, reducing its effectiveness.

Issue 3: Degradation of the Formulation and Loss of Efficacy
  • Question: I suspect that the this compound in my formulation is degrading over time. How can I confirm this and what are the likely causes?

  • Answer:

    • Confirmation: The most reliable way to confirm degradation is to quantify the concentration of this compound over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).[8][9] A significant decrease in concentration indicates degradation.

    • Potential Causes:

      • High Temperatures: As mentioned, elevated temperatures accelerate degradation.[2]

      • UV Exposure: If the formulation is exposed to sunlight or other sources of UV radiation, photodegradation can occur.[5]

      • Chemical Incompatibility: While generally compatible with many additives, strong oxidizing agents can lead to its decomposition.

      • Microbial Degradation: In some aqueous systems, microbial activity could potentially contribute to the degradation of benzotriazoles.[10][11]

Data Presentation

Table 1: Thermal Stability of Tolyltriazole vs. Benzotriazole in Antifreeze

Time (hours)Remaining Tolyltriazole (%)Remaining Benzotriazole (%)
0100100
4898.597.2
9697.195.0
14495.892.8
19294.590.5
24093.288.1
28892.085.8
33690.883.5

Data adapted from a thermal stability experiment conducted at 88±2°C.[3]

Experimental Protocols

Protocol 1: Determination of this compound in Coolant Formulations by HPLC

This protocol provides a general guideline for the quantification of tolyltriazole in ethylene (B1197577) glycol-based coolants.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]

2. Reagents:

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic system of methanol and aqueous sodium acetate buffer, or acetonitrile and reagent water (e.g., 50:50 v/v).[8][9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 280 nm.[9]

  • Injection Volume: 25-50 µL.[9]

4. Sample Preparation:

  • For many coolant solutions, no sample pretreatment is necessary.[8]

  • If required, dilute the sample with the mobile phase to bring the concentration of tolyltriazole within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a stock solution of this compound standard in methanol or the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

6. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify the tolyltriazole peak based on its retention time compared to the standard.

  • Quantify the concentration of tolyltriazole in the samples using the calibration curve.

Mandatory Visualization

Troubleshooting_Flowchart start User Encounters Issue with This compound Formulation issue_type Identify the Primary Issue start->issue_type precipitation Precipitation in Formulation issue_type->precipitation Physical Instability performance Inconsistent Corrosion Inhibition issue_type->performance Performance Issue degradation Suspected Degradation issue_type->degradation Chemical Instability check_temp Is the formulation stored at low temperatures? precipitation->check_temp check_conc Verify Inhibitor Concentration performance->check_conc quantify Quantify Concentration using HPLC degradation->quantify check_ph Check and Adjust pH (alkaline improves solubility) check_temp->check_ph Yes cosolvent Consider a Co-solvent check_temp->cosolvent No solution Implement Corrective Action check_ph->solution cosolvent->solution check_system_ph Monitor System pH check_conc->check_system_ph check_contaminants Analyze for Contaminants (e.g., chlorides) check_system_ph->check_contaminants check_contaminants->solution conc_decrease Is there a significant decrease in concentration? quantify->conc_decrease identify_cause Investigate Potential Causes: - High Temperature - UV Exposure - Oxidizing Agents conc_decrease->identify_cause Yes conc_decrease->solution No, investigate other formulation components identify_cause->solution

Caption: Troubleshooting flowchart for issues with this compound formulations.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation Dilute if necessary Filter (0.45 µm) hplc_system HPLC System with UV Detector C18 Column Mobile Phase (Isocratic) Flow Rate: 1.0 mL/min Detection: 280 nm sample_prep->hplc_system:f0 Inject Sample standard_prep Standard Preparation Prepare Stock Solution Create Calibration Standards standard_prep->hplc_system:f0 Inject Standards calibration Generate Calibration Curve hplc_system->calibration Peak Area Data quantification Quantify this compound in Samples calibration->quantification

Caption: General workflow for HPLC analysis of this compound.

References

Investigating the photodegradation of Methyl-1H-benzotriazole and implementing stabilization techniques.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the photodegradation of Methyl-1H-benzotriazole (MBT) and implementing stabilization techniques. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBT) and why is its photodegradation a concern?

This compound (also known as tolyltriazole) is a widely used corrosion inhibitor, particularly in antifreeze, de-icing fluids, and industrial water treatment systems. Its presence in the environment is a concern due to its persistence and potential toxicological effects. Photodegradation is one of the potential pathways for its transformation in the environment and can also impact the stability of formulations containing MBT.

Q2: What are the primary factors that influence the photodegradation rate of MBT?

The photodegradation of MBT is influenced by several factors:

  • pH: The rate of photolysis is highly dependent on the pH of the solution. Studies have shown that the degradation rate of 5-methylbenzotriazole decreases as the pH of the solution increases.[1][2]

  • Wavelength of Light: The energy of the light source is a critical factor. UV light, particularly at wavelengths around 254 nm, has been shown to induce photodegradation.[1][2]

  • Presence of Other Substances: The presence of humic acids, metal ions (like Cu²⁺ and Fe³⁺), and other organic compounds can inhibit the photodegradation of MBT.[1][2] Conversely, photosensitizers can potentially accelerate degradation.

  • Solvent: The solvent system can influence the stability of MBT. Polar, aggressive solvents may affect the intramolecular hydrogen bonding that contributes to its photostability.

Q3: What are the known photodegradation products of MBT?

Under UV irradiation, 5-methylbenzotriazole (a common isomer of MBT) has been shown to degrade into products such as 4-methylaniline and N,N-diethylaniline-p-toluidine.[1] The degradation pathway is believed to involve the scission of the N-N and N-NH bonds within the triazole ring.[1]

Q4: How can I stabilize MBT solutions in the laboratory to prevent unwanted photodegradation?

To minimize photodegradation of MBT solutions during laboratory experiments, consider the following stabilization techniques:

  • Light Protection: The most effective method is to protect the solution from light. Use amber glassware or wrap containers in aluminum foil.[3]

  • Solvent Selection: Choose solvents that are less likely to participate in photochemical reactions.

  • pH Control: Maintaining a higher pH may slow down the rate of photodegradation.[1][2]

  • Use of UV Absorbers: In formulated products, other UV absorbers can be used to shield MBT from UV radiation.

  • Degassing Solvents: Removing dissolved oxygen from solvents can help minimize photo-oxidative degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible photodegradation results.
Possible Cause Troubleshooting Steps
Fluctuations in Light Source Intensity Ensure the light source has been properly warmed up and stabilized before starting the experiment. Use a radiometer or lux meter to verify consistent light output between experiments.
Inconsistent Sample Positioning Use a fixed sample holder to ensure that the distance and angle of the sample relative to the light source are identical for all experiments.
Temperature Variations Use a temperature-controlled sample chamber to maintain a constant temperature throughout the experiment. Place a dark control sample in the chamber to account for any thermal degradation.[3]
Inhomogeneous Solution Ensure complete dissolution of MBT in the solvent. Use a magnetic stirrer or sonicator to maintain a homogeneous solution during the experiment.
Issue 2: Unexpected peaks in HPLC chromatogram after photodegradation.
Possible Cause Troubleshooting Steps
Formation of Photodegradation Products These are expected. To identify them, compare the chromatogram of the irradiated sample with that of a non-irradiated control. Consider using a mass spectrometer (LC-MS) for identification of the degradation products.[4]
Solvent Impurities Run a blank injection of the solvent that has been exposed to the same light conditions to check for any interfering peaks from solvent degradation. Use high-purity, HPLC-grade solvents.
Sample Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.
Interaction with HPLC Mobile Phase Ensure that the mobile phase components do not react with the photodegraded sample. If necessary, adjust the mobile phase composition.
Issue 3: Low or no degradation of MBT observed.
Possible Cause Troubleshooting Steps
Incorrect Wavelength of Light Source Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of MBT.
Insufficient Light Intensity Check the manufacturer's specifications for the lamp's output and age. Older lamps may have reduced intensity. Measure the light intensity at the sample position.
Inhibitory Effects of Sample Matrix If using a complex matrix (e.g., environmental water sample), be aware that components like humic acids can inhibit photodegradation.[1][2] Consider purifying the sample or running experiments in a simpler matrix.
High Initial Concentration of MBT A very high concentration of the analyte can lead to an "inner filter effect," where the outer layer of the solution absorbs most of the light, shielding the rest of the solution. Consider diluting the sample.

Quantitative Data Summary

The following tables summarize key quantitative data related to the photodegradation of 5-methyl-1H-benzotriazole (5-MeBT).

Table 1: Photodegradation Half-life of 5-MeBT

Condition Half-life (hours) Reference
Direct Photolysis (Pure Water)14.0[5]
Photolysis in River Water24.7[5]
UV Irradiation (254 nm)7.1 - 24.3 (depending on pH and matrix)[1][2]

Table 2: Factors Influencing 5-MeBT Photodegradation Rate

Factor Effect on Degradation Rate Reference
Increasing pHDecrease[1][2]
Presence of Humic AcidInhibition[1][2]
Presence of Cu²⁺ and Fe³⁺ ionsInhibition[1][2]

Experimental Protocols

Protocol 1: Determining the Photodegradation Rate of MBT

This protocol outlines a general procedure for investigating the photodegradation kinetics of MBT in an aqueous solution.

1. Materials and Reagents:

  • This compound (analytical standard)

  • HPLC-grade water

  • Buffer solutions (for pH control)

  • Quartz cuvettes or reaction vessels

  • UV lamp (e.g., medium-pressure mercury lamp with emission at 254 nm)

  • Magnetic stirrer and stir bars

  • HPLC system with a UV detector

  • Amber glassware and aluminum foil

2. Solution Preparation:

  • Prepare a stock solution of MBT in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 mg/L). Store this solution in an amber vial at 4°C.

  • Prepare the working solution by diluting the stock solution in HPLC-grade water (or the desired buffer) to the target concentration (e.g., 10 mg/L).

3. Photodegradation Experiment:

  • Place a known volume of the working solution into a quartz reaction vessel.

  • Place the vessel in a temperature-controlled chamber equipped with the UV lamp.

  • Position the vessel at a fixed distance from the lamp.

  • If required, continuously stir the solution using a magnetic stirrer.

  • Prepare a "dark control" sample by wrapping an identical reaction vessel containing the same solution in aluminum foil and placing it in the same chamber.

  • Turn on the UV lamp to start the irradiation.

  • At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample from both the irradiated and dark control vessels.

  • Immediately transfer the aliquots to amber HPLC vials for analysis.

4. HPLC Analysis:

  • Analyze the concentration of MBT in each sample using a validated HPLC method. A typical method might use:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm

  • Quantify the concentration of MBT by comparing the peak area to a calibration curve prepared from standard solutions.

5. Data Analysis:

  • Plot the concentration of MBT as a function of irradiation time for both the irradiated and dark control samples.

  • Determine the order of the reaction and calculate the photodegradation rate constant (k).

  • Calculate the half-life (t₁/₂) of MBT under the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare MBT Working Solution irradiation UV Irradiation in Photoreactor prep_solution->irradiation prep_dark_control Prepare Dark Control Sample prep_dark_control->irradiation (in dark) sampling Collect Aliquots at Time Intervals irradiation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics & Half-life) hplc->data_analysis

Caption: A typical experimental workflow for a photodegradation study of MBT.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? light Light Source Fluctuations start->light Yes position Inconsistent Sample Positioning start->position Yes temp Temperature Variations start->temp Yes stabilize_light Stabilize Lamp Output light->stabilize_light fix_position Use Fixed Sample Holder position->fix_position control_temp Use Temperature-Controlled Chamber & Dark Control temp->control_temp

Caption: Troubleshooting logic for inconsistent photodegradation results.

References

The effect of temperature on the performance and stability of Methyl-1H-benzotriazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the performance and stability of Methyl-1H-benzotriazole (also known as Tolyltriazole).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound in a cool, dry, well-ventilated area in tightly sealed containers.[1][2] Storage should be away from incompatible materials such as strong oxidizing agents and sources of ignition.[3][4] While it is stable under normal conditions, specific temperature ranges are important. For aqueous solutions of its sodium salt, it is crucial to protect them from freezing.[5] If crystallization occurs at temperatures below 0°C (32°F), the product can be redissolved by gently heating to a maximum of 50°C (122°F).[5]

Q2: How does temperature affect the corrosion inhibition performance of this compound?

A2: The effectiveness of this compound as a corrosion inhibitor can be temperature-dependent. For many corrosion inhibitors that function by physical adsorption, an increase in temperature can decrease inhibition efficiency.[6] This is because higher temperatures can weaken the adhesive bond between the inhibitor and the metal surface. However, the exact performance depends heavily on the specific metal, the corrosive environment, and the overall formulation.[7][8] Its inherent thermal stability allows it to be used in environments with fluctuating temperatures, such as in antifreeze, coolants, and brake fluids.[3][9]

Q3: What is the thermal decomposition temperature of this compound?

A3: this compound is thermally stable under recommended usage conditions.[3][4] Significant exothermic decomposition for related benzotriazoles generally occurs at high temperatures, often above 200°C. For instance, a 50% aqueous solution of Tolyltriazole may exhibit exothermic behavior above 240°C.[5] The parent compound, benzotriazole, shows exothermic decomposition in the range of 306-410°C.[10] Heating to decomposition may produce toxic and irritating fumes, including carbon oxides and nitrogen oxides (NOx).[3][11]

Q4: Can temperature affect the solubility of this compound?

Troubleshooting Guide

Issue 1: Decreased Corrosion Inhibition Efficiency at Elevated Temperatures

  • Symptom: Increased corrosion rate in your system when operating at higher temperatures, despite the presence of this compound.

  • Possible Cause: The adsorption of the inhibitor on the metal surface may be weakened at elevated temperatures, a common characteristic of physically adsorbed inhibitors.[6]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the inhibitor concentration is optimal for the operating temperature. Higher temperatures might require a higher concentration of the inhibitor to maintain an effective protective layer.

    • Evaluate Formulation: Consider if other components in your formulation are stable and effective at the target temperature. Synergistic effects with other additives may be temperature-sensitive.

    • Investigate Competing Reactions: At higher temperatures, the rate of other chemical reactions, including degradation of the inhibitor or other components, may increase. A study noted that rising temperatures can promote the degradation of this compound in the presence of hydroxyl radicals (such as in advanced oxidation processes).[14]

    • Consider an Alternative Inhibitor: If performance issues persist, a different class of inhibitor that relies on chemisorption might be more suitable for high-temperature applications.

Issue 2: Physical Changes in the Product (Discoloration, Crystallization)

  • Symptom: The this compound product (solid or solution) has changed color or has formed solid crystals.

  • Possible Cause:

    • Crystallization: Exposure to low temperatures. The sodium salt solution is known to crystallize below 0°C (32°F).[5]

    • Discoloration: Potential degradation due to exposure to excessive heat, light, or contaminants.

  • Troubleshooting Steps:

    • For Crystallization: Gently warm the container to a maximum of 50°C (122°F) and agitate until the crystals redissolve.[5] Do not use direct, high-heat sources.

    • For Discoloration: Evaluate storage conditions. Ensure the product is stored away from direct sunlight and heat sources as recommended.[1] If degradation is suspected, the product's performance should be re-verified before use.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource(s)
Chemical Name 4(or 5)-Methyl-1H-benzotriazole (Tolyltriazole)[3]
CAS Number 29385-43-1 (mixture); 136-85-6 (5-methyl isomer)[3][12]
Appearance Light brown to beige solid (pellets/powder)[3][12]
Melting Point 80-82 °C (for 5-methyl isomer)[12][13]
Boiling Point 210-212 °C @ 12 mm Hg (for 5-methyl isomer)[12][13]
Autoignition Temperature Approx. 400 °C (752 °F)[3]
Decomposition Exothermic behavior may be seen > 240 °C (for 50% aq. solution)[5]
Water Solubility 6.0 g/L @ 25 °C (for 5-methyl isomer)[12][13]

Experimental Protocols

Protocol 1: Evaluating Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a general method for determining the onset of thermal decomposition for this compound.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a non-oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature of 30°C.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature above the expected decomposition range (e.g., 450°C).

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify the onset temperature of any significant exothermic peak. This peak indicates thermal decomposition. An endothermic peak near 80-85°C will correspond to the melting of the substance.

Protocol 2: Assessing Corrosion Inhibition Efficiency via Weight Loss Measurement

This protocol outlines a method to determine the effect of temperature on the corrosion inhibition performance of this compound on a metal coupon (e.g., copper).

  • Coupon Preparation:

    • Prepare pre-weighed metal coupons of a standard size.

    • Clean the coupons by polishing with abrasive paper, degreasing with acetone, rinsing with deionized water, and drying thoroughly.

    • Record the initial weight of each coupon to at least four decimal places.

  • Solution Preparation:

    • Prepare a corrosive solution (e.g., 3.5% NaCl in water).

    • Prepare several batches of the corrosive solution containing a fixed concentration of this compound.

    • Prepare a blank solution (corrosive media without the inhibitor).

  • Immersion Test:

    • Place the prepared coupons in separate beakers containing the blank and inhibitor solutions.

    • Place the beakers in water baths or incubators set to different experimental temperatures (e.g., 25°C, 40°C, 60°C). Ensure the coupons are fully submerged.

    • Leave the coupons immersed for a predetermined period (e.g., 24 hours).

  • Post-Test Analysis:

    • Remove the coupons from the solutions.

    • Clean them according to standard procedures to remove corrosion products (e.g., using a specific cleaning acid, followed by rinsing and drying).

    • Weigh the cleaned, dry coupons to determine the final weight.

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = Initial Weight - Final Weight.

    • Calculate the corrosion rate (CR) for both blank (CR₀) and inhibited (CRᵢ) conditions.

    • Calculate the Inhibition Efficiency (IE%) at each temperature using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] x 100

Visualizations

TroubleshootingWorkflow start Experiment Issue Observed q1 What is the nature of the issue? start->q1 sub1 Decreased Performance (e.g., higher corrosion) q1->sub1 Performance sub2 Physical Change (e.g., precipitation, color change) q1->sub2 Physical q2 Is the operating temperature elevated? sub1->q2 q3 Was the material exposed to low temps? sub2->q3 act1 Increase inhibitor concentration. Verify formulation stability. q2->act1 Yes act2 Check for degradation. Confirm inhibitor suitability for T°. q2->act2 No act3 Gently warm to max 50°C to redissolve crystals. q3->act3 Yes act4 Check storage conditions for heat/light exposure. Verify product integrity. q3->act4 No end1 Performance Restored act1->end1 act2->end1 end2 Physical State Corrected act3->end2 act4->end2

Caption: Troubleshooting workflow for common temperature-related issues.

TemperatureVsEfficiency cluster_0 Temperature Effect on Corrosion Inhibition y_axis Inhibition Efficiency (%) x_axis Temperature (°C) origin p1 origin->p1  General Trend for  Physical Adsorption p2 p1->p2  General Trend for  Physical Adsorption p3 p2->p3  General Trend for  Physical Adsorption p4 p3->p4  General Trend for  Physical Adsorption SafeHandlingLogic start Handling & Storage Temperature Check storage Recommended Storage: Cool, Dry Place start->storage low_temp Exposure < 0°C (32°F)? (Aqueous Salt Solution) storage->low_temp high_temp Exposure > 240°C (464°F)? storage->high_temp crystallization Action: Gentle warming (Max 50°C) to redissolve low_temp->crystallization Yes no_issue1 OK low_temp->no_issue1 No decomposition Risk: Thermal Decomposition and hazardous fumes high_temp->decomposition Yes no_issue2 OK high_temp->no_issue2 No

References

Technical Support Center: The Influence of pH on the Effectiveness of Methyl-1H-benzotriazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of pH on the effectiveness of Methyl-1H-benzotriazole (also known as Tolyltriazole) as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit corrosion?

This compound (often referred to as Tolyltriazole or TTA) is an organic compound widely used as a corrosion inhibitor, particularly for copper and its alloys.[1][2] It functions by adsorbing onto the metal surface and forming a protective, passive film.[1][2] This film acts as a barrier, preventing contact between the metal and corrosive agents in the environment. The nitrogen atoms in the triazole ring play a crucial role in forming a stable complex with metal ions, such as copper (I), leading to the formation of a protective polymeric layer.

Q2: How does the pH of the solution affect the performance of this compound?

The pH of the corrosive environment is a critical factor that significantly influences the effectiveness of this compound. The inhibitor's performance is dependent on its chemical form and the surface charge of the metal, both of which are affected by pH. Generally, this compound shows high efficiency in acidic and near-neutral conditions.[3] However, its effectiveness can decrease in highly alkaline environments.[3] At very low pH, the inhibitor molecule can become protonated, which may affect its adsorption characteristics. Conversely, at high pH, the metal surface itself can undergo changes, and the stability of the protective film may be compromised.

Q3: What is the optimal pH range for using this compound as a corrosion inhibitor?

The optimal pH for this compound can depend on the specific metal being protected and the overall composition of the corrosive medium. However, studies have shown that it is highly effective in acidic to neutral pH ranges (pH 0.5 to 7).[3][4] Its performance may decrease at a pH of 11 and above.[3][4] For specific applications, it is always recommended to perform experimental evaluations to determine the optimal pH.

Q4: Can this compound be used to inhibit the corrosion of metals other than copper?

While it is most renowned for its effectiveness on copper and its alloys, this compound has also been shown to be an excellent corrosion inhibitor for mild steel in acidic media.[3][5][6][7][8] It has also been studied for the protection of aluminum alloys, where its efficiency was found to be dependent on pH and temperature.[3][4]

Troubleshooting Guide

Issue 1: Low or inconsistent inhibition efficiency observed in experiments.

  • Possible Cause 1: Incorrect pH of the test solution.

    • Solution: Verify the pH of your corrosive medium before and after the addition of the inhibitor. The effectiveness of this compound is highly pH-dependent. Ensure your experimental pH is within the effective range for your specific metal. For instance, efficiency is generally higher in acidic to neutral solutions for copper and its alloys.[3][4]

  • Possible Cause 2: Insufficient inhibitor concentration.

    • Solution: The concentration of the inhibitor is crucial for forming a stable protective film. Review the literature for recommended concentration ranges for your specific application. An insufficient amount of inhibitor may lead to incomplete film formation and reduced protection.

  • Possible Cause 3: Contamination of the metal surface or test solution.

    • Solution: Ensure the metal specimens are properly cleaned and prepared before immersion in the test solution. Any surface contaminants, such as oils or oxides, can interfere with the adsorption of the inhibitor. Use high-purity reagents and solvents to prepare your solutions to avoid unwanted chemical reactions.

Issue 2: Difficulty in obtaining reproducible potentiodynamic polarization results.

  • Possible Cause 1: Unstable open circuit potential (OCP).

    • Solution: Allow the system to stabilize for a sufficient amount of time before starting the polarization scan. A stable OCP is indicative of a steady-state corrosion process. The time required for stabilization can vary depending on the metal, solution, and inhibitor concentration.

  • Possible Cause 2: Incorrect scan rate.

    • Solution: The scan rate can influence the shape of the polarization curve. A very fast scan rate may not allow the system to respond adequately, while a very slow scan rate can lead to changes in the electrode surface during the measurement. A typical scan rate for such studies is in the range of 0.1 to 1.0 mV/s.

  • Possible Cause 3: Issues with the reference electrode.

    • Solution: Ensure the reference electrode is functioning correctly and is placed in close proximity to the working electrode using a Luggin capillary to minimize IR drop. Check for air bubbles in the electrode tip and ensure the filling solution is not contaminated.

Issue 3: The protective film appears to be unstable or non-adherent.

  • Possible Cause 1: Extreme pH values.

    • Solution: As discussed, very high or very low pH can negatively impact the stability of the protective film. In highly acidic solutions, the inhibitor may be protonated, affecting its interaction with the metal surface. In highly alkaline solutions, the protective film itself may become soluble. Adjust the pH to a more moderate level if possible.

  • Possible Cause 2: Presence of aggressive ions.

    • Solution: Certain ions, such as chlorides, can aggressively attack the metal surface and interfere with the formation of the protective inhibitor film. If your environment contains such ions, you may need to use a higher concentration of this compound or consider a synergistic inhibitor blend.

Data Presentation

Table 1: Inhibition Efficiency of Tolyltriazole (this compound) on Aluminum Alloys at Different pH Values

pHTemperature (°C)Inhibition Efficiency (%)
0.51594 - 95
61594 - 95
1115Lower efficiency observed
0.525Decreased from 15°C
625Decreased from 15°C
1125Lower efficiency observed
0.535Decreased from 25°C
635Decreased from 25°C
1135Lower efficiency observed

Data adapted from Önal et al. (2000) for Al-Cu, Al-Si-Cu, and Al-Cu-Fe alloys. The study noted that TTA was more efficient at pH 0.5 and 6 than at pH 11, and efficiency decreased with increasing temperature.[3][4]

Table 2: Electrochemical Parameters for Copper in 0.1 M HCl in the Presence of 5-Methyl-1H-benzotriazole

Inhibitor Concentration (mol/L)Corrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (%)
0 (Blank)1.58 x 10⁻⁵-
1 x 10⁻⁶6.31 x 10⁻⁶60.1
1 x 10⁻⁵3.16 x 10⁻⁶80.0
1 x 10⁻⁴1.26 x 10⁻⁶92.0
1 x 10⁻³7.94 x 10⁻⁷95.0

This table provides an example of data from a study on copper in an acidic medium, demonstrating the increase in inhibition efficiency with inhibitor concentration.

Experimental Protocols

Potentiodynamic Polarization Measurement

This protocol outlines the key steps for evaluating the inhibition efficiency of this compound using potentiodynamic polarization.

  • Electrode Preparation:

    • Mechanically polish the working electrode (e.g., copper, steel) with a series of silicon carbide papers of decreasing grit size (e.g., 600, 800, 1200 grit).

    • Rinse the electrode with deionized water and then degrease with a suitable solvent like acetone (B3395972) or ethanol.

    • Dry the electrode with a stream of cool air.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell. The prepared metal specimen will be the working electrode, a platinum or graphite (B72142) rod can be used as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

    • Place the reference electrode in a Luggin capillary to position it close to the working electrode surface.

    • Fill the cell with the corrosive solution of a specific pH, both with and without the desired concentration of this compound.

  • Measurement Procedure:

    • Immerse the electrodes in the test solution.

    • Allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady value (typically 30-60 minutes).

    • Perform the potentiodynamic polarization scan using a potentiostat. A typical scan range is from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.

  • Data Analysis:

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.

    • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.

Mandatory Visualization

Influence_of_pH_on_Inhibitor_Effectiveness cluster_solution Solution pH cluster_inhibitor Inhibitor State (this compound) cluster_surface Metal Surface cluster_outcome Inhibition Outcome pH_low Low pH (Acidic) inhibitor_protonated Protonated Inhibitor (Cationic) pH_low->inhibitor_protonated pKa > pH surface_positive Positively Charged Surface pH_low->surface_positive Adsorption of anions pH_neutral Neutral pH inhibitor_neutral Neutral Inhibitor Molecule pH_neutral->inhibitor_neutral pH ≈ pKa surface_neutral Point of Zero Charge pH_neutral->surface_neutral Varies with metal pH_high High pH (Alkaline) inhibitor_deprotonated Deprotonated Inhibitor (Anionic) pH_high->inhibitor_deprotonated pH > pKa surface_negative Negatively Charged Surface pH_high->surface_negative Adsorption of cations inhibitor_protonated->surface_negative Electrostatic Attraction inhibition_moderate Moderate Inhibition Efficiency inhibitor_protonated->inhibition_moderate Potential for reduced adsorption inhibitor_neutral->surface_positive Strong Adsorption inhibitor_neutral->surface_neutral Adsorption inhibitor_deprotonated->surface_positive Electrostatic Attraction inhibition_low Low Inhibition Efficiency inhibitor_deprotonated->inhibition_low Potential for repulsion inhibition_high High Inhibition Efficiency surface_positive->inhibition_high surface_neutral->inhibition_moderate surface_negative->inhibition_low

Caption: Logical relationship between solution pH, inhibitor state, metal surface charge, and the resulting corrosion inhibition efficiency.

Experimental_Workflow start Start prepare_electrode Prepare Working Electrode (Polish, Clean, Dry) start->prepare_electrode prepare_solution Prepare Test Solutions (Corrosive medium +/- Inhibitor at desired pH) start->prepare_solution assemble_cell Assemble 3-Electrode Electrochemical Cell prepare_electrode->assemble_cell prepare_solution->assemble_cell stabilize_ocp Stabilize Open Circuit Potential (OCP) assemble_cell->stabilize_ocp run_polarization Run Potentiodynamic Polarization Scan stabilize_ocp->run_polarization analyze_data Analyze Data (Tafel Extrapolation) run_polarization->analyze_data calculate_ie Calculate Inhibition Efficiency (IE%) analyze_data->calculate_ie end End calculate_ie->end

Caption: Standard experimental workflow for evaluating corrosion inhibitor effectiveness using potentiodynamic polarization.

References

Exploring synergistic effects of Methyl-1H-benzotriazole with other corrosion inhibitors or additives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals exploring the synergistic effects of Methyl-1H-benzotriazole (also known as 5-methyl-1H-benzotriazole, MBTAH, or TTA) with other corrosion inhibitors or additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by this compound?

This compound functions by adsorbing onto the metal surface, particularly copper and its alloys, to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal atoms to form this protective layer.

Q2: What is meant by a "synergistic effect" in corrosion inhibition?

A synergistic effect in corrosion inhibition occurs when the combined application of two or more inhibitors results in a total inhibition efficiency that is greater than the sum of the efficiencies of the individual inhibitors when used alone.[1] This enhanced protection is often due to cooperative interactions between the different inhibitor molecules at the metal's surface.

Q3: With which types of compounds has this compound shown synergistic effects?

Research has demonstrated synergistic corrosion inhibition effects of this compound with various compounds, including potassium sorbate (B1223678) and gelatin, particularly for the protection of copper in acidic solutions.[2][3]

Q4: How is the synergistic parameter (S) calculated?

A common equation used to quantify the synergistic effect is:

S = (1 - η1+2) / (1 - η'1+2)

Where:

  • η1+2 is the measured inhibition efficiency of the inhibitor mixture.

  • η'1+2 is the theoretical inhibition efficiency of the mixture, calculated from the individual inhibitor efficiencies (η1 and η2) assuming no interaction.

A value of S > 1 indicates a synergistic effect, S = 1 suggests an additive effect, and S < 1 points to an antagonistic effect.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Inhibition Efficiency Data

Possible Causes:

  • Inhibitor Solution Instability: The inhibitors may not be fully dissolved or could be degrading over time.

  • Surface Preparation Variability: Inconsistent polishing or cleaning of the metal coupons can lead to variations in the active surface area and inhibitor film formation.

  • Electrochemical System Instability: Fluctuations in temperature, aeration, or agitation of the corrosive solution can affect the corrosion rate and inhibitor performance. Unstable reference electrodes can also introduce errors.

  • Contamination: Trace impurities in the electrolyte or on the metal surface can interfere with the inhibition mechanism.

Troubleshooting Steps:

  • Verify Inhibitor Solution:

    • Ensure complete dissolution of this compound and any additives. Gentle heating or sonication may be necessary.

    • Prepare fresh inhibitor solutions for each experiment to avoid degradation.

  • Standardize Surface Preparation:

    • Follow a consistent and documented procedure for polishing the metal coupons to a uniform finish.

    • Thoroughly clean and degrease the coupons with appropriate solvents (e.g., acetone, ethanol) and rinse with deionized water before immersion.

  • Control Experimental Conditions:

    • Use a water bath or thermostat to maintain a constant temperature.

    • Ensure consistent stirring or flow rates if applicable.

    • Deaerate the solution with nitrogen or argon if studying anaerobic corrosion.

    • Check the stability of the reference electrode before and after each experiment.

  • Minimize Contamination:

    • Use high-purity reagents and deionized water for all solutions.

    • Handle metal coupons with clean, lint-free gloves.

Issue 2: Difficulty in Interpreting Electrochemical Data (Polarization Curves and EIS)

Possible Causes:

  • Non-Ideal Tafel Behavior: The Tafel plots may not be linear, making it difficult to accurately determine the corrosion current density (icorr). This can be due to mixed potential control, passivation, or complex reaction mechanisms.

  • Noisy EIS Data: High noise levels in Electrochemical Impedance Spectroscopy (EIS) data can obscure the features of the Nyquist and Bode plots, leading to inaccurate equivalent circuit modeling.

  • Complex EIS Spectra: The presence of multiple time constants or inductive loops in the EIS data can be challenging to interpret, especially in synergistic systems where multiple adsorption and reaction processes may occur.

Troubleshooting Steps:

  • Optimize Potentiodynamic Polarization Parameters:

    • Ensure the system has reached a stable open-circuit potential (OCP) before starting the polarization scan.

    • Use an appropriate scan rate; a slower scan rate can sometimes yield more defined Tafel regions.

    • Limit the potential scan range to avoid altering the surface significantly.

  • Improve EIS Signal-to-Noise Ratio:

    • Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.

    • Ensure all electrode connections are secure and have low resistance.

    • Allow the system to stabilize at OCP for an extended period before measurement.

  • Interpret Complex EIS Data:

    • Consider using equivalent circuit models that account for the physical processes occurring, such as multiple adsorbed layers or diffusion processes.

    • Compare your results with literature on similar inhibitor systems.

    • Inductive loops at low frequencies can sometimes be attributed to the relaxation of adsorbed inhibitor species or the initiation of pitting corrosion.

Issue 3: Inconclusive Evidence of a Synergistic Effect

Possible Causes:

  • Inappropriate Inhibitor Concentrations: The concentrations of this compound and the additive may not be in the optimal range to exhibit synergism.

  • Antagonistic Interactions: The chosen additive may interact negatively with this compound, reducing the overall inhibition efficiency.

  • Incorrect Calculation of Synergism Parameter: Errors in calculating the inhibition efficiencies of the individual components or the mixture will lead to an incorrect synergism parameter.

Troubleshooting Steps:

  • Perform a Concentration Matrix Study:

    • Test a range of concentrations for both this compound and the additive to identify the optimal ratio for synergistic interaction.

  • Investigate Potential Antagonism:

    • If the inhibition efficiency of the mixture is lower than that of the individual components, consider the possibility of antagonistic interactions, such as competitive adsorption or the formation of inactive complexes in the solution.

  • Double-Check Calculations:

    • Carefully calculate the inhibition efficiency for each experiment using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.

    • Ensure the correct values are used in the synergism parameter calculation.

Data Presentation

Table 1: Synergistic Corrosion Inhibition of this compound (MBTAH) with Additives on Copper in 0.98 g/dm3 H2SO4

Inhibitor SystemConcentrationInhibition Efficiency (η%) from Potentiodynamic Polarization
MBTAH1 g/dm387.4
MBTAH + Gelatin1 g/dm3 + 20.0 g/dm395.6
MBTAH + Potassium Sorbate1 g/dm3 + 1 g/dm3Not specified in source

Data sourced from Tasić et al. (2016).[4]

Experimental Protocols

Potentiodynamic Polarization Measurements

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of this compound and its synergistic mixtures.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Working electrode: Copper coupon of known surface area

  • Counter electrode: Platinum or graphite (B72142) rod

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Corrosive medium (e.g., 0.98 g/dm3 H2SO4)

  • This compound and other additives

  • Polishing paper (various grits), deionized water, and appropriate cleaning solvents

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the copper coupon with successively finer grades of emery paper.

    • Rinse the coupon with deionized water, degrease with a suitable solvent (e.g., acetone), and dry with a stream of cool air.

    • Mount the prepared electrode in the electrode holder, ensuring a well-defined exposed surface area.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

    • Fill the cell with the corrosive medium (blank solution).

  • Open Circuit Potential (OCP) Stabilization:

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP until it reaches a steady value (typically 30-60 minutes).

  • Potentiodynamic Polarization Scan:

    • Perform a potentiodynamic polarization scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP).

    • Use a slow scan rate (e.g., 0.5-1.0 mV/s) to ensure quasi-steady-state conditions.

  • Data Acquisition with Inhibitors:

    • Repeat steps 2-4 with the corrosive medium containing the individual inhibitors and the inhibitor mixtures at various concentrations.

  • Data Analysis:

    • Extrapolate the linear Tafel regions of the anodic and cathodic branches of the polarization curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) for each inhibitor and mixture.

    • Calculate the synergism parameter (S) if applicable.

Surface Analysis (Scanning Electron Microscopy - SEM)

This protocol describes the procedure for examining the surface morphology of the metal after exposure to the corrosive environment with and without inhibitors.

Materials and Equipment:

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capability

  • Metal coupons (as prepared for electrochemical tests)

  • Corrosive solutions (blank and with inhibitors)

  • Beakers or immersion cells

  • Deionized water and cleaning solvents

Procedure:

  • Sample Exposure:

    • Immerse the prepared metal coupons in the blank corrosive solution and in the solutions containing the inhibitors and their mixtures for a predetermined period (e.g., 24 hours).

  • Sample Preparation for SEM:

    • Carefully remove the coupons from the solutions.

    • Gently rinse the surface with deionized water to remove any loosely adhering corrosion products or inhibitor solution.

    • Dry the samples thoroughly, for instance, with a stream of nitrogen.

  • SEM Imaging and EDS Analysis:

    • Mount the dried samples onto the SEM stubs using conductive carbon tape.

    • Load the samples into the SEM chamber and evacuate to the required vacuum level.

    • Acquire secondary electron images of the surface at various magnifications to observe the surface morphology.

    • Perform EDS analysis on different areas of the surface to determine the elemental composition of the surface film and identify the presence of elements from the inhibitors.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Metal_Prep Metal Coupon Preparation Electrochem Electrochemical Measurements (Polarization, EIS) Metal_Prep->Electrochem Surface_Immersion Surface Immersion Tests Metal_Prep->Surface_Immersion Sol_Prep Inhibitor Solution Preparation Sol_Prep->Electrochem Sol_Prep->Surface_Immersion Data_Analysis Data Analysis (IE%, Synergism Parameter) Electrochem->Data_Analysis Surface_Analysis Surface Characterization (SEM, EDS) Surface_Immersion->Surface_Analysis

Caption: Experimental workflow for investigating synergistic corrosion inhibitors.

Synergism_Concept cluster_inhibitors Individual Inhibitors cluster_combination Inhibitor Combination cluster_evaluation Synergism Evaluation Inhibitor_A This compound (Inhibition Efficiency η1) Combination Mixture of A + B (Measured Efficiency η1+2) Inhibitor_A->Combination Inhibitor_B Additive (Inhibition Efficiency η2) Inhibitor_B->Combination Synergism Synergism? η1+2 > η1 + η2 Combination->Synergism

Caption: Logical relationship illustrating the concept of synergistic inhibition.

References

Preventing the degradation of Methyl-1H-benzotriazole in the presence of strong oxidizing agents.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on preventing the degradation of Methyl-1H-benzotriazole (also known as Tolyltriazole) in the presence of strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole) is a heterocyclic organic compound widely used as a corrosion inhibitor, particularly for copper and its alloys.[1][2] It also finds application in formulations such as automotive coolants, hydraulic fluids, and as a component in pharmaceutical and fungicide synthesis.[3] Its stability is a critical concern when used in environments containing strong oxidizing agents (e.g., ozone, persulfates, peroxides, or systems generating hydroxyl radicals), as degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts.

Q2: How do strong oxidizing agents degrade this compound?

Strong oxidizing agents, particularly those that generate hydroxyl radicals (•OH) through processes like UV/H₂O₂, Fenton reactions, or ozonolysis, are highly effective at degrading benzotriazoles. The primary degradation pathway involves the attack of these radicals on the benzene (B151609) ring of the molecule. This typically begins with hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by potential ring-opening, leading to smaller organic molecules and eventual mineralization.[4] The reaction rate constant for 4-methyl-1H-benzotriazole with hydroxyl radicals is high, in the order of 1.81 x 10¹⁰ M⁻¹ s⁻¹, indicating a rapid degradation process once these radicals are present.

Q3: Is this compound more stable than 1H-benzotriazole?

Yes, several studies indicate that this compound (Tolyltriazole) exhibits greater stability against oxidative and thermal degradation compared to its parent compound, 1H-benzotriazole. The presence of the electron-donating methyl group on the benzene ring is believed to enhance the stability of the protective film it forms on metal surfaces and its resistance to chemical corrosion.[3] Tolyltriazole (B104456) has shown better performance in environments containing chlorine, a common oxidizing biocide.[5]

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my formulation, which contains an oxidizing agent.

This is a common issue when this compound is not adequately protected in an oxidative environment. Below is a step-by-step guide to troubleshoot and mitigate this problem.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting this compound Degradation start Degradation Observed check_oxidant Identify Oxidant Type & Concentration start->check_oxidant check_ph Measure System pH start->check_ph check_temp Check Operating Temperature start->check_temp assess_conditions Assess Environmental Factors (UV light, etc.) start->assess_conditions strategy Select Mitigation Strategy check_oxidant->strategy check_ph->strategy check_temp->strategy assess_conditions->strategy reduce_oxidant Reduce Oxidant Concentration strategy->reduce_oxidant If oxidant level is excessive adjust_ph Adjust pH to Neutral/Slightly Alkaline strategy->adjust_ph If pH is acidic control_temp Lower System Temperature strategy->control_temp If temperature is high add_scavenger Introduce Radical Scavenger/Antioxidant strategy->add_scavenger If radical pathway is confirmed implement Implement & Monitor reduce_oxidant->implement adjust_ph->implement control_temp->implement add_scavenger->implement

Caption: Troubleshooting workflow for this compound degradation.

Q4: My formulation requires a strong oxidant. How can I protect the this compound?

When reducing the oxidant concentration is not feasible, the introduction of a compatible antioxidant or radical scavenger is the most effective strategy.

  • Mechanism of Action: These compounds function by reacting with and neutralizing the highly reactive radical species (like •OH) before they can attack the this compound molecule.

  • Selection of a Scavenger: The choice of scavenger is critical. It must be effective against the specific radicals present, compatible with all formulation components, and not interfere with the final application.

    • For Hydroxyl Radicals (•OH): Common scavengers include alcohols like tert-butanol (B103910) or isopropanol. However, their suitability depends on the formulation's solvent system and final use. In some biological or pharmaceutical contexts, naturally derived antioxidants or other GRAS (Generally Recognized as Safe) compounds may be considered.

    • General Antioxidants: For formulations like lubricants or industrial fluids, hindered phenolic antioxidants (e.g., BHT - Butylated hydroxytoluene) or secondary aromatic amines can be effective.[6] It is crucial to test for compatibility, as some antioxidants may have limited solubility or interact with other components.

Q5: How does pH affect the stability of this compound in the presence of oxidants?

The pH of the system can significantly influence the degradation rate. The speciation of both the oxidizing agent and the benzotriazole (B28993) can change with pH, affecting reactivity. For instance, in sulfate (B86663) radical-based advanced oxidation processes, hydroxyl radicals (which are highly reactive with benzotriazoles) tend to predominate at basic pH, while sulfate radicals are more dominant at acidic pH.[7] Therefore, adjusting the pH can be a viable strategy to reduce the degradation rate. Experimental testing is recommended to find the optimal pH for stability in your specific system.

Q6: Does temperature play a role in the degradation process?

Yes, higher temperatures generally accelerate the rate of chemical reactions, including the degradation of this compound by oxidizing agents. Theoretical calculations have shown that the reaction rate constants for the degradation of both benzotriazole and 4-methyl-1H-benzotriazole by hydroxyl radicals increase with temperature. If your application allows, maintaining a lower temperature can help preserve the stability of the compound.

Data Presentation

The following tables summarize key data related to the stability and analysis of this compound.

Table 1: Comparison of Physicochemical Properties

Property 1H-Benzotriazole This compound (Tolyltriazole)
Molecular Formula C₆H₅N₃ C₇H₇N₃
Molecular Weight 119.12 g/mol 133.15 g/mol
Melting Point ~96-99 °C ~80-88 °C
Oxidative Stability Good Excellent (Higher resistance to chlorine)[5]

| Thermal Stability | Good | Excellent (Higher thermal stability)[5] |

Table 2: Relative Degradation Rates in Advanced Oxidation Processes (AOPs) This table provides a qualitative and quantitative comparison based on available literature. Rates are highly dependent on specific experimental conditions (pH, oxidant concentration, temperature, etc.).

Oxidizing SystemTarget CompoundApparent Rate Constant (k_app)Relative Degradation RateReference
UV/H₂O₂ 1H-Benzotriazole1.63 x 10⁻³ s⁻¹Fast[8]
UV/TiO₂ 1H-Benzotriazole1.87 x 10⁻³ s⁻¹Very Fast[8]
•OH Radical 1H-Benzotriazole8.26 x 10⁹ M⁻¹ s⁻¹Extremely Fast
•OH Radical 4-Methyl-1H-benzotriazole1.81 x 10¹⁰ M⁻¹ s⁻¹Extremely Fast
Heat-activated Persulfate 1H-BenzotriazoleTemperature DependentModerate to Fast[7]

Experimental Protocols

Protocol 1: Quantification of this compound and its Degradation Products by HPLC

This protocol provides a general method for monitoring the concentration of this compound to assess its degradation. This method is adapted from established procedures for analyzing benzotriazoles.[3][9]

  • Objective: To quantify the concentration of this compound in a liquid sample.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Materials:

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Phosphoric acid or Formic acid (for MS compatibility)

    • This compound analytical standard

    • Syringe filters (0.45 µm)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A starting point is a mixture of acetonitrile and water (e.g., 35:65 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approx. 260-275 nm). A DAD is useful for identifying degradation products by their UV spectra.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock, prepare a series of calibration standards at different concentrations.

    • Sample Preparation: Take an aliquot of your experimental sample. If it contains particulates, filter it through a 0.45 µm syringe filter. Dilute the sample if necessary to fall within the range of your calibration curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation from the linear regression of the calibration curve to calculate the concentration of this compound in your samples. Degradation is indicated by a decrease in the area of the parent peak over time. New peaks appearing in the chromatogram may correspond to degradation products.

Protocol 2: Evaluating the Efficacy of a Stabilizer

  • Objective: To determine if a selected antioxidant or radical scavenger can effectively prevent the degradation of this compound in the presence of a specific strong oxidizing agent.

  • Procedure:

    • Prepare Control Samples:

      • Negative Control: A solution of this compound in your formulation's base matrix (without the oxidizing agent or stabilizer).

      • Positive Control (Degradation): A solution of this compound and the strong oxidizing agent in the base matrix.

    • Prepare Test Samples: Prepare solutions containing this compound, the strong oxidizing agent, and varying concentrations of the stabilizer you wish to test.

    • Incubation: Store all samples under the conditions of your experiment (e.g., specific temperature, light exposure).

    • Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample. If the reaction is ongoing, it may need to be quenched immediately (e.g., by adding a reducing agent like sodium sulfite (B76179) if appropriate).

    • Quantification: Analyze the concentration of the remaining this compound in each aliquot using the HPLC method described in Protocol 1.

    • Evaluation: Compare the degradation rate of this compound in the test samples to the positive and negative controls. A successful stabilizer will show a significantly lower rate of degradation compared to the positive control.

Visualizations

Oxidative Degradation Pathway

Degradation_Pathway BTA This compound Intermediate Hydroxylated Intermediates BTA->Intermediate attacks Oxidant Strong Oxidizing Agent (e.g., H₂O₂, O₃, S₂O₈²⁻) Radical Hydroxyl Radical (•OH) Oxidant->Radical generates Products Ring-Opening Products (e.g., dicarboxylic acids) Intermediate->Products further oxidation Scavenger Radical Scavenger (Antioxidant) Scavenger->Radical neutralizes

Caption: Simplified pathway of this compound oxidative degradation.

References

Validation & Comparative

Methyl-1H-benzotriazole vs. Benzotriazole: A Comparative Guide on Corrosion Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the field of materials science and corrosion prevention, the selection of an appropriate corrosion inhibitor is critical for extending the lifespan and ensuring the reliability of metallic components. Among the most effective organic inhibitors, particularly for copper and its alloys, are benzotriazole (B28993) (BTA) and its derivatives. This guide provides a detailed comparison of the corrosion inhibition efficiency of Methyl-1H-benzotriazole (specifically 5-methyl-1H-benzotriazole, hereafter referred to as M-BTA) and the parent compound, Benzotriazole (BTA). This analysis is intended for researchers, scientists, and professionals in drug development and other fields where corrosion control is paramount.

Executive Summary

Experimental data consistently demonstrates that this compound exhibits a higher corrosion inhibition efficiency compared to Benzotriazole under various conditions. The addition of a methyl group to the benzotriazole ring enhances its protective properties. This is attributed to the electron-donating nature of the methyl group, which increases the electron density on the triazole ring, facilitating a stronger and more stable protective film on the metal surface.

Quantitative Performance Data

The following table summarizes the key quantitative data from various studies, comparing the inhibition efficiency of M-BTA and BTA on different metals and in diverse corrosive environments. The data has been compiled from electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Metal/AlloyCorrosive MediumInhibitorConcentrationMethodInhibition Efficiency (%)Reference
Copper0.1 M H₂SO₄Benzotriazole (BTA)10⁻³ MPotentiodynamic Polarization69.2[1]
Copper0.1 M H₂SO₄5-Methyl-1H-benzotriazole (M-BTA)10⁻³ MPotentiodynamic Polarization85.0[1]
Copper0.1 M H₂SO₄Benzotriazole (BTA)10⁻³ MElectrochemical Impedance Spectroscopy69.5[1]
Copper0.1 M H₂SO₄5-Methyl-1H-benzotriazole (M-BTA)10⁻³ MElectrochemical Impedance Spectroscopy84.8[1]
CuZn37 Brass0.1 M H₂SO₄Benzotriazole (BTA)10⁻³ MPotentiodynamic Polarization62.7[1]
CuZn37 Brass0.1 M H₂SO₄5-Methyl-1H-benzotriazole (M-BTA)10⁻³ MPotentiodynamic PolarizationNot specified[1]
CuZn37 Brass0.1 M H₂SO₄Benzotriazole (BTA)10⁻³ MElectrochemical Impedance Spectroscopy63.2[1]
CuZn37 Brass0.1 M H₂SO₄5-Methyl-1H-benzotriazole (M-BTA)10⁻³ MElectrochemical Impedance SpectroscopyNot specified[1]
GCr15 Bearing SteelAcidic H₂O₂ slurryBenzotriazole (BTA)Not specifiedChemical Mechanical PolishingGood[2]
GCr15 Bearing SteelAcidic H₂O₂ slurry5-Methyl-1H-benzotriazole (M-BTA)Not specifiedChemical Mechanical PolishingBest[2]
CopperElectrochemical-mechanical planarization electrolyteBenzotriazole (BTA)Not specifiedElectrochemical AnalysisGood[3]
CopperElectrochemical-mechanical planarization electrolyte5-Methyl-1H-benzotriazole (M-BTA)Not specifiedElectrochemical AnalysisHigher than BTA[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of M-BTA and BTA.

Potentiodynamic Polarization (PP)

This electrochemical technique is used to determine the corrosion rate and the inhibition efficiency of the compounds.

  • Electrode Preparation: The working electrode (e.g., copper, steel) is mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Test Solution: The corrosive medium (e.g., 0.1 M H₂SO₄) is prepared with and without the addition of the inhibitors (BTA and M-BTA) at various concentrations.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic to an anodic potential range at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic curves. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

    where Icorr_blank is the corrosion current density in the absence of the inhibitor, and Icorr_inh is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.

  • Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as in the potentiodynamic polarization measurements are used.

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) at its OCP. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. A higher Rct value indicates better corrosion protection. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

    where Rct_blank is the charge transfer resistance in the absence of the inhibitor, and Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental Workflow for Corrosion Inhibitor Comparison

The following diagram illustrates a typical experimental workflow for comparing the corrosion inhibition efficiency of two compounds like this compound and Benzotriazole.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Metal_Specimen Metal Specimen (e.g., Copper, Steel) Electrochemical_Cell Three-Electrode Electrochemical Cell Metal_Specimen->Electrochemical_Cell Inhibitor_Solutions Inhibitor Solutions (BTA & M-BTA in corrosive media) Inhibitor_Solutions->Electrochemical_Cell Corrosive_Medium Blank Corrosive Medium Corrosive_Medium->Electrochemical_Cell Potentiodynamic_Polarization Potentiodynamic Polarization (PP) Electrochemical_Cell->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Cell->EIS Tafel_Analysis Tafel Extrapolation (from PP) Potentiodynamic_Polarization->Tafel_Analysis Nyquist_Analysis Nyquist/Bode Plot Analysis (from EIS) EIS->Nyquist_Analysis IE_Calculation Inhibition Efficiency (IE%) Calculation Tafel_Analysis->IE_Calculation Nyquist_Analysis->IE_Calculation Comparison Comparative Analysis of IE% IE_Calculation->Comparison

Caption: Experimental workflow for comparing corrosion inhibitors.

Logical Relationship in Inhibitor Performance

The diagram below illustrates the logical relationship between the chemical structures of Benzotriazole and this compound and their resulting corrosion inhibition performance.

G cluster_inhibitors Inhibitor Structures cluster_properties Key Structural Difference cluster_mechanism Mechanism of Action cluster_performance Performance Outcome BTA Benzotriazole (BTA) (C6H5N3) Stronger_Adsorption Stronger Adsorption on Metal Surface MBTA This compound (M-BTA) (C7H7N3) Methyl_Group Presence of Methyl Group (-CH3) in M-BTA MBTA->Methyl_Group Electron_Donating Electron-Donating Effect of Methyl Group Methyl_Group->Electron_Donating Increased_Electron_Density Increased Electron Density on Triazole Ring Electron_Donating->Increased_Electron_Density Increased_Electron_Density->Stronger_Adsorption Stable_Film Formation of a More Stable Protective Film Stronger_Adsorption->Stable_Film Higher_IE Higher Corrosion Inhibition Efficiency Stable_Film->Higher_IE

Caption: Structure-performance relationship of the inhibitors.

References

A comparative analysis of the UV stabilization properties of Methyl-1H-benzotriazole and other UV absorbers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting an Appropriate UV Stabilizer

The selection of an effective Ultraviolet (UV) absorber is critical in preventing the photodegradation of materials, a process that can lead to discoloration, loss of mechanical integrity, and reduced lifespan of products. This guide provides a comparative analysis of the UV stabilization properties of Methyl-1H-benzotriazole against other common UV absorbers, including other benzotriazoles and benzophenones. The information presented is based on available experimental data to aid in making informed decisions for material formulation and development.

Introduction to UV Absorbers and Their Mechanism

UV absorbers are organic compounds that protect materials from UV radiation by absorbing harmful UV rays and dissipating the energy as harmless thermal energy.[1][2] The primary mechanism for many benzotriazole (B28993) and benzophenone-based UV absorbers involves an intramolecular hydrogen bond that, upon UV absorption, facilitates a rapid and reversible tautomerization, converting the electronic energy into vibrational energy (heat).[3] This efficient energy dissipation pathway allows the molecule to return to its ground state and absorb another UV photon, providing long-term photostability.[4]

This guide focuses on a comparative evaluation of the following UV absorbers:

  • This compound (specifically 5-methyl-1H-benzotriazole, also known as Tolyltriazole)

  • Drometrizole (Tinuvin® P, a hydroxyphenylbenzotriazole)

  • UV-328 (a di-tert-pentyl-substituted hydroxyphenylbenzotriazole)

  • Benzophenone-12 (a common benzophenone-type UV absorber)

Comparative Analysis of UV Absorption Properties

The effectiveness of a UV absorber is largely determined by its ability to absorb UV radiation in the 290-400 nm range, which is the most damaging portion of the solar spectrum for many polymers.[1][2] Key parameters for evaluating this are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which indicates the strength of absorption at that wavelength.

UV AbsorberChemical NameTypeλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹)
Drometrizole (Tinuvin® P) 2-(2H-benzotriazol-2-yl)-p-cresolBenzotriazole30134116,150
UV-328 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenolBenzotriazole30634714,760
Benzophenone-12 (Omnistab UV BP 12) 2-Hydroxy-4-n-octoxybenzophenoneBenzophenone~270-340-Not specified

Data for Drometrizole and UV-328 are in chloroform (B151607) solution.[5][6] Data for Benzophenone-12 indicates a broad absorption range.[2]

The following diagram illustrates the general mechanism of UV absorption and energy dissipation by benzotriazole-type UV absorbers.

UV_Absorption_Mechanism cluster_ground Ground State cluster_excited Excited State GS_Enol Ground State (Enol Form) ES_Enol Excited State (Enol Form) GS_Enol->ES_Enol UV Photon Absorption ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto Intramolecular Proton Transfer ES_Keto->GS_Enol Non-radiative Decay (Heat Dissipation) & Reverse Proton Transfer

Mechanism of UV energy dissipation by benzotriazole UV absorbers.

Comparative Analysis of Photostability

Photostability is a crucial parameter, as a UV absorber that degrades quickly will have a short service life. This can be evaluated by measuring the photodegradation rate or the photolytic half-life.

The following table summarizes available data on the photostability of this compound and other UV absorbers. It is important to note that the experimental conditions vary between studies, which can influence the results.

UV AbsorberExperimental ConditionPhotodegradation Rate / Half-life
5-methyl-1H-benzotriazole (Tolyltriazole) Photocatalytic degradation with UV-irradiated TiO₂ in aqueous solutionDisappearance rate: 2.1 x 10⁻² mM min⁻¹
Drometrizole (Tinuvin® P) Photocatalytic degradation with UV-irradiated TiO₂ in aqueous solutionDisappearance rate: 6.0 x 10⁻² mM min⁻¹
5-methyl-1H-benzotriazole Direct photolysis in aqueous solutionHalf-life: 14.0 hours

Data from a study on the photocatalytic transformation of benzotriazole derivatives.[7] Data from a study on the persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole.[8]

Performance in Polymer Systems: Accelerated Weathering

The ultimate test of a UV stabilizer's effectiveness is its performance in a polymer matrix under conditions that simulate outdoor exposure. Accelerated weathering tests, such as those following ASTM G154 standards, expose polymer samples to controlled cycles of UV radiation, temperature, and moisture. The degradation is then quantified by measuring changes in properties like color (yellowing) and mechanical strength.

While a single study directly comparing all the selected UV absorbers in the same polymer is not available, the following table compiles representative data from different studies to provide a qualitative comparison. The performance of UV absorbers can be highly dependent on the polymer matrix and the presence of other additives.[9][10]

Polymer MatrixUV AbsorberExposure Conditions (Accelerated Weathering)Performance MetricResult
High-Density Polyethylene (HDPE) with wood flourUV-326 (a benzotriazole)2000 hours UV weatheringSurface morphology and chemical propertiesReduced discoloration and surface cracking compared to unstabilized composite.
Polycarbonate (PC)Not specified, but UV stabilization is criticalUV exposureYellowing and embrittlementUnstabilized PC shows rapid degradation.
High-Density Polyethylene (HDPE)Carbon Black and Zinc Oxide (UV absorbers/blockers)Up to 2878 hours in dry and wet conditionsTensile strengthSignificant loss of tensile strength in unstabilized HDPE; additives reduce degradation.

Data from a study on the ultraviolet weathering performance of HDPE/wood-flour composites.[10] General information on polycarbonate degradation. Data from a study on accelerated weathering of HDPE polymer composites.

The workflow for evaluating the performance of UV stabilizers in a polymer matrix is illustrated in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation Prep Prepare polymer samples with and without UV absorbers Exposure Expose samples to controlled cycles of UV, temperature, and moisture (e.g., ASTM G154) Prep->Exposure Color Measure color change (e.g., ΔE*, Yellowness Index) Exposure->Color Mechanical Measure changes in mechanical properties (e.g., tensile strength, impact resistance) Exposure->Mechanical Compare Compare performance of different UV absorbers Color->Compare Mechanical->Compare

Experimental workflow for evaluating UV stabilizer performance.

Experimental Protocols

A brief overview of the key experimental methodologies cited in this guide is provided below.

UV-Vis Spectroscopy for Absorption Characteristics

Objective: To determine the UV absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., chloroform, ethanol) with a known concentration.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the UV-Vis range (typically 200-800 nm).

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Accelerated Weathering (ASTM G154)

Objective: To simulate the damaging effects of sunlight and moisture on materials in a laboratory setting.

Methodology:

  • Apparatus: A fluorescent UV accelerated weathering tester equipped with UVA-340 or UVB-313 lamps.

  • Sample Preparation: Prepare test specimens of the polymer with and without the UV absorbers.

  • Exposure Cycles: Program the instrument to run cycles of UV exposure at a controlled temperature, followed by a condensation period (darkness with humidity) to simulate dew. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

  • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the material and its intended application.

  • Evaluation: Periodically remove samples and evaluate changes in their properties.

Color Measurement

Objective: To quantify the change in color of a material after weathering.

Methodology:

  • Instrumentation: A spectrophotometer or colorimeter.

  • Measurement: Measure the CIE Lab* color values of the samples before and after weathering.

  • Data Analysis: Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/². An increase in the b value typically indicates yellowing.

Conclusion and Selection Guidelines

The choice of a UV absorber depends on several factors, including the polymer matrix, the intended application and service life of the product, and cost-effectiveness.

  • Benzotriazoles (Drometrizole, UV-328): These are highly effective UV absorbers with strong absorption across the UVA and UVB regions and excellent photostability.[5][6] They are suitable for a wide range of polymers, including polyolefins, polycarbonates, and PVC.[5][6][9]

  • This compound (Tolyltriazole): While detailed performance data in polymers is less readily available in comparative studies, its benzotriazole structure suggests good UV absorbing properties. Its observed photolytic half-life indicates a degree of persistence. It is also widely used as a corrosion inhibitor.

  • Benzophenones (Benzophenone-12): This class of UV absorbers also offers broad UV protection and is widely used in plastics and coatings.[2] They can be a cost-effective option for many applications.

For demanding applications requiring long-term outdoor durability, a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is often recommended. The UV absorber provides a primary screen against UV radiation at the surface, while the HALS scavenges free radicals that may still form within the polymer, offering a synergistic protective effect.[3]

Ultimately, the selection of the optimal UV stabilization system should be validated through rigorous testing under conditions that closely simulate the end-use environment.

References

A Comparative Guide to Validated HPLC Methods for the Accurate Quantification of Methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl-1H-benzotriazole, a compound of interest in various industrial and environmental contexts, necessitates robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of validated HPLC methods, supported by experimental data, to aid researchers in selecting the most appropriate approach for their specific needs.

Methodology Comparison

Several HPLC methods have been validated for the quantification of this compound, often in combination with other benzotriazole (B28993) derivatives. The primary variations lie in the sample preparation, chromatographic conditions, and detection techniques. The choice of method is often dictated by the sample matrix, required sensitivity, and available instrumentation.

A common approach involves reversed-phase HPLC using a C18 column, which is effective for separating polar compounds like this compound from various matrices[1][2]. Detection is frequently achieved using Diode Array Detectors (DAD) or more sensitive Mass Spectrometry (MS) detectors[3][4]. For aqueous samples with minimal matrix interference, direct injection may be feasible, simplifying the workflow[1]. However, for more complex matrices such as wastewater, a sample preparation step like Solid-Phase Extraction (SPE) is often necessary to remove interfering substances and concentrate the analyte[4][5][6].

Quantitative Data Summary

The performance of different HPLC methods for the quantification of 5-Methyl-1H-benzotriazole (a common isomer) is summarized in the tables below. These tables highlight key validation parameters to facilitate a direct comparison.

Table 1: HPLC Method with DAD Detection

ParameterMethod 1
Column C18 (5 µm, 4.6 x 150 mm)[3][1]
Mobile Phase Isocratic - Acetonitrile (B52724):Water (50:50)[3][1]
Flow Rate 1.0 mL/min[3][1]
Detection DAD at 280 nm[3][1]
**Linearity (R²) **>0.999[3][2]
Limit of Quantification (LOQ) 0.05 ppm[3][1]
Retention Time 2.69 min[1]
Precision (%RSD) <15%[2]
Accuracy (% Recovery) 99.22% (for a 0.5 ppm standard)[2]

Table 2: HPLC Method with Mass Spectrometry (MS) Detection

ParameterMethod 2
Sample Preparation Solid-Phase Extraction (MAX cartridge)[7]
Detection LC-MS/MS[7]
**Linearity (R²) **>0.99[7]
Limit of Quantification (LOQ) 0.002 - 0.29 ng/mL (in wastewater)[7]
Precision (%RSD) <12%[7]
Accuracy (% Recovery) 80 - 100% (in surface waters and effluents)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Protocol 1: HPLC-DAD for Aqueous Samples

This method is suitable for the direct analysis of aqueous samples where this compound is expected to be present at concentrations above 0.05 ppm.[3][1]

  • Standard Preparation: A stock solution of 1000 ppm 5-Methyl-1H-benzotriazole is prepared in methanol (B129727).[1] This is then used to prepare a sub-stock of 100 ppm in reagent water.[1] Calibration standards ranging from 0.05 to 1.0 mg/L are prepared by diluting the sub-stock solution with reagent water.[3][1]

  • Sample Preparation: For clean aqueous samples, no sample preparation is required beyond filtration through a 0.45-micron syringe filter before injection.[3][2] 5-Methyl-1H-benzotriazole is soluble in water, especially with sonication or in hot water.[3][1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

    • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.[3][1]

    • Mobile Phase: An isocratic mixture of 50% acetonitrile and 50% reagent water.[3][1]

    • Flow Rate: 1.0 mL/min.[3][1]

    • Injection Volume: 25-50 µL.[1]

    • Detection Wavelength: 280 nm.[3][1]

  • Analysis: The filtered sample is injected into the HPLC system. The concentration of 5-Methyl-1H-benzotriazole is determined by comparing the peak area from the sample to a calibration curve generated from the standards.

Protocol 2: HPLC-MS/MS for Complex Aqueous Matrices

This method is designed for the sensitive detection of this compound in complex matrices like wastewater and requires a solid-phase extraction step.[7]

  • Standard Preparation: Prepare calibration standards in the appropriate solvent, similar to the HPLC-DAD method.

  • Solid-Phase Extraction (SPE):

    • Use a MAX SPE cartridge.[7]

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the benzotriazoles with a mixture of methanol and acetone (B3395972) (7:3 v/v).[7]

  • Chromatographic and MS Conditions:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Chromatographic conditions should be optimized for separation, often using a C18 column and a gradient elution with mobile phases like acetonitrile and water containing a modifier such as formic acid.

    • Mass Spectrometry: The instrument should be operated in a multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: For complex samples, quantification is best achieved using the standard addition method or matrix-matched standards to compensate for matrix effects.[7][5]

Visualizing the Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams are provided.

HPLC_DAD_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration Curve Sample_Filtration Sample Filtration Sample_Filtration->HPLC_Injection DAD_Detection DAD Detection HPLC_Injection->DAD_Detection Data_Analysis Data Analysis DAD_Detection->Data_Analysis

Caption: Workflow for HPLC-DAD analysis of this compound.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Aqueous_Sample Aqueous Sample SPE Solid-Phase Extraction Aqueous_Sample->SPE Elution Elution SPE->Elution LC_Injection LC Injection Elution->LC_Injection MSMS_Detection MS/MS Detection LC_Injection->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for HPLC-MS/MS analysis with SPE.

Alternative Analytical Approaches

While HPLC is the predominant technique, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used for the analysis of benzotriazoles.[5][8] However, GC methods are generally less common for these polar compounds and may require derivatization to improve volatility and chromatographic performance.[8] Other microextraction techniques like air-assisted liquid-liquid microextraction have also been explored as sample preparation methods prior to HPLC analysis.[9]

Conclusion

The selection of an appropriate HPLC method for the quantification of this compound depends on the specific requirements of the analysis. For routine monitoring in relatively clean aqueous matrices where high sensitivity is not paramount, HPLC with DAD detection offers a straightforward and cost-effective solution. For trace-level detection in complex samples, the enhanced selectivity and sensitivity of HPLC-MS/MS, combined with an effective sample preparation technique like SPE, is the method of choice. The data and protocols presented in this guide provide a solid foundation for researchers to establish and validate a suitable analytical method for their applications.

References

Cross-validation of analytical results for Methyl-1H-benzotriazole using different detection techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of Methyl-1H-benzotriazole (also known as tolyltriazole): High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and environmental monitoring. This document presents a cross-validation of these techniques, summarizing their performance characteristics with supporting experimental data and detailed methodologies.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the key performance parameters for the analysis of this compound using HPLC-DAD, LC-MS/MS, and GC-MS. The data has been compiled from various studies to provide a comparative overview.

ParameterHPLC-DADLC-MS/MSGC-MS/MS
Limit of Detection (LOD) ~0.05 mg/L[1][2]0.02 - 2.17 ng/L[3][4][5]0.01 - 0.09 ng/mL[4][5]
Limit of Quantification (LOQ) 0.05 ppm (mg/L)[1][2]0.002 - 0.29 ng/mL[6]0.04 - 0.28 ng/mL[4]
Linearity (R²) > 0.99[7]> 0.99[6]> 0.999[8]
Precision (RSD%) Not explicitly stated< 12%[6]< 15%
Accuracy (Recovery %) ~99%[9]80 - 100%[6]71 - 119%[4][5]
Sample Preparation Minimal, direct injection for aqueous samples[1][2][10]Solid Phase Extraction (SPE) often required[6]Derivatization is often necessary[11]

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the direct analysis of this compound in aqueous samples with minimal sample preparation.[1][2][10]

Instrumentation:

  • HPLC system equipped with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1 mL/min[1]

  • Injection Volume: 25-50 µL[1]

  • Detection Wavelength: 280 nm[1]

  • Column Temperature: Ambient

  • Pressure: 80-140 bar[1]

Sample Preparation:

  • For aqueous samples, filtration through a 0.45 µm syringe filter is sufficient before injection.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of this compound, particularly in complex matrices.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Mobile Phase:

  • Gradient elution is typically used with mobile phases consisting of water and methanol (B129727) or acetonitrile, often with additives like formic acid.[12]

Chromatographic and MS Conditions:

  • Specific parameters for mobile phase gradient, flow rate, injection volume, and mass spectrometer settings (e.g., ion transitions, collision energies) need to be optimized for the specific instrument and application.

Sample Preparation:

  • Solid Phase Extraction (SPE) is a common sample preparation technique to concentrate the analyte and remove matrix interferences.[6] A mixed-mode SPE cartridge can be effective.[6]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • A capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).

Carrier Gas:

  • Helium at a constant flow rate.[12]

GC Conditions:

  • The temperature program for the oven, injector temperature, and transfer line temperature need to be optimized.

Sample Preparation and Derivatization:

  • Sample extraction, for example, using liquid-liquid extraction or SPE, is often necessary.

  • Derivatization is a critical step. Silylating agents are commonly used to increase the volatility of benzotriazoles.

Mandatory Visualization

CrossValidationWorkflow cluster_planning 1. Planning & Method Development cluster_validation 2. Individual Method Validation cluster_crossval 3. Cross-Validation cluster_reporting 4. Reporting & Decision A Define Analytical Requirements (LOD, LOQ, Accuracy, Precision) B Select Potential Techniques (HPLC-UV, LC-MS, GC-MS) A->B C Develop & Optimize Individual Methods B->C D Validate HPLC-UV Method C->D E Validate LC-MS Method C->E F Validate GC-MS Method C->F G Prepare Standard & Spiked Samples D->G E->G F->G H Analyze Samples by All Three Methods G->H I Compare Results Statistically H->I J Summarize Data in Tables I->J K Generate Comparison Guide J->K L Select Optimal Method K->L

Caption: Workflow for cross-validation of analytical methods.

SignalingPathways cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample_HPLC Aqueous Sample Filtration Filtration Sample_HPLC->Filtration HPLC_System HPLC-UV System Filtration->HPLC_System HPLC_Data Chromatogram & UV Spectrum HPLC_System->HPLC_Data Sample_LCMS Complex Matrix Sample SPE Solid Phase Extraction Sample_LCMS->SPE LCMS_System LC-MS/MS System SPE->LCMS_System LCMS_Data Mass Spectrum & Fragmentation LCMS_System->LCMS_Data Sample_GCMS Sample Extraction Extraction Sample_GCMS->Extraction Derivatization Derivatization Extraction->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System GCMS_Data Mass Spectrum GCMS_System->GCMS_Data

Caption: Experimental workflows for different detection techniques.

References

Performance comparison of different isomers of Methyl-1H-benzotriazole as corrosion inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of Methyl-1H-benzotriazole isomers reveals significant variations in their ability to protect metallic surfaces from corrosion. This guide offers an objective analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal inhibitor for their applications.

Commercially available as tolyltriazole (B104456) (TTA), a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, this class of compounds has demonstrated superior performance over the parent molecule, benzotriazole (B28993) (BTA), in terms of corrosion inhibition, thermal stability, and resistance to chlorine. While direct, quantitative comparisons of the individual isomers are limited in publicly accessible literature, extensive research on the TTA mixture and the 5-methyl isomer provides critical insights into their performance characteristics.

Executive Summary of Performance

Experimental evidence consistently indicates that tolyltriazole (TTA) offers enhanced corrosion protection for various metals, including copper and steel, compared to benzotriazole (BTA). Studies focusing on the 5-methyl-1H-benzotriazole (5-MBTA) isomer have further highlighted its exceptional inhibitory effects, often outperforming BTA and other triazole-based inhibitors. The improved performance of methylated benzotriazoles is largely attributed to the electron-donating nature of the methyl group, which enhances the electron density on the triazole ring, facilitating stronger adsorption onto the metal surface and the formation of a more robust protective film.

Quantitative Performance Data

The following tables summarize key quantitative data from electrochemical studies, providing a comparative view of the corrosion inhibition performance of different this compound isomers and related compounds.

Table 1: Comparison of Corrosion Inhibition Efficiency of Tolyltriazole (TTA) and Benzotriazole (BTA)

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Tolyltriazole (TTA)CopperSulfide-polluted 3.5% NaCl10⁻² M~40% higher than BTA[1]
Benzotriazole (BTA)CopperSulfide-polluted 3.5% NaCl10⁻² M-[1]
Tolyltriazole (TTA)Mild Steel0.5 M HCl0.07 M91[2]

Table 2: Comparison of 5-Methyl-1H-benzotriazole (5-MBTA) with other Benzotriazole Derivatives

InhibitorMetalCorrosive MediumConcentration (mol L⁻¹)Corrosion Current Density (Icorr) (A cm⁻²)Inhibition Efficiency (%)Reference
5-chloro-benzotriazoleCopper0.1 M HCl10⁻³4.598.1[3]
5-methyl-1H-benzotriazoleCopper0.1 M HCl10⁻³12.594.7[3]

Experimental Protocols

The data presented in this guide are primarily derived from electrochemical measurement techniques, which are standard methods for evaluating the performance of corrosion inhibitors.

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (Icorr) and the corrosion potential (Ecorr) of a metal in a specific environment, both with and without the inhibitor.

  • Working Electrode Preparation: A sample of the metal to be tested (e.g., copper, mild steel) is polished with successively finer grades of abrasive paper, rinsed with distilled water and a suitable solvent (e.g., acetone), and then dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte: The corrosive medium (e.g., 0.5 M HCl, 3.5% NaCl solution) is prepared. For inhibitor testing, various concentrations of the this compound isomers are added to the electrolyte.

  • Measurement: The working electrode is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize. A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic polarization curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is then calculated using the following formula:

    IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] * 100

    where Icorr(blank) is the corrosion current density in the absence of the inhibitor and Icorr(inh) is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface.

  • Cell and Electrode Preparation: The setup is similar to that used for potentiodynamic polarization.

  • Measurement: After the OCP stabilizes, a small amplitude AC voltage (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is extracted from the Nyquist plot. A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency (IE%) can be calculated as:

    IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

    where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles of corrosion inhibition by this compound isomers, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Electrochemical Experiments cluster_analysis Data Analysis & Comparison Metal_Sample Metal Sample (e.g., Copper) Polarization Potentiodynamic Polarization Metal_Sample->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Sample->EIS Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Polarization Corrosive_Medium->EIS Inhibitor_Solutions Inhibitor Solutions (Different Isomers & Concentrations) Inhibitor_Solutions->Polarization Inhibitor_Solutions->EIS Tafel_Analysis Tafel Extrapolation (Icorr, Ecorr) Polarization->Tafel_Analysis Nyquist_Analysis Nyquist/Bode Plot Analysis (Rct) EIS->Nyquist_Analysis IE_Calculation Inhibition Efficiency (IE%) Calculation Tafel_Analysis->IE_Calculation Nyquist_Analysis->IE_Calculation Performance_Comparison Performance Comparison of Isomers IE_Calculation->Performance_Comparison

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_system Corrosive System cluster_inhibitor Inhibitor Action cluster_outcome Result Metal Metal Surface (e.g., Cu) Adsorption Adsorption on Metal Surface Metal->Adsorption Environment Corrosive Environment (H+, Cl-) Environment->Metal Corrosion Attack Inhibitor This compound Isomer Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks Attack

Caption: Logical relationship of corrosion inhibition by this compound.

References

Unveiling the Toxicity Profile: A Comparative Analysis of Methyl-1H-benzotriazole and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the available scientific literature reveals a nuanced toxicity profile for Methyl-1H-benzotriazole (MeBT), a widely used corrosion inhibitor, and its various degradation products. While MeBT itself exhibits moderate aquatic toxicity, several degradation processes have been shown to yield transformation products with significantly reduced toxicity. This guide provides a comparative analysis of the toxicological data, details key experimental methodologies, and visualizes the underlying biological and experimental processes for researchers, scientists, and drug development professionals.

This compound, a prevalent environmental contaminant, undergoes transformation through various natural and engineered processes, including photodegradation, ozonation, and advanced oxidation processes (AOPs). Understanding the relative toxicity of the parent compound and its resulting byproducts is crucial for assessing the environmental impact and developing effective remediation strategies.

Comparative Toxicity Data

The acute and chronic toxicity of this compound and its parent compound, benzotriazole (B28993) (BT), have been evaluated across a range of aquatic organisms. The following tables summarize the available quantitative data, primarily focusing on the 4- and 5-methyl isomers of benzotriazole. It is important to note that specific toxicity data for individual degradation products are limited, with most studies assessing the toxicity of the entire mixture following degradation treatment.

CompoundTest OrganismEndpoint (unit)ValueReference
4-Methyl-1H-benzotriazole Vibrio fischeri15-min EC50 (mg/L)15.6--INVALID-LINK--
Ceriodaphnia dubia48-h LC50 (mg/L)28.2--INVALID-LINK--
Pimephales promelas96-h LC50 (mg/L)25.5--INVALID-LINK--
5-Methyl-1H-benzotriazole Vibrio fischeri15-min EC50 (mg/L)5.91--INVALID-LINK--
Ceriodaphnia dubia48-h LC50 (mg/L)19.6--INVALID-LINK--
Pimephales promelas96-h LC50 (mg/L)17.8--INVALID-LINK--
Daphnia magna48-h EC50 (mg/L)51.6--INVALID-LINK--
Daphnia galeata48-h EC50 (mg/L)8.13--INVALID-LINK--
Desmodesmus subspicatus72-h EC10 (mg/L)2.86--INVALID-LINK--
1H-Benzotriazole (BT) Vibrio fischeri15-min EC50 (mg/L)15.2--INVALID-LINK--
Ceriodaphnia dubia48-h LC50 (mg/L)29.5--INVALID-LINK--
Pimephales promelas96-h LC50 (mg/L)25.5--INVALID-LINK--
Daphnia magna48-h EC50 (mg/L)107--INVALID-LINK--
Daphnia galeata48-h EC50 (mg/L)14.7--INVALID-LINK--
Desmodesmus subspicatus72-h EC10 (mg/L)1.18--INVALID-LINK--

Studies on the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by advanced oxidation processes have identified several transformation products, including hydroxylated derivatives (e.g., 7-hydroxy-1H-benzotriazole, 4-hydroxy-benzotriazoles), 4,7-dihydroxy-1H-benzotriazole, 4,7-dione-1H-benzotriazole, and 1,2,3-triazole-4,5-dicarboxylic acid.[1][2] A key finding from these studies is that the acute and chronic toxicity of the resulting mixture of these transformation products are significantly reduced compared to the parent compounds, ultimately showing no harm to fish, daphnia, and green algae.[1][2]

Experimental Protocols

Standardized methodologies are critical for ensuring the reproducibility and comparability of toxicity data. The following sections detail the protocols for key experiments commonly used to assess the toxicity of MeBT and its degradation products.

Aquatic Toxicity Testing

The Organization for Economic Co-operation and Development (OECD) provides comprehensive guidelines for the testing of chemicals, including those for determining the effects on aquatic organisms. These guidelines are internationally accepted and ensure a harmonized approach to chemical safety testing.

Vibrio fischeri Bioluminescence Inhibition Assay (ISO 11348-3)

This assay is a rapid and sensitive method for assessing the acute toxicity of water samples.

  • Preparation of Bacteria: Freeze-dried Vibrio fischeri (also known as Aliivibrio fischeri) are rehydrated in a reconstitution solution.

  • Test Procedure: The bacterial suspension is exposed to various concentrations of the test substance.

  • Measurement: The light output of the bacteria is measured after a specific incubation period (e.g., 15 and 30 minutes) using a luminometer.

  • Endpoint: The inhibition of bioluminescence is calculated relative to a control sample, and the EC50 (the concentration causing a 50% reduction in light emission) is determined.

Genotoxicity and Mutagenicity Assays

Ames Test (Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

  • Exposure: The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[1][3]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Cells (e.g., human cell lines or primary cells) are exposed to the test substance.

  • Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline or neutral conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Visualizing the Processes

To better understand the experimental and biological processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Toxicity_Assessment cluster_preparation Sample Preparation cluster_assays Toxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion MeBT This compound Degradation Degradation Process (e.g., AOP, Ozonation) MeBT->Degradation Aquatic Aquatic Toxicity (Vibrio, Daphnia, Fish) MeBT->Aquatic CytoGeno Cytotoxicity & Genotoxicity (Comet, Ames) MeBT->CytoGeno Products Degradation Products Degradation->Products Products->Aquatic Products->CytoGeno EC50_LC50 EC50 / LC50 Determination Aquatic->EC50_LC50 DNA_Damage DNA Damage Quantification CytoGeno->DNA_Damage Mutagenicity Mutagenicity Assessment CytoGeno->Mutagenicity Comparison Comparative Toxicity Assessment EC50_LC50->Comparison DNA_Damage->Comparison Mutagenicity->Comparison

Caption: Experimental workflow for assessing the relative toxicity of this compound and its degradation products.

Hypothetical_Signaling_Pathway cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcomes Toxicological Outcomes MeBT This compound Exposure Receptor Cellular Receptors MeBT->Receptor ROS Reactive Oxygen Species (ROS) Production MeBT->ROS Inflammation Inflammatory Signaling Pathway Receptor->Inflammation Endocrine Endocrine Disruption (e.g., Ecdysteroid Pathway) Receptor->Endocrine Stress Oxidative Stress Response Pathway ROS->Stress DNA_Damage DNA Damage Stress->DNA_Damage Apoptosis Apoptosis Stress->Apoptosis Immune Immune Response Inflammation->Immune Molting Molting Disruption Endocrine->Molting

Caption: Hypothetical signaling pathways affected by this compound exposure, based on transcriptomic studies.

Conclusion

The available evidence suggests that while this compound exhibits a degree of toxicity to aquatic life, its degradation can lead to the formation of byproducts with significantly lower toxicity. This highlights the importance of effective water treatment processes in mitigating the environmental risks associated with this compound. Further research is warranted to determine the specific toxicity of individual degradation products and to fully elucidate the molecular signaling pathways involved in their toxicological effects. The experimental protocols and visualizations provided in this guide offer a framework for future investigations in this critical area of environmental and pharmaceutical research.

References

Benchmarking the synthesis yield and purity of Methyl-1H-benzotriazole from different synthetic routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl-1H-benzotriazole, a crucial building block in pharmaceuticals and a vital corrosion inhibitor, presents a significant challenge in achieving high yield and purity due to the formation of isomeric byproducts. This guide provides a comparative analysis of common synthetic routes to N-methylated benzotriazoles, focusing on the synthesis of the 1-methyl-1H-benzotriazole isomer. We present a summary of quantitative data, detailed experimental protocols, and an analysis of the reaction pathways to aid researchers in selecting the optimal synthetic strategy.

Comparison of Synthetic Routes: Yield and Isomeric Purity

The direct N-alkylation of 1H-benzotriazole is a common and straightforward approach for the synthesis of this compound. However, this method invariably leads to a mixture of two constitutional isomers: 1-methyl-1H-benzotriazole and 2-methyl-1H-benzotriazole. The ratio of these isomers is highly dependent on the choice of methylating agent, base, and reaction solvent. Herein, we compare two primary alkylation methods and a multi-step synthesis approach that offers potential for improved regioselectivity.

Table 1: Comparison of Synthesis Yield and Purity for this compound

Synthetic RouteMethylating AgentBase/Solvent SystemTotal Yield (%)Isomeric Ratio (1-methyl : 2-methyl)Purity of 1-methyl isomer (%)
Route 1: Direct Alkylation Methyl IodidePotassium Hydroxide (B78521) / Ethanol (B145695)~85%Varies, can be ~1:3Dependent on purification
Route 2: Direct Alkylation Dimethyl Sulfate (B86663)Sodium Hydroxide / Water~90%Favors 1-methyl isomer>95% after purification
Route 3: Multi-step Synthesis N/A (Cyclization)o-phenylenediamine (B120857), Sodium Nitrite (B80452)HighN/A (Precursor synthesis)High (of benzotriazole)

Note: The purity of the 1-methyl isomer is highly dependent on the efficiency of the purification method used to separate it from the 2-methyl isomer.

Synthetic Pathways and Logical Relationships

The synthesis of this compound primarily revolves around the challenge of controlling the site of methylation on the triazole ring. The following diagram illustrates the key synthetic pathways and the isomeric challenge.

cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Products and Isomers 1H-Benzotriazole 1H-Benzotriazole Route_1 Route 1: Direct Alkylation (Methyl Iodide) 1H-Benzotriazole->Route_1 Route_2 Route 2: Direct Alkylation (Dimethyl Sulfate) 1H-Benzotriazole->Route_2 1-Methyl-1H-benzotriazole 1-Methyl-1H-benzotriazole (Desired Product) Route_1->1-Methyl-1H-benzotriazole Yield: ~85% Ratio ~1:3 2-Methyl-1H-benzotriazole 2-Methyl-1H-benzotriazole (Isomeric Byproduct) Route_1->2-Methyl-1H-benzotriazole Route_2->1-Methyl-1H-benzotriazole Yield: ~90% Favors 1-isomer Route_2->2-Methyl-1H-benzotriazole Route_3 Route 3: Multi-step Synthesis Route_3->1H-Benzotriazole o-phenylenediamine o-phenylenediamine o-phenylenediamine->Route_3

Caption: Synthetic pathways to this compound from 1H-benzotriazole.

Experimental Protocols

Route 1: Direct Alkylation with Methyl Iodide

This method is a classic approach to methylation but often results in a mixture of N1 and N2 isomers, with the N2 isomer frequently being the major product.

Materials:

  • 1H-Benzotriazole

  • Methyl Iodide

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • Dissolve 1H-benzotriazole in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol dropwise to the flask while stirring at room temperature.

  • Cool the mixture in an ice bath and add methyl iodide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the 1-methyl and 2-methyl isomers.

Route 2: Direct Alkylation with Dimethyl Sulfate

The use of dimethyl sulfate as a methylating agent, particularly in an aqueous basic medium, has been reported to favor the formation of the 1-methyl-1H-benzotriazole isomer.

Materials:

  • 1H-Benzotriazole

  • Dimethyl Sulfate

  • Sodium Hydroxide

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in water in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Add 1H-benzotriazole to the sodium hydroxide solution and stir until dissolved.

  • Cool the mixture to 10-15°C.

  • Add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Extract the reaction mixture with an organic solvent (e.g., toluene).

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The resulting crude product can be further purified by vacuum distillation or recrystallization.

Route 3: Multi-step Synthesis via Cyclization of o-phenylenediamine

This route first synthesizes the 1H-benzotriazole precursor, which is then methylated in a subsequent step as described in Routes 1 or 2. While this adds a step, it ensures a high-purity starting material for the methylation reaction. The synthesis of 1H-benzotriazole from o-phenylenediamine is a well-established procedure.

Materials:

  • o-phenylenediamine

  • Sodium Nitrite

  • Glacial Acetic Acid

  • Water

Procedure for 1H-Benzotriazole Synthesis:

  • Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water in a beaker.

  • Cool the solution to 5-10°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C.

  • After the addition is complete, stir the mixture for 1-2 hours at room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • The obtained 1H-benzotriazole can be used in the methylation reactions described above.

Purity Analysis: HPLC and GC-MS Methods

The accurate determination of the isomeric ratio and the overall purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

HPLC Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or phosphoric acid) is commonly employed.

  • Detection: UV detection at a wavelength around 254 nm.

GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Detection: Mass spectrometry (electron ionization mode) allows for the identification and quantification of the isomers based on their mass spectra and retention times.

Conclusion

The synthesis of this compound with high yield and purity is a significant challenge due to the inherent formation of isomers during direct N-alkylation. While direct methylation with methyl iodide is a straightforward method, it often leads to a less favorable isomeric ratio. The use of dimethyl sulfate in an aqueous basic medium (Route 2) appears to be a more promising approach for selectively obtaining the desired 1-methyl-1H-benzotriazole isomer. For applications requiring the highest purity, a multi-step synthesis starting from o-phenylenediamine followed by a regioselective methylation and rigorous purification using chromatographic techniques is recommended. The choice of the synthetic route will ultimately depend on the desired purity, yield, and the scalability of the process for the intended application. Researchers are encouraged to optimize the reaction conditions and employ robust analytical methods to ensure the quality of the synthesized this compound.

Evaluating the cost-effectiveness of Methyl-1H-benzotriazole in comparison to other commercial corrosion inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of materials science and asset preservation, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and reliability of metallic components. This guide provides a comprehensive evaluation of Methyl-1H-benzotriazole, commonly known as Tolyltriazole (B104456) (TTA), and compares its cost-effectiveness and performance against other commercial corrosion inhibitors, primarily focusing on the protection of copper and its alloys. This analysis is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of Corrosion Inhibitors

This compound (Tolyltriazole or TTA) has demonstrated superior performance in corrosion inhibition compared to the widely used Benzotriazole (BTA) and other commercial inhibitors under various conditions. Experimental evidence consistently indicates that TTA offers enhanced thermal stability, greater resistance to chlorine, and higher inhibition efficiency.

Tolyltriazole's enhanced performance is often attributed to the presence of a methyl group on the benzene (B151609) ring, which increases the hydrophobicity of the protective film formed on the metal surface, making it more robust and less permeable to corrosive agents.[1]

The following table summarizes the performance of TTA in comparison to BTA and other selected commercial corrosion inhibitors based on available experimental data.

Corrosion InhibitorMetal SubstrateCorrosive MediumInhibition Efficiency (%)Key Findings & References
This compound (TTA) CopperSulfide polluted 3.5% NaCl~40% higher than BTATTA shows significantly better performance in sulfide-polluted environments.[2]
Benzotriazole (BTA)CopperSulfide polluted 3.5% NaClBaselineLess effective than TTA in the presence of sulfides.[2]
Thiazole DerivativesCopper0.1 M Na2SO471 - 93%Inhibition efficiency varies with the specific derivative.[3]
Imidazole DerivativesMild Steel0.5 M HClUp to 95%Effective for steel in acidic media.[4]
Inorganic Inhibitors (e.g., Chromate)Copper-Nickel Alloys850 g/L LiBrHighHighly effective but often associated with environmental and health concerns.[5]

Cost-Effectiveness Analysis

A direct comparison of the initial purchase price suggests that Tolyltriazole (TTA) can be more expensive than Benzotriazole (BTA) on a per-kilogram basis. However, a comprehensive cost-effectiveness analysis reveals that TTA can be the more economical choice in the long run. This is primarily due to its higher inhibition efficiency, which often allows for lower dosage rates to achieve the desired level of protection.[1]

The table below provides an estimated price range for TTA and BTA, compiled from various suppliers. It is important to note that prices can fluctuate based on purity, quantity, and supplier.

Corrosion InhibitorAverage Price (per kg)Notes
This compound (TTA) $4 - $15 USDPrices can vary significantly based on supplier and purity. Some sources indicate prices up to $50/kg.[6][7][8]
Benzotriazole (BTA)$3 - $10 USDGenerally lower initial cost compared to TTA. Prices can range from around €158.60/kg from some European suppliers.[9][10][11]

Considering the lower dosage requirements and longer service life of the protective film, the overall operational cost of using TTA can be lower than that of BTA, especially in demanding applications with high temperatures or the presence of oxidizing agents like chlorine.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. The following section details the methodology for potentiodynamic polarization, a key electrochemical technique used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization Measurement

Objective: To determine the corrosion current density (Icorr) and corrosion potential (Ecorr) of a metal in a specific environment, both with and without a corrosion inhibitor, to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Potentiostat with corresponding software

  • Three-electrode electrochemical cell

  • Working Electrode (WE): The metal specimen to be tested (e.g., copper coupon)

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution (e.g., 3.5% NaCl solution)

  • Corrosion inhibitor to be tested

  • Polishing papers of various grits (e.g., 240, 400, 600, 800, 1200)

  • Deionized water and acetone (B3395972) for cleaning

  • Ultrasonic bath

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the surface of the working electrode using successively finer grades of polishing paper to achieve a mirror-like finish.

    • Rinse the electrode with deionized water, followed by degreasing with acetone in an ultrasonic bath for 5 minutes.

    • Dry the electrode with a stream of cool air.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell, ensuring the working electrode is exposed to the corrosive solution with a well-defined surface area.

    • Fill the cell with the corrosive solution. For inhibited tests, add the desired concentration of the corrosion inhibitor to the solution.

    • Place the reference electrode in close proximity to the working electrode, often using a Luggin capillary to minimize ohmic drop.

    • Position the counter electrode in the cell.

  • Measurement:

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.

    • Perform the potentiodynamic polarization scan, typically starting from a potential cathodic to the OCP and scanning in the anodic direction. A common scan range is -250 mV to +250 mV versus OCP at a scan rate of 0.166 mV/s.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Extrapolate the linear Tafel regions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100 where Icorr_uninhibited is the corrosion current density without the inhibitor and Icorr_inhibited is the corrosion current density with the inhibitor.

Visualizations

Experimental Workflow for Potentiodynamic Polarization

experimental_workflow cluster_prep Electrode Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis p1 Mechanical Polishing p2 Rinsing (DI Water) p1->p2 p3 Degreasing (Acetone) p2->p3 p4 Drying p3->p4 s1 Assemble 3-Electrode Cell p4->s1 Prepared Electrode s2 Add Corrosive Solution (& Inhibitor) s1->s2 s3 Position Electrodes s2->s3 m1 OCP Stabilization s3->m1 Assembled Cell m2 Potentiodynamic Scan m1->m2 a1 Tafel Extrapolation m2->a1 Polarization Curve Data a2 Determine Icorr & Ecorr a1->a2 a3 Calculate Inhibition Efficiency a2->a3 mechanism_of_action cluster_environment Corrosive Environment cluster_metal Metal Surface cluster_inhibitor Inhibitor Action CorrosiveAgents Corrosive Agents (e.g., O2, Cl-) Metal Copper Surface (Cu) CorrosiveAgents->Metal Corrosion Attack ProtectiveFilm Formation of a Stable, Hydrophobic Protective Film (Cu-TTA Complex) CorrosiveAgents->ProtectiveFilm Blocked TTA Tolyltriazole (TTA) Adsorption Adsorption onto Metal Surface TTA->Adsorption Adsorption->Metal Adsorption->ProtectiveFilm ProtectiveFilm->Metal Barrier Effect

References

A comparative investigation of the environmental impact of Methyl-1H-benzotriazole versus other triazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of Methyl-1H-benzotriazole (also known as Tolyltriazole) and other prominent triazole derivatives, particularly those used as fungicides. The following sections present a summary of quantitative data, detailed experimental protocols for key environmental assessments, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Environmental Impact Parameters

The following tables summarize the key environmental impact parameters for this compound and selected triazole fungicides. These parameters are crucial for assessing the potential risks these compounds pose to aquatic ecosystems.

Table 1: Aquatic Toxicity Data

CompoundTest OrganismEndpoint (96h LC50/48h EC50/72h ErC50)Value (mg/L)Reference
This compound Fish (Species not specified)LC5055[1]
Daphnia magna (Aquatic Invertebrate)EC508.58[1]
AlgaeErC5075[1]
Propiconazole Rainbow Trout (Oncorhynchus mykiss)LC504.3 - 5.3[2]
Bluegill (Lepomis macrochirus)LC506.4[2]
Daphnia magnaEC5010.2[2]
AlgaeEC500.76[2]
Difenoconazole Fish (Procypris merus)LC5031.2[3]
Daphnia magnaLC500.97[4][5]
Lemna minor (Aquatic Plant)EC508[5]
1,2,4-Triazole (Metabolite) FishLC50>150[6]
Aquatic InvertebratesEC50>494.7[6]
AlgaeErC5045[6]

Table 2: Biodegradability and Bioaccumulation Potential

CompoundBiodegradabilityHalf-lifeBioaccumulation Potential (BCF)Reference
This compound Readily biodegradableNot specified2.4 L/kg ww (low potential)[7][8]
Propiconazole Not readily biodegradable96 to 575 days (soil)0.66 - 27.08 (medium enrichment)[3][9]
Difenoconazole Low biodegradability, persistent in soil and aquatic environments>175 days (lab, soil), >115 days (field, soil)2.43 - 22.72 (medium enrichment), 330-420 (whole fish)[3][10][11][12]
1,2,4-Triazole (Metabolite) Not readily biodegradableNot specifiedLow potential[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized OECD guidelines.

Acute Toxicity Testing

1. OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure:

    • A range of concentrations of the test substance are prepared in water.

    • Groups of fish are exposed to each concentration in test chambers. A control group is exposed to water only.

    • The test is typically run for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

    • Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated statistically from the mortality data.

2. OECD 202: Daphnia sp., Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour period.

  • Test Organism: Daphnia magna.

  • Procedure:

    • A series of test solutions with different concentrations of the substance are prepared.

    • Young daphnids (less than 24 hours old) are introduced into the test solutions.

    • The daphnids are observed for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim.

    • The EC50 value is determined by statistical analysis of the immobilization data.

3. OECD 201: Alga, Growth Inhibition Test

This test assesses the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50).

  • Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata.

  • Procedure:

    • Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated under constant light and temperature for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration.

    • The EC50 is calculated based on the inhibition of algal growth compared to a control.

Biodegradability Testing

OECD 301D: Ready Biodegradability - Closed Bottle Test

This method evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

  • Procedure:

    • A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from sewage treatment plant effluent.

    • The solution is placed in a completely filled, sealed bottle and incubated in the dark at a constant temperature for 28 days.

    • The depletion of dissolved oxygen is measured over the 28-day period.

    • The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a 10-day window.

Bioaccumulation Testing

OECD 305: Bioaccumulation in Fish

This test determines the potential for a substance to accumulate in fish tissue, expressed as the Bioconcentration Factor (BCF).

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a defined period (e.g., 28 days).

    • Depuration Phase: The fish are then transferred to clean water and observed for a period to measure the rate at which the substance is eliminated from their bodies.

    • Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

    • The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Mandatory Visualization

Signaling Pathway: Inhibition of Aromatase by Triazole Fungicides

Many triazole fungicides can act as endocrine disruptors by inhibiting the enzyme aromatase (cytochrome P450 19A1). Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition can lead to hormonal imbalances and adverse reproductive effects in non-target organisms.

G cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Triazole Triazole Fungicides Aromatase Aromatase (CYP19) Triazole->Aromatase Inhibition

Caption: Inhibition of Aromatase by Triazole Fungicides.

Experimental Workflow: Environmental Impact Assessment

The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance, based on the OECD guidelines described in this guide.

G cluster_assessment Environmental Impact Assessment Workflow start Test Substance toxicity Aquatic Toxicity Testing (OECD 201, 202, 203) start->toxicity biodegradability Biodegradability Testing (OECD 301D) start->biodegradability bioaccumulation Bioaccumulation Testing (OECD 305) start->bioaccumulation data_analysis Data Analysis (LC50, EC50, BCF, Half-life) toxicity->data_analysis biodegradability->data_analysis bioaccumulation->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment end Regulatory Decision risk_assessment->end

Caption: Workflow for Environmental Impact Assessment.

References

Safety Operating Guide

Proper Disposal of Methyl-1H-benzotriazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Methyl-1H-benzotriazole is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed or inhaled and causes serious eye irritation.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[1][2][3][5]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety glasses with side-shields or goggles[4]

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • A lab coat or other protective clothing

  • In case of insufficient ventilation, a NIOSH-approved respirator is necessary.[6]

Handling and Storage:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Avoid generating dust.[2][4][6]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

Spill Management Protocol

In the event of a spill, follow these steps to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[2][8]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2][6]

    • Place the collected material into a suitable, labeled container for disposal.[2][6][8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Personal Decontamination: Wash hands and any affected skin areas thoroughly after cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal, state, and local regulations. It is crucial to manage it as a hazardous waste.

  • Waste Classification: As a chemical waste generator, you are responsible for determining if this compound is classified as a hazardous waste under the U.S. Environmental Protection Agency (EPA) guidelines in 40 CFR Parts 261.3.[6][8]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility. Ensure the container is kept closed.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal. The waste must be disposed of at an approved waste disposal plant.[1][3][8]

Note on Sewering: Do not dispose of this compound down the drain. This practice is prohibited for hazardous waste pharmaceuticals and can harm aquatic ecosystems.[9]

Quantitative Data Summary

ParameterValueReference
Oral LD50 (Rat)675 - 1600 mg/kg[3][6]
Water Solubility4 - 6.0 g/L (at 20-25 °C)[3][6]
Melting Point80-82 °C[6][7]
Boiling Point210-212 °C at 12 mmHg[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material a pure chemical or contaminated with it? start->is_contaminated collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste Yes label_container Label container with 'Hazardous Waste' and chemical name collect_waste->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.